molecular formula C46H51ClN2NaO6S2 B15555268 IR-820

IR-820

カタログ番号: B15555268
分子量: 850.5 g/mol
InChIキー: OULXLELEKWYPFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IR-820 is a useful research compound. Its molecular formula is C46H51ClN2NaO6S2 and its molecular weight is 850.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H51ClN2NaO6S2

分子量

850.5 g/mol

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);

InChIキー

OULXLELEKWYPFY-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

What is the chemical structure of IR-820 dye?

Author: BenchChem Technical Support Team. Date: December 2025

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention within the scientific community for its applications in biomedical imaging and therapy.[1][2] Known for its improved stability compared to its analog, Indocyanine Green (ICG), this compound serves as a versatile tool in preclinical research, particularly in the fields of cancer diagnostics and drug delivery.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility for researchers in drug development.

Chemical Structure and Properties

This compound, also known as New Indocyanine Green, is a complex organic molecule belonging to the cyanine dye family.[3][6] Its structure features two benzo[e]indole moieties linked by a polymethine chain, which is responsible for its characteristic strong absorption and fluorescence in the near-infrared region.[1][7] The presence of sulfobutyl groups enhances its water solubility.

The IUPAC name for this compound is 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt.[7]

Table 1: Physicochemical Properties of this compound Dye

PropertyValue
CAS Number 172616-80-7[8]
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂[3][7]
Molecular Weight 849.47 g/mol [3][7]
Appearance Brown to dark brown solid[8]
Maximal Excitation (Ex) ~710 nm[3][8]
Maximal Emission (Em) ~820 nm[3][8]

Note: Spectral properties can be solvent-dependent. For instance, the absorption peak of this compound shifts when in serum compared to water.[1][6]

Core Applications in Research and Drug Development

This compound's utility stems from its optical properties in the near-infrared window (700-900 nm), where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration.[4][9]

  • NIR Fluorescence Imaging : As a fluorescent agent, this compound is used as a blood pool contrast agent to visualize and quantify diseased tissue in living animals.[3][7][10] Its emission can extend into the second near-infrared window (NIR-II, 1000-1700 nm), which offers even higher resolution and deeper penetration for in vivo imaging.[1][4] When bound to serum albumin, its fluorescence emission is significantly enhanced.[4][7]

  • Photothermal Therapy (PTT) : Upon irradiation with a laser of a specific wavelength (typically around 808 nm), this compound can efficiently convert light energy into heat.[3][11] This property is harnessed in photothermal therapy to induce hyperthermia in targeted tissues, such as tumors, leading to localized cell death.[9][12]

  • Photodynamic Therapy (PDT) : this compound also possesses photosensitizing properties, enabling its use in photodynamic therapy where it generates reactive oxygen species upon light activation to kill cancer cells.[2][3]

  • Drug Delivery Systems : Researchers have encapsulated this compound into various nanocarriers, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles and dendrimers, to improve its stability, biocompatibility, and targeting specificity.[5][9][11] These nanoformulations can serve as "theranostic" agents, combining therapeutic action (PTT/PDT) with diagnostic imaging.[12]

Experimental Protocol: In Vivo Photothermal Therapy of Tumors

This section details a representative protocol for using this compound in the photothermal therapy of subcutaneous tumors in a murine model, based on methodologies described in the literature.

Objective: To evaluate the efficacy of this compound-mediated photothermal therapy in reducing tumor volume in a mouse model.

Materials:

  • This compound dye[8]

  • Phosphate-buffered saline (PBS), sterile[1]

  • Tumor-bearing mice (e.g., 4T1 breast cancer model)[13]

  • Near-infrared laser (e.g., 793 nm or 808 nm) with adjustable power density[1][11]

  • Infrared (IR) thermal camera[1]

  • Calipers for tumor measurement[1]

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in sterile PBS at a concentration of 2 mg/mL.[1] Ensure the dye is fully dissolved.

  • Animal Model and Treatment Groups:

    • Randomly divide tumor-bearing mice into four groups:

      • Control (PBS injection only)

      • Laser only (PBS injection + Laser irradiation)

      • This compound only (this compound injection, no laser)

      • This compound + Laser (this compound injection + Laser irradiation)[1]

  • Administration of this compound: Intramuscularly or intravenously inject 100 µL of the this compound solution (2 mg/mL) into the mice in the appropriate treatment groups.[1] For control and laser-only groups, inject an equivalent volume of PBS.

  • Photothermal Irradiation:

    • Allow a period for the dye to accumulate in the tumor tissue (e.g., 48 hours post-injection).[1]

    • Irradiate the subcutaneous tumor site with a 793 nm or 808 nm laser at a power density of 2 W/cm².[1][3]

    • During irradiation, monitor the temperature of the tumor surface using an IR thermal camera.[1]

    • Continue irradiation for a predetermined duration (e.g., 10 minutes), capturing thermal images at set intervals (e.g., 1, 3, 5, and 10 minutes).[1]

  • Post-Treatment Monitoring:

    • Monitor the tumor growth in all groups for a set period (e.g., 16 days).[1]

    • Measure tumor dimensions with calipers every few days to calculate tumor volume.

    • At the end of the study, photograph the tumors and mice from each group to document the treatment outcome.[1]

  • Data Analysis:

    • Plot the temperature changes at the tumor site over the irradiation time for the different groups.[1]

    • Graph the tumor growth curves for all treatment groups to compare the efficacy of the photothermal therapy.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in an in vivo photothermal therapy experiment using this compound.

PTT_Workflow cluster_prep Preparation cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Analysis prep_dye Prepare this compound Solution (2 mg/mL in PBS) prep_animal Establish Subcutaneous Tumor Model in Mice injection Inject this compound or PBS (Control) into Mice prep_animal->injection accumulation Allow 48h for Dye Accumulation injection->accumulation irradiation Irradiate Tumor with NIR Laser (2 W/cm²) accumulation->irradiation thermal_img Monitor Temperature with IR Camera irradiation->thermal_img tumor_measure Measure Tumor Volume over 16 Days analysis Analyze Data & Compare Groups tumor_measure->analysis

Workflow for in vivo photothermal therapy using this compound dye.

References

An In-depth Technical Guide to the Synthesis and Purification of IR-820 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for IR-820, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This compound and its analogs are of significant interest in biomedical research and drug development due to their applications in fluorescence imaging, photothermal therapy, and as components of targeted molecular probes. This document outlines the core synthetic strategies, detailed experimental protocols, and purification techniques necessary to obtain high-purity this compound for research and development purposes.

Overview of this compound Synthesis

The synthesis of this compound, a symmetrical heptamethine cyanine dye, is typically achieved through a condensation reaction. This involves the coupling of two equivalents of a substituted indolenine precursor with a bridging molecule that forms the seven-carbon polymethine chain.

The key precursors for the synthesis of this compound are:

  • 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium: This is the heterocyclic base that provides the indolenine core with a sulfobutyl group, which enhances water solubility.

  • Polymethine bridge source: A common reagent for this is N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride (also known as glutaconaldehyde (B1235477) dianil hydrochloride). This molecule serves as the backbone of the polymethine chain that connects the two indolenine units.

The general synthetic approach is depicted in the diagram below.

IR820_Synthesis_Overview Indolenine 2,3,3-trimethyl-1-(4-sulfobutyl) -3H-benzo[e]indolium IR820 This compound Dye Indolenine->IR820 Condensation Bridge N-((2E,4E)-5-(phenylamino)penta- 2,4-dienylidene)aniline hydrochloride Bridge->IR820

General Synthetic Pathway for this compound

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key precursors and the final this compound dye, followed by purification methods.

Synthesis of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium

The synthesis of the indolenine precursor is a crucial first step. It is typically prepared by the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butanesultone.

Materials:

  • 1,1,2-trimethyl-1H-benzo[e]indole

  • 1,4-butanesultone

  • Aprotic solvent (e.g., sulfolane, nitrobenzene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,2-trimethyl-1H-benzo[e]indole in a suitable aprotic solvent.

  • Add 1,4-butanesultone to the solution. A typical molar ratio is a slight excess of 1,4-butanesultone.

  • Heat the reaction mixture to a temperature between 120-160 °C.[1] The optimal temperature may vary depending on the solvent used.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature (25-30 °C).[1]

  • The product, 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate, will often precipitate out of the solution upon cooling.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., methyl tertiary butyl ether) to remove unreacted starting materials and solvent residues.[1]

  • The crude product can be further purified by recrystallization from a mixture of protic and aprotic solvents.[1]

Indolenine_Synthesis Start 1,1,2-trimethyl-1H-benzo[e]indole + 1,4-butanesultone Reaction Heat in Aprotic Solvent (120-160 °C) Start->Reaction Product 2,3,3-trimethyl-1-(4-sulfobutyl) -3H-benzo[e]indolium Reaction->Product

Synthesis of the Indolenine Precursor
Synthesis of this compound Dye

The final step is the condensation of the synthesized indolenine precursor with the polymethine bridge source.

Materials:

  • 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium

  • N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride

  • Sodium acetate (B1210297)

  • Acetic anhydride (B1165640)

  • Acetic acid

Procedure:

  • Suspend two equivalents of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium and one equivalent of N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride in a mixture of acetic anhydride and acetic acid in a round-bottom flask.[1]

  • Add sodium acetate to the mixture. The sodium acetate acts as a base to facilitate the condensation reaction.

  • Heat the reaction mixture to reflux (typically around 120-130 °C) with stirring for 30-45 minutes.[1] The solution will turn a deep green color.

  • Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the characteristic long-wavelength absorption peak of this compound.

  • After the reaction is complete, cool the mixture to 10-15 °C.[1]

  • The crude this compound dye will precipitate from the reaction mixture.

  • Collect the solid by filtration and wash thoroughly with a solvent such as acetone (B3395972) to remove residual acetic acid, acetic anhydride, and other soluble impurities.[1]

Purification of this compound Dye

High purity of this compound is critical for its applications, especially in drug development and quantitative biological studies. The crude product from the synthesis typically contains unreacted starting materials, side products, and inorganic salts. A multi-step purification process is often necessary.

Column Chromatography

Flash column chromatography is an effective method for the primary purification of crude this compound.

Stationary Phase: Silica (B1680970) gel is a common choice. Due to the polar nature of the dye, a less acidic or neutral silica gel may be preferable to avoid degradation. In some cases, basic or neutral aluminum oxide can be used, but care must be taken as it can sometimes lead to cleavage of ester groups in related cyanine dyes.[2]

Mobile Phase: A gradient of a polar organic solvent system is typically employed. Common solvent systems include:

  • Dichloromethane/Methanol[2]

  • Isopropanol/Water/Ethyl acetate[2]

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack the column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DMSO and adsorb it onto a small amount of silica gel.

  • Apply the dried, dye-adsorbed silica gel to the top of the column.

  • Elute the column with a gradually increasing polarity gradient. The desired green fraction corresponding to this compound should be collected.

  • Monitor the fractions by TLC or UV-Vis spectroscopy to identify the pure fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The choice of solvent is critical.

Solvent Selection: A good recrystallization solvent system is one in which the dye is sparingly soluble at room temperature but highly soluble at an elevated temperature. For cyanine dyes, mixtures of solvents are often effective. Potential solvent systems include:

  • Isopropanol/Water[3]

  • Ethanol/Water

  • Acetone/Diethyl ether[4]

Procedure:

  • Dissolve the partially purified this compound from column chromatography in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature until fully dissolved.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.

  • Crystals of pure this compound should form.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative reversed-phase HPLC can be employed as a final purification step.

Stationary Phase: A C18 stationary phase is commonly used for the purification of cyanine dyes.

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.

Procedure:

  • Dissolve the this compound in a suitable solvent, such as a mixture of the mobile phase components.

  • Inject the solution onto the preparative HPLC column.

  • Run a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase.

  • Monitor the elution profile using a UV-Vis detector at the absorption maximum of this compound.

  • Collect the fraction corresponding to the main peak.

  • Lyophilize or evaporate the solvent from the collected fraction to obtain the high-purity this compound dye.

Purification_Workflow Crude Crude this compound Column Column Chromatography (Silica Gel) Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal Further Purification HPLC Preparative HPLC (C18) Recrystal->HPLC Final Polishing Pure High-Purity this compound HPLC->Pure

General Purification Workflow for this compound

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound and its precursors. Note that actual yields and purity will vary depending on the specific reaction conditions and purification efficiency.

Table 1: Synthesis of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium

ParameterValueReference
Starting Material1,1,2-trimethyl-1H-benzo[e]indole[1]
Reagent1,4-butanesultone[1]
SolventAprotic Solvent[1]
Reaction Temperature120-160 °C[1]
Typical YieldVaries-

Table 2: Synthesis of this compound Dye

ParameterValueReference
Precursor 12,3,3-trimethyl-1-(4-sulfobutyl)-3H-benzo[e]indolium[1]
Precursor 2N-((2E,4E)-5-(phenylamino)penta-2,4-dienylidene)aniline monohydrochloride[1]
SolventAcetic Anhydride / Acetic Acid[1]
Catalyst/BaseSodium Acetate[1]
Reaction Temperature120-130 °C[1]
Typical Crude YieldVaries-

Table 3: Purification of this compound Dye

Purification StepStationary/Mobile Phase or SolventExpected Purity
Column ChromatographySilica Gel; Dichloromethane/Methanol gradient>90%
RecrystallizationIsopropanol/Water>95%
Preparative HPLCC18; Acetonitrile/Water gradient>99%

Conclusion

The synthesis and purification of this compound dye require a multi-step process involving the preparation of key precursors followed by a carefully controlled condensation reaction. Achieving high purity, which is essential for many of its advanced applications, necessitates a combination of purification techniques, including column chromatography, recrystallization, and potentially preparative HPLC. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-quality this compound for their scientific endeavors.

References

An In-Depth Technical Guide to the Spectral Properties of IR-820 in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and drug development. Its utility as a fluorescent probe and photosensitizer is intrinsically linked to its spectral properties, which are highly sensitive to the solvent environment. This technical guide provides a comprehensive overview of the absorption and emission characteristics of this compound in a range of common solvents, offering valuable data for optimizing its use in various experimental and therapeutic contexts.

The interaction between a fluorophore and its surrounding solvent molecules can significantly alter its electronic ground and excited states, leading to shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. Understanding these solvent-dependent spectral shifts is crucial for predicting and controlling the behavior of this compound in diverse biological and chemical systems. This guide presents key photophysical parameters, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow to aid researchers in their studies.

Spectral Properties of this compound

The spectral characteristics of this compound are summarized in the table below, providing a comparative view of its behavior in different solvent environments. These parameters are critical for applications ranging from in vivo imaging to photothermal therapy.

SolventAbsorption Max (λmax abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Emission Max (λmax em) (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Water690-812[1][2][3]~720,000829[4][5]0.00313[4][5]Not Reported
10% FBS~836Not Reported858[4][5]0.02521[4][5]Not Reported
Methanol820[6][7]184,000 - 198,181[6][8]850[6]0.08[8]Not Reported
Ethanol (B145695)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
DMSONot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: The absorption spectrum of this compound in water can show two peaks[3]. FBS stands for Fetal Bovine Serum. Data for ethanol and DMSO were not consistently available in the reviewed literature.

Experimental Protocols

Accurate characterization of the spectral properties of this compound requires standardized experimental procedures. The following protocols outline the methodologies for measuring the key photophysical parameters.

UV-Vis Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum and molar absorptivity of this compound.

a. Materials and Equipment:

  • This compound dye

  • Spectroscopic grade solvents (e.g., water, methanol, ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

b. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent with a precisely known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 400-900 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the most dilute this compound solution and then fill it. Record the absorption spectrum. Repeat this for all dilutions, moving from the least to the most concentrated.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax abs) from the spectra.

    • To calculate the molar absorptivity (ε), plot a graph of absorbance at λmax abs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (where A is absorbance, c is concentration, and l is the path length of the cuvette).

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and quantum yield of this compound.

a. Materials and Equipment:

  • This compound dye solutions of known absorbance at the excitation wavelength

  • Spectroscopic grade solvents

  • Fluorometer equipped with an excitation and emission monochromator and a detector

  • Quartz cuvettes (1 cm path length)

  • Reference dye with a known quantum yield in the same spectral region (e.g., ICG in DMSO)

b. Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength (e.g., 780 nm) and the emission wavelength range (e.g., 800-950 nm). Set the excitation and emission slit widths.

  • Blank Measurement: Record the emission spectrum of the pure solvent to check for background fluorescence.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the this compound solution and a reference standard solution at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the this compound solution and the reference standard.

    • Calculate the quantum yield (Φ) of this compound using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the this compound solution and the reference standard, respectively.

Fluorescence Lifetime Measurement

This protocol outlines the determination of the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).

a. Materials and Equipment:

  • This compound dye solution

  • TCSPC system with a pulsed laser source (picosecond diode laser) and a single-photon detector

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

b. Procedure:

  • Instrument Setup: Set up the TCSPC system with the appropriate excitation wavelength and emission filter.

  • Instrument Response Function (IRF) Measurement: Measure the IRF by recording the scattered light from a scattering solution. The IRF represents the time profile of the excitation pulse and the response of the detection system.

  • Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay curve.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to an exponential decay model to extract the fluorescence lifetime (τ).

Experimental Workflow

The following diagram illustrates the logical flow of experiments for characterizing the spectral properties of this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions abs_measure Measure UV-Vis Absorption Spectra prep_dilutions->abs_measure Absorbance Measurement fluor_measure Measure Fluorescence Emission Spectra prep_dilutions->fluor_measure Fluorescence Measurement abs_analysis Determine λmax (abs) and Molar Absorptivity (ε) abs_measure->abs_analysis fluor_qy Determine Quantum Yield (Φ) fluor_measure->fluor_qy fluor_lifetime Measure Fluorescence Lifetime (τ) fluor_measure->fluor_lifetime

Caption: Experimental workflow for characterizing the spectral properties of this compound.

References

The Core Mechanism of IR-820 in Photothermal Therapy: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the near-infrared (NIR) cyanine (B1664457) dye IR-820 in photothermal therapy (PTT). It details the photophysical properties, cellular interactions, and the molecular pathways leading to cancer cell death, supported by quantitative data and detailed experimental protocols.

Introduction to this compound in Photothermal Therapy

This compound is a versatile organic dye with strong absorption in the NIR region, making it an excellent candidate for PTT.[] Its utility is further enhanced by its ability to be encapsulated in various nanoparticles, improving its stability, biocompatibility, and tumor-targeting capabilities.[2][3] Upon excitation with an NIR laser, typically around 808 nm, this compound efficiently converts light energy into heat, inducing hyperthermia in the targeted tumor tissue and leading to cell death.[4] A significant advantage of this compound-mediated PTT is its propensity to induce apoptosis, a programmed and controlled form of cell death, which is generally preferred over necrosis in therapeutic applications to minimize inflammation and damage to surrounding healthy tissues.[2][3]

Photophysical and Photothermal Properties

The efficacy of this compound as a photothermal agent is rooted in its inherent photophysical properties. It exhibits strong absorbance in the NIR window (700-900 nm), a range where biological tissues have minimal absorption and scattering, allowing for deeper tissue penetration of the excitation light.

Data Presentation: Photothermal Conversion Efficiency of this compound

The photothermal conversion efficiency (η) is a critical parameter that quantifies the effectiveness of a photothermal agent. The efficiency of this compound can vary depending on its formulation and environment.

FormulationExcitation Wavelength (nm)Laser Power Density (W/cm²)Photothermal Conversion Efficiency (η)Reference
Free this compound793Not Specified17.10%[5]
This compound@Lipo NPs793Not Specified25.23%[5]
This compound in aqueous solution793Not Specified32.74%[2]

Cellular Uptake and Localization

For effective PTT, this compound, particularly when encapsulated in nanoparticles, must be efficiently taken up by cancer cells. Studies have shown that nanoparticle formulations of this compound are internalized by cells through endocytosis.[6] The uptake is often time- and concentration-dependent. Once inside the cell, the nanoparticles are typically localized within endosomes and lysosomes.[6]

The Molecular Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound-mediated PTT induces cell death is through the activation of the intrinsic apoptotic pathway. The localized hyperthermia generated by this compound disrupts mitochondrial function, initiating a cascade of molecular events that culminate in cell death.

Signaling Pathway of this compound-Mediated Apoptosis

The following diagram illustrates the key steps in the apoptotic signaling pathway initiated by this compound PTT.

IR820_PTT_Apoptosis This compound Mediated Photothermal Apoptosis Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_apoptosome Apoptosome Formation & Caspase Activation cluster_execution Execution Phase NIR_Laser NIR Laser (e.g., 808 nm) IR820 This compound NIR_Laser->IR820 Excitation Heat Localized Hyperthermia IR820->Heat Photothermal Conversion Mitochondrial_Stress Mitochondrial Stress Heat->Mitochondrial_Stress Bax Bax (Pro-apoptotic) Mitochondrial_Stress->Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Bax->MOMP Induces

Caption: Signaling pathway of this compound mediated photothermal apoptosis.

Key Molecular Players
  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. PTT-induced stress leads to the activation and translocation of Bax to the mitochondrial outer membrane, while the inhibitory function of Bcl-2 is overcome.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax leads to the formation of pores in the mitochondrial outer membrane, a process known as MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization and the recruitment of pro-caspase-9 to form a large protein complex called the apoptosome.[7][8]

  • Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in PTT.

Assessment of Photothermal Conversion Efficiency

Objective: To quantify the efficiency of this compound in converting light energy into heat.

Protocol:

  • Prepare aqueous solutions of this compound or this compound-loaded nanoparticles at various concentrations (e.g., 20, 60, 120 µM) in PBS.[5]

  • Place a defined volume (e.g., 1 mL) of the solution in an Eppendorf tube.[5]

  • Irradiate the sample with an 808 nm NIR laser at a specific power density (e.g., 5.3, 14.1, or 21.2 W/cm²) for a set duration (e.g., 2 minutes).[5]

  • Record the temperature change of the solution at regular intervals (e.g., every 30 seconds) using a thermal imaging camera.[5]

  • After reaching a steady-state temperature, turn off the laser and record the cooling curve.

  • Calculate the photothermal conversion efficiency (η) using the formula described by Roper et al. and others, which takes into account the heat absorbed by the sample and the heat dissipated to the surroundings.[2]

Cellular Uptake Analysis

Objective: To visualize and quantify the internalization of this compound or its nanoparticle formulations by cancer cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a suitable culture vessel (e.g., chambered slides for microscopy or multi-well plates for flow cytometry).

  • Treat the cells with fluorescently labeled this compound or this compound-loaded nanoparticles at a specific concentration (e.g., 50 µg/mL) for various incubation times (e.g., 1, 2, 4 hours).[6]

  • For Confocal Microscopy:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI and/or the cell membrane with a suitable dye.

    • Image the cells using a confocal microscope to visualize the intracellular localization of the nanoparticles.

  • For Flow Cytometry:

    • Wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake.

Quantification of Apoptosis

Objective: To determine the mode and extent of cell death induced by this compound PTT.

Protocol (Annexin V/Propidium Iodide Assay):

  • Seed cells in a multi-well plate and treat them with this compound or this compound-loaded nanoparticles (e.g., 20 µM) for a specific duration (e.g., 3 hours).[2]

  • Irradiate the designated wells with an 808 nm laser at a defined power density (e.g., 14.1 W/cm²) for a set time (e.g., 30 seconds).[2]

  • Include control groups: untreated cells, cells with laser only, and cells with nanoparticles only.

  • After a post-irradiation incubation period (e.g., 24 hours), harvest the cells.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Western Blot Analysis of Apoptotic Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells as described in the apoptosis quantification protocol.

  • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Summary of Quantitative Data

The following tables summarize key quantitative findings from various studies on this compound mediated PTT.

Temperature Increase in Solution
FormulationConcentration (µM)Laser Power Density (W/cm²)Temperature Increase (°C)Reference
Free this compound20-1205.33.7 - 19[5]
This compound PLGA NPs20-1205.36 - 20.4[5]
Free this compound20-12014.16.5 - 33.3[5]
This compound PLGA NPs20-12014.18 - 33.6[5]
Free this compound20-12021.29.4 - 34.2[5]
This compound PLGA NPs20-12021.210.2 - 35[5]
In Vitro Cell Viability and Apoptosis
Cell LineFormulationTreatmentCell Viability (%)Apoptosis (%)Reference
MCF-7This compound PLGA NPs + Laser20 µM this compound, 14.1 W/cm²~3052[2]
HeLaPpIX-IR-820@Lipo NPs + Laser30 µg/mL38.30Not specified[9]

Conclusion

This compound is a potent photothermal agent that induces cancer cell death primarily through the intrinsic apoptotic pathway. Its mechanism of action involves the efficient conversion of NIR light into localized heat, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade. The encapsulation of this compound in nanoparticles enhances its therapeutic potential by improving its stability and cellular uptake. This in-depth understanding of this compound's mechanism of action is crucial for the rational design of novel and effective PTT-based cancer therapies.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Photothermal_Efficiency_Workflow Workflow for Photothermal Conversion Efficiency A Prepare this compound Solution B Irradiate with NIR Laser A->B C Record Temperature Change B->C D Record Cooling Curve C->D E Calculate Efficiency (η) D->E

Caption: Experimental workflow for determining photothermal conversion efficiency.

Cellular_Uptake_Workflow Workflow for Cellular Uptake Analysis A Seed Cells B Treat with Labeled this compound NPs A->B C Incubate B->C D Wash Cells C->D E Analyze Uptake D->E F Confocal Microscopy E->F G Flow Cytometry E->G

Caption: Experimental workflow for analyzing cellular uptake.

Apoptosis_Analysis_Workflow Workflow for Apoptosis Analysis A Cell Treatment & Laser Irradiation B Post-Irradiation Incubation A->B C Harvest Cells B->C D Annexin V/PI Staining C->D F Cell Lysis for Protein C->F E Flow Cytometry Analysis D->E G Western Blotting F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Yield and Molar Extinction Coefficient of IR-820

This technical guide provides a comprehensive overview of two critical photophysical parameters of the near-infrared (NIR) dye this compound: the fluorescence quantum yield (Φf) and the molar extinction coefficient (ε). Understanding these properties is essential for the effective application of this compound in various research and development areas, including in vivo imaging, photothermal therapy, and diagnostics.

This compound, also known as New Indocyanine Green, is a cyanine (B1664457) dye recognized for its improved stability in aqueous solutions compared to Indocyanine Green (ICG).[1][2][3][4] It serves as a contrast agent for imaging and has applications in photothermal and photodynamic therapies.[5][6] Its maximal excitation and emission wavelengths are approximately 710 nm and 820 nm, respectively.[4][6][7]

Quantitative Photophysical Properties of this compound

The efficiency of light absorption and subsequent fluorescence emission is quantified by the molar extinction coefficient and the quantum yield, respectively. These values are highly dependent on the dye's environment, particularly the solvent.

Data Summary

The following tables summarize the reported values for the molar extinction coefficient and quantum yield of this compound in various solvents.

Table 1: Molar Extinction Coefficient (ε) of this compound and a Derivative.

Compound Solvent Wavelength (λmax) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound Methanol (B129727) Not Specified 198,181

| IR820-NO₂ (derivative) | Methanol | Not Specified | 187,143 |

Data sourced from supporting information for a study on dye-sensitized nanoparticles.[8]

Table 2: Fluorescence Quantum Yield (Φf) of this compound.

Solvent/Medium Quantum Yield (Φf) (%)
Water 0.313
10% Fetal Bovine Serum (FBS) 2.521

| Ethanol | 4.20 |

Note: The quantum yield of this compound is significantly enhanced in serum compared to water, which is a key advantage for in vivo imaging applications.[9][10] The quantum yield is generally noted to be lower than that of ICG.[2][3][4]

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is critical for reproducible research. The following sections detail the standard methodologies for measuring these parameters.

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient is determined using spectrophotometry and the Beer-Lambert law. This law states a linear relationship between absorbance and the concentration of an absorbing species.

Principle: The Beer-Lambert Law

A = εcl

Where:

A is the absorbance (unitless) ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹) c is the molar concentration of the substance (in mol/L or M) l is the path length of the light through the cuvette (typically 1 cm)

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Matched quartz or glass cuvettes (typically 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound dye

  • Appropriate solvent (e.g., Methanol, DMSO, Water)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder (e.g., 5-10 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[11]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create at least five solutions of decreasing, known concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength to the maximum absorption wavelength (λmax) for this compound in the chosen solvent. The λmax for this compound can vary significantly with the solvent, for example, shifting from around 820 nm in methanol to 691 nm in water.[1]

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and zero the absorbance.

  • Absorbance Measurement: Measure the absorbance of each of the diluted this compound solutions, starting from the least concentrated. Ensure the cuvette is clean and free of bubbles for each measurement.

  • Data Analysis: Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

  • Calculation: Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) if the path length (l) is 1 cm.[12] The R² value of the linear fit should be >0.99 to ensure linearity and accuracy.

Protocol for Determining Relative Fluorescence Quantum Yield

The relative method is most commonly used for determining the quantum yield of a fluorescent molecule. It involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield (Φf).

Principle: Relative Quantum Yield Calculation

The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

Φ is the quantum yield I is the integrated fluorescence intensity A is the absorbance at the excitation wavelength n is the refractive index of the solvent Subscripts S and R refer to the sample and the reference standard, respectively.[13][14]

Materials and Equipment:

  • Fluorometer (Fluorescence Spectrometer)

  • UV-Vis Spectrophotometer

  • Matched fluorescence cuvettes

  • This compound dye (sample)

  • Fluorescence standard with a known quantum yield in the NIR range (e.g., ICG)[9]

  • Appropriate solvent

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer. This wavelength must be the same for both the sample and the reference.

    • Record the fluorescence emission spectrum for each of the prepared solutions. The emission range should cover the entire fluorescence profile of both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity (I).

    • Correct the emission spectra for the instrument's response if necessary.

  • Calculation:

    • Plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the sample and the reference standard.

    • Determine the slope of the resulting straight lines for both the sample (Slope_S) and the reference (Slope_R).

    • Calculate the quantum yield of the sample using the modified equation:

      Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)

    • This gradient method provides a more robust determination and helps to identify potential issues like dye aggregation at higher concentrations.[14]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the fundamental principles described in the protocols.

Workflow for Molar Extinction Coefficient Determination

G cluster_prep Solution Preparation cluster_measure Spectrophotometric Measurement cluster_analysis Data Analysis & Calculation start Accurately weigh This compound powder stock Prepare concentrated stock solution start->stock dilute Create a series of calibrated dilutions stock->dilute setup Set λmax on spectrophotometer dilute->setup blank Measure blank (pure solvent) setup->blank measure Measure absorbance (A) of each dilution blank->measure plot Plot Absorbance (A) vs. Concentration (c) measure->plot fit Perform linear regression (A = mc + b) plot->fit calc Calculate ε from slope (slope = ε * l) fit->calc result Molar Extinction Coefficient (ε) calc->result

Workflow for Molar Extinction Coefficient Determination.
Workflow for Relative Quantum Yield Measurement

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare dilute solutions of this compound (Sample) abs Measure Absorbance (A) at excitation λ prep_sample->abs prep_ref Prepare dilute solutions of Reference Standard prep_ref->abs fluo Measure Emission Spectra (same excitation λ) abs->fluo integrate Integrate emission spectra to get Intensity (I) fluo->integrate plot Plot Intensity (I) vs. Absorbance (A) for both integrate->plot slope Determine slopes of Sample (m_S) & Ref (m_R) plot->slope calc Calculate Φ_S using: Φ_S = Φ_R * (m_S/m_R) * (n_S²/n_R²) slope->calc result Quantum Yield (Φ_S) calc->result

Workflow for Relative Quantum Yield Measurement.
Logical Relationship of the Beer-Lambert Law

G cluster_params Physical & Chemical Properties cluster_measurement Experimental Measurement conc Concentration (c) law Beer-Lambert Law A = εcl conc->law epsilon Molar Extinction Coefficient (ε) epsilon->law path Path Length (l) path->law abs Absorbance (A) law->abs

Logical Relationship of the Beer-Lambert Law.

References

An In-depth Technical Guide to the Solubility of IR-820 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the near-infrared (NIR) dye IR-820 in various aqueous and organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in the field of drug development in preparing and utilizing this compound for a range of applications, including but not limited to in vitro and in vivo imaging, and photothermal therapy.

Introduction to this compound Dye

This compound is a cyanine-based dye with strong absorption and fluorescence in the near-infrared spectrum, typically with maximum excitation and emission wavelengths around 820 nm. Its utility as a fluorescent probe and a photothermal agent has made it a valuable tool in biomedical research, particularly in the development of theranostics for cancer. A critical aspect of its application is its solubility, which dictates its formulation, bioavailability, and ultimately its efficacy in biological systems. This guide summarizes the available quantitative solubility data, provides detailed experimental protocols for solution preparation and solubility determination, and illustrates a typical experimental workflow for its use in photothermal therapy.

Quantitative Solubility of this compound

The solubility of this compound has been reported in a limited number of solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)55.89Ultrasonic warming and heating to 60°C is recommended.[1] Use of newly opened DMSO is advised.
Dimethyl Sulfoxide (DMSO)4.55.3Sonication and heating to 60°C are recommended.[2]
Aqueous Solution (Water)0.5~0.59A concentration of 500 µg/mL has been used for photothermal effect studies.[3]
Phosphate-Buffered Saline (PBS)1.72A PBS dispersion of 2 mg/mL was used for intramuscular injection in mice.[3]
Phosphate-Buffered Saline (PBS)0.170.2Freshly mixed for intravenous tail vein injection in mice.[1]

Note: The molecular weight of this compound is approximately 849.47 g/mol .

Experimental Protocols

3.1.1. In Dimethyl Sulfoxide (DMSO)

A common method for preparing a stock solution of this compound involves the use of DMSO.

  • Materials: this compound dye powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, water bath or heating block.

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).

    • Vortex the mixture to facilitate dissolution.

    • If necessary, sonicate the solution and/or heat it to 60°C to ensure complete dissolution.[1][2]

    • Store the stock solution protected from light at -20°C for short-term storage or -80°C for long-term storage.

3.1.2. In Aqueous Buffers (e.g., PBS)

For biological applications, this compound is often prepared in aqueous buffers.

  • Materials: this compound dye powder, Phosphate-Buffered Saline (PBS), sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the required volume of PBS to achieve the desired concentration (e.g., 0.2 mM).

    • Vortex the mixture thoroughly to ensure a uniform suspension. It is recommended to prepare these solutions fresh before use.[1]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Materials: this compound dye powder, selected solvent, sealed flasks or vials, orbital shaker with temperature control, centrifuge, spectrophotometer, and materials for creating a calibration curve.

  • Procedure:

    • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask.

    • Equilibration: Place the flask in a temperature-controlled orbital shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Sample Collection: Carefully collect an aliquot of the clear supernatant.

    • Quantification:

      • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of this compound using a spectrophotometer to generate a calibration curve.

      • Measure the absorbance of the supernatant from the solubility experiment.

      • Determine the concentration of this compound in the supernatant by interpolating its absorbance on the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.

Experimental Workflows and Signaling Pathways

This compound is frequently utilized as a photothermal agent in cancer research. The following diagram illustrates a typical experimental workflow for an in vivo PTT study.

PTT_Workflow cluster_preparation Preparation cluster_invivo In Vivo Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis prep Prepare this compound Solution tumor Tumor Model Establishment prep->tumor inject Administer this compound tumor->inject irradiate NIR Laser Irradiation inject->irradiate monitor Monitor Tumor Growth irradiate->monitor histology Histological Analysis monitor->histology

Caption: Workflow for in vivo photothermal therapy using this compound.

Current research primarily focuses on the physical properties of this compound as a photothermal and imaging agent. Upon irradiation with near-infrared light, this compound absorbs the light energy and converts it into heat, leading to hyperthermia in the targeted tissue. This localized temperature increase can induce cell death through apoptosis and necrosis. At present, there is no evidence to suggest that this compound directly interacts with specific signaling pathways in the same manner as a targeted drug molecule. Its therapeutic effect is a consequence of the physical phenomenon of heat generation.

The following diagram illustrates the logical relationship of this compound's mechanism in photothermal therapy.

PTT_Mechanism ir820 This compound Dye heat Heat Generation (Hyperthermia) ir820->heat absorbs nir NIR Light (e.g., 808 nm) nir->heat excites cell_death Cell Death (Apoptosis/Necrosis) heat->cell_death induces

Caption: Mechanism of this compound in photothermal therapy.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and drug development. While soluble in DMSO, its aqueous solubility is more limited, often requiring specific preparation methods for biological applications. This guide provides a summary of the currently available solubility data and protocols to aid researchers in their work with this versatile NIR dye. Further studies are warranted to establish a more comprehensive solubility profile of this compound in a wider range of solvents.

References

Long-term stability and storage conditions for IR-820

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Long-Term Stability and Storage of IR-820

For researchers, scientists, and professionals in drug development, understanding the stability profile of near-infrared (NIR) dyes like this compound is critical for ensuring experimental reproducibility, therapeutic efficacy, and safety. This compound, a cyanine (B1664457) dye, is gaining attention for applications in fluorescence imaging and photothermal therapy due to its favorable optical properties. However, like many organic dyes, its stability is influenced by a variety of environmental factors. This guide provides a comprehensive overview of the long-term stability and optimal storage conditions for this compound in its solid form and in various formulations.

Stability of Solid-State this compound

The stability of this compound in its powdered form is crucial for long-term storage and serves as the baseline for its use in experimental and therapeutic contexts. When stored correctly, the solid dye maintains its integrity for extended periods.

Table 1: Recommended Storage Conditions and Stability for Solid this compound

Parameter Condition Duration Source
Temperature -20°C 3 years [1]

| Atmosphere | Sealed, away from moisture | Not specified |[2] |

Stability of this compound in Solution

The stability of this compound diminishes significantly once it is dissolved. Aqueous solutions are particularly susceptible to degradation, a critical consideration for most biological applications. The choice of solvent and storage conditions for stock solutions can mitigate this instability.

Table 2: Stability of this compound in Various Solutions

Solvent/Medium Storage Temperature Storage Conditions Observed Stability Source
General Solutions Not specified Not specified Generally unstable; prepare fresh [1]
Stock Solution -80°C Sealed, away from moisture Up to 6 months [2]
Stock Solution -20°C Sealed, away from moisture Up to 1 month [2]
Aqueous Solution Room Temperature (~25°C) Dark 15% decrease in absorbance after 6 days [3]
Aqueous Solution Room Temperature (~25°C) Bright Light Continuous decrease in absorbance [3]
MilliQ Water 4°C Not specified Loss of absorption capabilities after 3 weeks [4][5]

| Serum | Not specified | Continuous 793 nm laser irradiation (20 mW/cm²) | Good photostability; no noticeable decrease in emission for 60 min |[6] |

Enhanced Stability Through Formulation

To overcome the inherent instability of free this compound, especially in physiological environments, various formulation strategies have been developed. Encapsulating the dye within nanoparticles or complexing it with proteins drastically improves its chemical, colloidal, and photostability.

Table 3: Stability of Formulated this compound

Formulation Medium Storage Conditions Observed Stability Source
PLGA Nanoparticles Aqueous 4°C Fairly maintained optical properties after 3 weeks; stable size and PDI for 7 days [4][5]
Dendrimer Complex Aqueous Various (4°C, RT, dark, bright) Improved stability compared to free this compound under all conditions [3][7]
Human Serum Albumin (HSA) Complex Water, PBS, FBS Not specified Good optical and colloidal stability for at least 48 hours [8]
HSA Complex Not specified Continuous 808 nm laser irradiation Improved photostability vs. free this compound [8]
HSA Complex Aqueous Heated up to 80°C for 10 min Thermally stable [8]

| PCLGC Composite Nanoparticles | Aqueous | 4°C in dark | Good stability of the dye inside the polymer for 10 days |[9] |

Degradation Pathways and Influencing Factors

The degradation of this compound is primarily driven by photobleaching and reactions with reactive oxygen species. Understanding these pathways is key to preventing dye decomposition.

Factors Influencing this compound Degradation IR820 This compound Dye Degradation Degradation Products IR820->Degradation degrades to Light Light Exposure (especially NIR) Oxygen Singlet Oxygen (¹O₂) Light->Oxygen generates Oxygen->IR820 reacts with (bimolecular reaction) Temp Elevated Temperature Temp->IR820 accelerates degradation of Formulation Protective Formulation (Nanoparticles, Albumin) Formulation->IR820 shields from degradation

Caption: Factors contributing to the degradation of this compound.

As a cyanine dye, this compound is known to have relatively low photostability.[10] The primary mechanism of photodegradation involves a bimolecular reaction of the dye's heptamethine chain with photogenerated singlet oxygen.[10] This highlights the importance of protecting the dye from excessive light exposure and oxygen, particularly when in solution. Formulations that shield the dye molecule, such as encapsulation in a polymer matrix, can significantly enhance its stability.[3][7][9]

Experimental Protocols for Stability Assessment

Evaluating the stability of this compound requires a systematic approach employing various analytical techniques. The choice of method depends on whether the dye is in its free form or encapsulated within a delivery system.

Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis at Time Points cluster_results Data Interpretation Prep Prepare this compound Solution or Formulation Storage Store under defined conditions (Temp, Light, Humidity, Time) Prep->Storage UVVis UV-Vis Spectroscopy (Absorbance) Storage->UVVis Fluorescence Fluorescence Spectroscopy (Emission Intensity) Storage->Fluorescence DLS DLS (for formulations) (Size, PDI) Storage->DLS HPLC HPLC / MS (Degradant Identification) Storage->HPLC Results Determine Degradation Rate & Shelf-Life UVVis->Results Fluorescence->Results DLS->Results HPLC->Results

Caption: General workflow for assessing the stability of this compound.

A. Preparation of Samples: this compound solutions or formulations are prepared in the desired medium (e.g., water, PBS, serum). A baseline (Time 0) measurement is taken immediately after preparation.

B. Storage Conditions: Samples are aliquoted and stored under a matrix of controlled environmental conditions. These typically include:

  • Temperature: Refrigerated (4°C), room temperature (~25°C), and elevated temperatures (e.g., 37°C, 50°C).[3][8][11]

  • Light: Protected from light (dark) versus exposure to ambient or high-intensity light.[3]

C. Analytical Techniques for Monitoring Stability: At predetermined time intervals, samples are withdrawn and analyzed using one or more of the following methods:

  • UV-Vis Spectrophotometry: This is the most common method to assess the chemical stability of the dye. The absorbance spectrum is recorded, and a decrease in the characteristic peak of this compound (around 820 nm) indicates degradation.[3][4][5]

  • Fluorescence Spectroscopy: Used to evaluate photostability by measuring the fluorescence emission intensity over time. A decrease in intensity signifies photobleaching or degradation.[6][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the parent this compound from its degradation products, allowing for precise quantification of the remaining active compound.[12]

  • Mass Spectrometry (MS): Often coupled with chromatography, MS is used to identify the chemical structures of degradation products, providing insight into the degradation mechanism.[10]

  • Dynamic Light Scattering (DLS): For nanoparticle formulations, DLS is essential for assessing colloidal stability. It measures changes in the hydrodynamic size and polydispersity index (PDI) over time. An increase in these values may indicate aggregation.[4][5]

Summary of Key Stability Factors

The long-term stability of this compound is not intrinsic but rather a function of its environment. The following diagram summarizes the critical relationships between this compound and the factors that govern its stability.

Logical Relationships in this compound Stability cluster_positive Positive Influences (Increase Stability) cluster_negative Negative Influences (Decrease Stability) IR820 This compound State Solid Solid State IR820->Solid more stable in LowTemp Low Temperature (-20°C to -80°C) IR820->LowTemp stabilized by Dark Darkness IR820->Dark stabilized by Formulation Encapsulation / Complexation IR820->Formulation stabilized by Moisture Absence of Moisture IR820->Moisture stabilized by Aqueous Aqueous Solution Aqueous->IR820 destabilizes HighTemp High Temperature HighTemp->IR820 destabilizes Light Light Exposure Light->IR820 destabilizes Oxygen Oxygen Oxygen->IR820 destabilizes

Caption: Key factors that positively and negatively impact this compound stability.

References

An In-depth Technical Guide to the Core Principles of IR-820 Fluorescence and Photothermal Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in various biomedical applications, including fluorescence imaging and photothermal therapy. Its utility stems from its unique photophysical properties, which allow it to both emit fluorescence and convert light energy into heat. This technical guide provides a comprehensive overview of the core principles governing the fluorescence and photothermal conversion of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Principles of this compound Photophysics

Upon absorption of photons in the near-infrared spectrum, this compound molecules are elevated to an excited electronic state. From this excited state, the molecule can return to its ground state through several relaxation pathways, primarily fluorescence and non-radiative decay. The interplay between these pathways dictates the dye's utility as either a fluorescent probe or a photothermal agent.

Fluorescence: This process involves the emission of a photon as the molecule transitions from the lowest vibrational level of the first excited singlet state (S₁) back to the ground electronic state (S₀). The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.

Photothermal Conversion: This process is dominated by non-radiative decay pathways, where the absorbed light energy is converted into heat. This occurs through internal conversion (a transition between electronic states of the same multiplicity) and vibrational relaxation (the dissipation of excess vibrational energy to the surrounding medium as heat). The efficiency of this energy conversion is a key parameter for photothermal therapy applications.

The environment surrounding the this compound molecule significantly influences these de-excitation pathways. For instance, in aqueous solutions, this compound molecules have a tendency to form aggregates, which can lead to fluorescence quenching and enhance non-radiative decay.[1] Conversely, when bound to proteins such as serum albumin, the dye's conformation can become more rigid, leading to an increase in fluorescence quantum yield.[1] The formation of J-aggregates, a specific type of molecular self-assembly, can also dramatically alter the photophysical properties of this compound, leading to sharp, red-shifted absorption and emission bands.[2][3]

Quantitative Photophysical and Photothermal Properties

The following tables summarize the key quantitative data for this compound from various studies. These values can vary depending on the solvent, concentration, and whether this compound is in its free form or encapsulated.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent/ConditionsReference
Peak Absorption (λabs) ~690 nm and ~815 nmWater[3][4]
Red-shifted by ~143 nm10% Fetal Bovine Serum (FBS)[1][5]
Peak Emission (λem) ~829 nmWater[1][5]
~858 nm10% FBS[1][5]
Fluorescence Quantum Yield (ΦF) 0.313%Water[1][5]
2.521%10% FBS[1][5]
Molar Extinction Coefficient 7.2 x 104 M-1cm-1Aqueous solution[3][4]

Table 2: Photothermal Conversion Properties of this compound

PropertyValueConditionsReference
Photothermal Conversion Efficiency (η) 32.74%Aqueous solution[1]
25.23%Liposomal formulation[6]
Temperature Increase (ΔT) > 55 °C500 µg/mL in water, 793 nm laser (0.5 W/cm²) for 4 min[1]
11.7 °CIn vivo, psoriasiform skin, with NIR irradiation[7]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This method involves comparing the fluorescence intensity of the this compound sample to a standard with a known quantum yield.[8]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Spectroscopic grade solvents

  • Standard fluorophore with a known quantum yield in the NIR region

  • This compound sample

  • 10 mm path length fluorescence cuvettes[8]

Procedure:

  • Sample Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution and record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each sample, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.

    • The plot should be linear; determine the gradient (slope) of the line for both the sample (GradX) and the standard (GradST).

  • Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the this compound sample (ΦX):

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used).

Measurement of Photothermal Conversion Efficiency

This protocol outlines the steps to determine the efficiency of this compound in converting light to heat.[9][10]

Materials:

  • NIR laser (e.g., 808 nm) with adjustable power[11][12]

  • Quartz cuvette

  • Thermometer or thermal imaging camera[11][12]

  • This compound solution of known concentration and absorbance at the laser wavelength

  • Solvent (e.g., water) as a control

Procedure:

  • Sample Preparation: Place a known volume of the this compound solution into the quartz cuvette.

  • Irradiation and Temperature Monitoring:

    • Irradiate the sample with the NIR laser at a specific power density (e.g., 1 W/cm²).[9][10]

    • Record the temperature of the solution at regular time intervals (e.g., every 30 seconds) until it reaches a steady state, and then after the laser is turned off to monitor cooling.[10][11]

    • Perform the same measurement with the pure solvent as a control.

  • Data Analysis: The photothermal conversion efficiency (η) is calculated using a formula that takes into account the maximum temperature change, the heat loss to the surroundings, the incident laser power, and the absorbance of the sample at the laser wavelength.[9]

Visualizations

Principle of Fluorescence and Photothermal Conversion

G GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState Excitation Fluorescence Fluorescence (Radiative Decay) ExcitedState->Fluorescence Photothermal Photothermal Conversion (Non-Radiative Decay) ExcitedState->Photothermal Fluorescence->GroundState Photothermal->GroundState PhotonIn Photon Absorption (e.g., ~800 nm) PhotonOut Photon Emission (e.g., >820 nm) HeatOut Heat Dissipation

Caption: Energy transition diagram for this compound.

Experimental Workflow for In Vitro Photothermal Therapy

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat cells with This compound formulation Incubate1->Treat Incubate2 Incubate for cellular uptake (e.g., 4 hours) Treat->Incubate2 Irradiate Irradiate with NIR Laser (e.g., 808 nm, 2 W/cm²) Incubate2->Irradiate Incubate3 Incubate post-irradiation (e.g., 24 hours) Irradiate->Incubate3 Assess Assess Cell Viability (e.g., MTT assay) Incubate3->Assess

Caption: In vitro photothermal therapy workflow.

Cellular Response to Photothermal Therapy

G PTT This compound Mediated Photothermal Therapy (PTT) Heat Localized Hyperthermia (>42°C) PTT->Heat MembraneDamage Cell Membrane Damage Heat->MembraneDamage ProteinDenaturation Protein Denaturation & DNA Damage Heat->ProteinDenaturation ERK ERK Signaling Activation Heat->ERK Necrosis Necrosis (Uncontrolled Cell Death) MembraneDamage->Necrosis Apoptosis Apoptosis (Programmed Cell Death) ProteinDenaturation->Apoptosis ERK->Apoptosis regulates

Caption: PTT-induced cell death pathways.

Conclusion

This compound is a versatile NIR dye with tunable photophysical properties that make it a promising candidate for both fluorescence imaging and photothermal therapy. Understanding the fundamental principles of its fluorescence and photothermal conversion, as well as the environmental factors that influence them, is crucial for optimizing its performance in biomedical applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and developers working with this and similar NIR dyes. The ability to induce localized hyperthermia and subsequent cell death pathways, such as apoptosis, underscores the therapeutic potential of this compound in oncology and other fields.[13][14] Further research into the specific intracellular signaling cascades triggered by this compound-mediated PTT will continue to refine its application in precision medicine.[15][16]

References

An In-Depth Technical Guide to the Aggregation-Caused Quenching (ACQ) Effect of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The near-infrared (NIR) fluorescent dye IR-820 holds significant promise for a range of biomedical applications, including in vivo imaging and photothermal therapy. However, its utility is often hampered by a phenomenon known as aggregation-caused quenching (ACQ), where the formation of molecular aggregates in aqueous environments leads to a significant reduction in fluorescence emission. This technical guide provides a comprehensive overview of the ACQ effect in this compound, detailing its underlying mechanisms, summarizing key photophysical data, and presenting detailed experimental protocols for its characterization and mitigation. Strategies to overcome ACQ, such as interaction with serum albumin and encapsulation within polymeric nanoparticles, are discussed in depth, offering researchers and drug development professionals the foundational knowledge to harness the full potential of this versatile NIR dye.

Introduction to this compound and the ACQ Effect

This compound is a cyanine (B1664457) dye characterized by its strong absorption and emission in the near-infrared spectrum, typically with excitation and emission maxima around 710 nm and 820 nm, respectively.[1][2][3] This spectral window is highly advantageous for biomedical applications due to the reduced absorption and scattering of NIR light by biological tissues, allowing for deeper tissue penetration and improved signal-to-noise ratios in in vivo imaging.[2] The chemical structure of this compound is presented below.[4][5]

Despite its favorable spectral properties, the fluorescence of this compound is highly sensitive to its environment. In aqueous solutions, this compound molecules have a strong tendency to self-aggregate, leading to a dramatic decrease in their fluorescence quantum yield.[4] This process, known as aggregation-caused quenching (ACQ), is a major obstacle to the widespread use of this compound in its free form for applications requiring bright and stable fluorescence.[4][6]

The Mechanism of Aggregation-Caused Quenching (ACQ)

The primary mechanism behind the ACQ effect in this compound is the formation of non-fluorescent or weakly fluorescent H-aggregates. In these aggregates, the chromophores of the dye molecules align in a parallel, "face-to-face" orientation. This arrangement leads to strong excitonic coupling between the molecules, which alters their electronic energy levels. The formation of H-aggregates typically results in a blue-shift (hypsochromic shift) of the main absorption peak.[7]

Upon excitation, the energy absorbed by these aggregates is rapidly dissipated through non-radiative decay pathways, such as internal conversion and vibrational relaxation, rather than being emitted as fluorescence. This efficient non-radiative decay is the root cause of the observed fluorescence quenching.

ACQ_Mechanism cluster_0 Monomeric State (Aqueous Environment) cluster_1 Aggregation Process cluster_2 Quenched State Monomer This compound Monomers H_Aggregate H-Aggregate Formation (Face-to-Face Stacking) Monomer->H_Aggregate Self-Aggregation Quenching Fluorescence Quenching H_Aggregate->Quenching Non-Radiative Decay

Figure 1: Mechanism of this compound Aggregation-Caused Quenching.

Quantitative Photophysical Properties of this compound

The photophysical properties of this compound are dramatically influenced by its aggregation state. The following tables summarize key quantitative data comparing this compound in an aggregated state (in water) versus a disaggregated, highly fluorescent state (bound to serum albumin).

PropertyThis compound in WaterThis compound in 10% Fetal Bovine Serum (FBS)Reference(s)
Peak Absorption Wavelength~691 nm~793 nm (red-shifted by ~143 nm)[4][8]
Peak Emission Wavelength~829 nm~858 nm (red-shifted by ~29 nm)[4][8]
Fluorescence Quantum Yield (QY)0.313%2.521% (~7-fold increase)[4]

Table 1: Photophysical Properties of this compound in Aqueous vs. Serum Environments.

Strategies to Overcome the ACQ Effect

Several strategies have been developed to prevent the aggregation of this compound in aqueous environments and thereby restore its fluorescence. These methods primarily focus on isolating individual dye molecules from one another.

Interaction with Serum Albumin

One of the most effective methods to overcome ACQ is the interaction of this compound with serum albumin.[4][6] Albumin, a protein abundant in the bloodstream, has hydrophobic pockets that can bind to this compound molecules. This binding prevents the self-aggregation of the dye, leading to a significant enhancement in fluorescence.[6][9] This phenomenon is crucial for in vivo applications where this compound is injected into the bloodstream.[4][10]

Albumin_Interaction cluster_0 Free this compound in Aqueous Solution cluster_1 Interaction with Albumin cluster_2 Resulting Complex Free_IR820 Aggregated this compound (Low Fluorescence) Complex This compound-Albumin Complex (High Fluorescence) Free_IR820->Complex Albumin Serum Albumin Albumin->Complex

Figure 2: Overcoming ACQ through interaction with serum albumin.

Encapsulation in Nanoparticles

Another robust strategy is the encapsulation of this compound within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[2][11][12] The polymer matrix physically separates the this compound molecules, preventing aggregation and preserving their monomeric, fluorescent state.[11] This approach not only enhances fluorescence but also offers opportunities for targeted drug delivery and controlled release.[2]

Nanoparticle_Encapsulation cluster_0 Synthesis cluster_1 Encapsulation cluster_2 Outcome IR820 This compound Nanoparticle This compound-loaded PLGA Nanoparticle IR820->Nanoparticle PLGA PLGA Polymer PLGA->Nanoparticle Result Disaggregated this compound (Enhanced Fluorescence) Nanoparticle->Result

Figure 3: Overcoming ACQ by encapsulation in PLGA nanoparticles.

FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Reference(s)
This compound-PLGA NPs103 ± 8-28 ± 790%18%[2][11]

Table 2: Physicochemical Properties of this compound Loaded PLGA Nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound ACQ and its mitigation.

Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.[11]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound dye

  • Acetone (B3395972)

  • Distilled water

Procedure:

  • Dissolve PLGA in acetone to a final concentration of 1 mg/mL.

  • Add this compound to the PLGA-acetone solution at a concentration of 0.5 mg/mL.

  • Add the this compound/PLGA/acetone mixture dropwise to distilled water in a 1:3 volume ratio while stirring continuously.

  • Continue stirring the emulsion for 2 hours to allow for the evaporation of acetone.

  • The resulting nanoparticle suspension can be purified by centrifugation and washed to remove unencapsulated dye and excess reagents.

Characterization of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Instrumentation:

  • A dynamic light scattering instrument (e.g., Zetasizer Nano ZS).

Sample Preparation:

  • Disperse the nanoparticle suspension in a suitable solvent (e.g., deionized water or PBS) to an appropriate concentration. Ensure the solvent is filtered to remove dust and other particulates.

  • Transfer the sample to a clean cuvette.

Measurement:

  • Place the cuvette in the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature (typically 25°C).

  • Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides a polydispersity index (PDI) to indicate the width of the size distribution.[13][14]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (QY) is a measure of the efficiency of fluorescence. The relative method involves comparing the fluorescence of the sample to a standard with a known QY.

Materials:

  • This compound sample

  • A suitable quantum yield standard for the NIR region (e.g., IR-125 in ethanol, QY = 0.132)[15]

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[16]

In Vivo Fluorescence Imaging in a Mouse Model

This protocol outlines a general procedure for in vivo NIR fluorescence imaging using this compound in a mouse model.[3][4][10]

Materials:

  • This compound solution (e.g., 0.5 mg/mL in PBS) or this compound-loaded nanoparticles.

  • Anesthetized mice.

  • In vivo imaging system equipped with appropriate NIR excitation and emission filters.

Procedure:

  • Administer the this compound formulation to the mouse, typically via intravenous (tail vein) injection. The typical dose is around 200 µL of a 0.5 mg/mL solution.[4][17]

  • Place the anesthetized mouse in the imaging chamber.

  • Acquire fluorescence images at various time points post-injection to monitor the biodistribution of the dye.

  • Use an excitation source around 793 nm and collect the emission in the NIR-II window (e.g., >900 nm).[4][17]

  • Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumors, organs).

InVivo_Imaging_Workflow cluster_0 Preparation cluster_1 Administration & Imaging cluster_2 Analysis Preparation Prepare this compound Formulation Injection Intravenous Injection Preparation->Injection Animal_Prep Anesthetize Mouse Animal_Prep->Injection Imaging Acquire NIR Images Injection->Imaging Analysis Analyze Biodistribution Imaging->Analysis

Figure 4: Workflow for in vivo fluorescence imaging with this compound.

Photothermal Therapy Protocol

This protocol describes a typical in vitro photothermal therapy experiment using this compound-loaded nanoparticles.[2][11]

Materials:

  • Cancer cell line (e.g., triple-negative breast cancer cells).[11]

  • This compound-loaded nanoparticles.

  • Cell culture medium.

  • NIR laser (e.g., 808 nm).[2][11]

  • Cell viability assay (e.g., MTT assay).

Procedure:

  • Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with a specific concentration of this compound-loaded nanoparticles for a set period (e.g., 4 hours).[11]

  • Wash the cells to remove non-internalized nanoparticles.

  • Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a defined duration (e.g., 5 minutes).[11]

  • Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.

  • After a further incubation period (e.g., 24 hours), assess cell viability using an MTT assay to determine the photothermal cytotoxicity.[11]

Conclusion

The aggregation-caused quenching of this compound is a significant challenge that needs to be addressed to fully exploit its potential in biomedical applications. Understanding the underlying mechanism of H-aggregate formation and the resulting fluorescence quenching is key to developing effective mitigation strategies. The binding of this compound to serum albumin and its encapsulation within polymeric nanoparticles have proven to be highly successful approaches to overcome ACQ, leading to substantial improvements in fluorescence brightness and stability. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to characterize the ACQ effect and to design and evaluate novel this compound-based formulations for advanced in vivo imaging and therapeutic applications.

References

Methodological & Application

Standard Protocol for In Vivo Imaging with IR-820 Dye

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with broad applications in preclinical in vivo imaging. Its spectral properties, falling within the NIR-I and extending into the NIR-II window, allow for deep tissue penetration and reduced autofluorescence, making it an excellent candidate for various imaging applications. This document provides a comprehensive guide to the standard protocols for utilizing this compound for in vivo imaging, covering dye preparation, animal handling, administration, imaging parameters, and data analysis.

Properties of this compound

This compound is a water-soluble organic dye that exhibits a significant increase in fluorescence quantum yield upon binding to serum albumin in vivo.[1] This property enhances its signal-to-noise ratio for biological imaging. The dye's absorption and emission maxima can vary slightly depending on its environment (e.g., in water versus serum).[2]

Table 1: Optical Properties of this compound

PropertyWavelength (nm)Notes
Peak Excitation (in vitro)~710 nm[1][3]Can vary.
Peak Emission (in vitro)~820 nm[1][3][4]Can vary.
Peak Absorption (in 10% FBS)~812 nm[5]Red-shifted compared to water.
Peak Emission (in 10% FBS)~858 nm[2]Red-shifted compared to water.
Recommended Excitation for In Vivo793 nm or 808 nm[2][5]Common laser lines for in vivo systems.

Experimental Protocols

Dye Preparation
  • Reconstitution: Prepare a stock solution of this compound by dissolving the powdered dye in phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo use, a final solution in PBS is recommended.

  • Concentration: The final concentration for injection typically ranges from 0.2 mM to 2 mg/mL.[2][4] The optimal concentration may vary depending on the application and animal model.

  • Storage: Store the stock solution at 4°C, protected from light.[4] It is recommended to freshly prepare the final dilution for each experiment.

Animal Preparation
  • Animal Model: This protocol is primarily designed for mice, a common model in preclinical imaging. Hairless mice are often used to minimize signal attenuation from fur.[1]

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging session to prevent movement artifacts.[5]

  • Depilation: If using furred mice, carefully remove the fur from the region of interest to improve light penetration and signal detection.[5]

Administration of this compound

The choice of administration route depends on the specific research question and the target tissue.

Table 2: Administration Routes and Dosages for this compound in Mice

Administration RouteDosageInjection VolumeApplication
Intravenous (IV)75 µM - 0.5 mg/mL[2][5]100 - 200 µL[2][4]Systemic biodistribution, angiography, tumor imaging
Intraperitoneal (IP)0.2 mM[4]100 µL[4]Systemic biodistribution
Intramuscular (IM)2 mg/mL[2]100 µL[2]Localized tissue imaging, photothermal therapy
Oral7.5 µM[5]400 µL[5]Gastrointestinal tract imaging
In Vivo Imaging
  • Imaging System: Utilize an in vivo imaging system equipped with appropriate excitation light sources (e.g., lasers at 793 nm or 808 nm) and emission filters to capture the NIR fluorescence of this compound.[2][5]

  • Image Acquisition:

    • Acquire a baseline image of the animal before injecting the dye.

    • Administer the this compound solution via the chosen route.

    • Acquire a series of images at different time points post-injection to monitor the biodistribution and clearance of the dye. The imaging schedule will depend on the administration route and the biological question.[3][5]

  • Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector. Typical exposure times can range from 50 ms (B15284909) to 1000 ms.[5][6]

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is influenced by the route of administration.

  • Intravenous Injection: The fluorescence signal typically peaks around 48 hours post-injection.[3]

  • Intraperitoneal Injection: The peak fluorescence signal is observed around 6 hours after injection.[3]

This compound primarily distributes to the liver and kidneys and is excreted through both the hepatobiliary and renal systems.[5][7] Accumulation in tumors is also observed, likely due to the enhanced permeability and retention (EPR) effect, with the tumor-to-background ratio peaking around 48 hours post-injection.[5] Complete clearance from the body can take approximately 5 weeks.[2]

Safety and Toxicity

This compound is generally considered to have good biocompatibility with negligible in vivo toxicity at standard imaging doses.[2] However, at higher concentrations, some cytotoxicity has been observed in vitro.[8][9] Encapsulation of this compound in nanoparticles can reduce its toxicity.[10]

Visualized Workflows

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Prep Dye Preparation (Reconstitution & Dilution) Administration Administer this compound Dye_Prep->Administration Animal_Prep Animal Preparation (Anesthesia & Depilation) Baseline_Image Acquire Baseline Image Animal_Prep->Baseline_Image Baseline_Image->Administration Imaging In Vivo Imaging (Time-course) Administration->Imaging Data_Analysis Data Analysis (ROI Quantification) Imaging->Data_Analysis Biodistribution Biodistribution & Pharmacokinetics Data_Analysis->Biodistribution

Caption: A generalized workflow for in vivo imaging experiments using this compound dye.

Biodistribution_Pathway cluster_admin Administration cluster_dist Distribution cluster_clear Clearance Injection This compound Injection (e.g., Intravenous) Bloodstream Circulation in Bloodstream (Binds to Albumin) Injection->Bloodstream Tumor Tumor Accumulation (EPR Effect) Bloodstream->Tumor Organs Accumulation in Organs Bloodstream->Organs Liver Liver Organs->Liver Kidneys Kidneys Organs->Kidneys Hepatobiliary Hepatobiliary Excretion Liver->Hepatobiliary Renal Renal Excretion Kidneys->Renal

Caption: Biodistribution and clearance pathway of this compound after systemic administration.

References

Application Notes and Protocols for Targeted Drug Delivery using IR-820 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye IR-820 has emerged as a promising agent for photothermal therapy (PTT) and bioimaging. When encapsulated within nanoparticles, its stability and circulation time are significantly enhanced, opening avenues for targeted cancer therapy. This document provides detailed application notes and protocols for the formulation, characterization, and application of this compound loaded nanoparticles for targeted drug delivery. The focus is on poly(lactic-co-glycolic acid) (PLGA) and lipid-polymer hybrid nanoparticle systems, functionalized with targeting ligands to enhance cellular uptake and therapeutic efficacy.

Data Presentation: Physicochemical and Biological Properties of this compound Nanoparticles

The following tables summarize quantitative data on the characteristics and performance of various this compound nanoparticle formulations.

Table 1: Physicochemical Characterization of this compound Nanoparticles

Nanoparticle FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)Reference
This compound-PLGA NPs103 ± 80.163 ± 0.031-28 ± 784 - 96Not Reported[1]
Folic Acid-PLGA-NPs> PLGA-NPsNot Reported-23.4 ± 0.56Not ReportedNot Reported[2]
Antibody-PLGA-PEG-NPs~175LowNot ReportedNot ReportedNot Reported[3]
RGD-Lipid-Polymer Hybrid NPsNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]

Table 2: In Vitro Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles

Cell LineNanoparticle FormulationUptake Enhancement (vs. Non-Targeted)Time PointReference
4T1Biotin-SS-IR820 vs. IR820EnhancedNot Specified[5]
4T1Cur@IR820-ss-PEG vs. IR820/Cur3.0-fold (IR820), 2.4-fold (Curcumin)4 h[5]
U87MGcRGD-decorated PLGA NPs vs. PEGylated NPsSignificantly higherNot Specified[6]
A2780cRGD-decorated PLGA NPs vs. PEGylated NPsNo significant differenceNot Specified[6]
U87MGQD800-RGD vs. QD800-PEG~3.7-foldNot Specified[7]

Table 3: In Vivo Biodistribution and Tumor Accumulation of this compound Nanoparticles

Animal ModelNanoparticle FormulationOrgan with Highest Accumulation (besides tumor)Tumor Accumulation (vs. Free this compound)Time of Peak Tumor AccumulationReference
4T1 Tumor-bearing MiceIR820-SS-CPT NPsLiverSignificantly higher12 h[8]
Subcutaneous Tumor-bearing MiceFree this compoundLiver, KidneyLower24 h
4T1 Tumor-bearing MiceIR820@HALN vs. IR820@HANot specifiedHigherNot Specified
MiceInd-G-IR820 vs. Free IR820Not specifiedHigher2 h[6]

Experimental Protocols

Formulation of this compound Loaded PLGA Nanoparticles (Nanoprecipitation)

This protocol describes the preparation of this compound encapsulated in PLGA nanoparticles using the nanoprecipitation method.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid terminated (50 kDa)

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), carboxyl-terminated

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Dissolve the desired amount of this compound in DMSO.

  • Add the this compound solution to the PLGA solution and make up the final volume to 1 mL with acetonitrile. This is the organic phase.

  • In a separate vial, prepare the lipid solution by dissolving 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol in water. Heat the lipid mixture to 60°C for 30 minutes with stirring.

  • Add the organic phase dropwise to the lipid suspension with continuous stirring.

  • Add 1 mL of deionized water to the mixture.

  • Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.

  • Purify the nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes. Resuspend the nanoparticle pellet in the desired buffer.

Surface Functionalization with Targeting Ligands

This protocol details the covalent conjugation of antibodies to the surface of PLGA-PEG nanoparticles.[3]

Materials:

  • This compound loaded PLGA-PEG-COOH nanoparticles (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.8

  • Targeting antibody (e.g., anti-HER2)

  • Centrifugation tubes and filters

Procedure:

  • Resuspend 10 mg of PLGA-PEG-COOH nanoparticles in 10 mL of 10 mM PBS at pH 5.8.

  • Activate the carboxyl groups on the nanoparticle surface by adding 100 µL of 0.1 M EDC and 100 µL of 0.7 M NHS.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Wash the activated nanoparticles three times with 10 mM PBS (pH 7.4) by centrifugation (21,000 g, 10 min, 4°C) to remove excess EDC and NHS.

  • Resuspend the activated nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Add the desired amount of antibody (e.g., 25-50 µg of antibody per 1 mg of nanoparticles) to the activated nanoparticle suspension.

  • Incubate for 30 minutes at room temperature with gentle mixing.

  • Wash the antibody-conjugated nanoparticles twice with PBS to remove any unbound antibody.

  • Resuspend the final targeted nanoparticles in the desired buffer for storage or further use.

This protocol describes the conjugation of folic acid to PLGA nanoparticles.[2]

Materials:

  • Folic acid

  • Dimethyl sulfoxide (DMSO)

  • EDC and NHS

  • Chitosan (B1678972) (CS)

  • 1% Acetic acid

  • This compound loaded PLGA nanoparticles

Procedure:

  • Dissolve folic acid in DMSO.

  • Add EDC and NHS to the folic acid solution and stir in the dark for 1 hour.

  • Prepare a chitosan solution by dissolving it in 1% acetic acid.

  • Add the activated folic acid solution dropwise to the chitosan solution and incubate for 24 hours with stirring to form the FA-CS conjugate.

  • Adjust the pH to 9 to precipitate the FA-CS conjugate, then collect by centrifugation and lyophilize.

  • Resuspend the this compound loaded PLGA nanoparticles in deionized water.

  • Dissolve the lyophilized FA-CS in 1% acetic acid.

  • Add the FA-CS solution dropwise to the nanoparticle suspension and stir for 2 hours.

  • Centrifuge and freeze-dry the resulting folic acid-conjugated nanoparticles.

This protocol outlines the conjugation of RGD peptide to lipid-polymer hybrid nanoparticles.[4]

Materials:

  • DSPE-PEG-Maleimide

  • Cyclic RGD peptide (cRGD) with a free thiol group

  • Triethanolamine (B1662121) hydrochloride buffer (50 mM, pH 8)

  • This compound loaded lipid-polymer hybrid nanoparticles containing DSPE-PEG-Maleimide

Procedure:

  • Dissolve DSPE-PEG-Maleimide and cRGD peptide separately in the triethanolamine buffer.

  • Mix the DSPE-PEG-Maleimide solution with the cRGD peptide solution (e.g., at a 1:2 molar ratio) and incubate overnight at 4°C to form the DSPE-PEG-RGD conjugate.

  • The DSPE-PEG-RGD conjugate can then be incorporated into the lipid layer during the nanoparticle formulation process (as described in Protocol 1, by adding it to the lipid mixture).

  • Alternatively, for post-conjugation, incubate pre-formed this compound loaded nanoparticles containing DSPE-PEG-Maleimide with the cRGD peptide.

Characterization of Targeted this compound Nanoparticles

Methods:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS).

  • Morphology: Transmission Electron Microscopy (TEM).

  • This compound Encapsulation and Loading: UV-Vis Spectroscopy to measure the absorbance of this compound.

  • Surface Ligand Conjugation: Quantification of conjugated ligands can be performed using methods like Bradford assay for proteins or specific assays for the ligand.

In Vitro Evaluation of Targeted Nanoparticles

Protocol:

  • Seed target cells (e.g., cancer cells overexpressing the target receptor) in a 24-well plate and allow them to adhere overnight.

  • Incubate the cells with targeted and non-targeted this compound nanoparticles (containing a fluorescent marker if this compound fluorescence is not used for quantification) at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Lyse the cells and quantify the internalized nanoparticles by measuring the fluorescence intensity using a plate reader.

  • Alternatively, visualize cellular uptake using confocal microscopy.

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of targeted and non-targeted this compound nanoparticles and incubate for a predetermined time (e.g., 4 hours).

  • Wash the cells with PBS and add fresh media.

  • Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).

  • Include control groups: cells only, cells with laser only, and nanoparticles only (no laser).

  • Incubate the cells for another 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

In Vivo Evaluation in a Tumor Model

Protocol:

  • Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.

  • Once the tumors reach a certain volume (e.g., ~120 mm³), divide the mice into treatment groups: saline control, free this compound, non-targeted this compound nanoparticles, and targeted this compound nanoparticles.

  • Administer the formulations intravenously.

  • At a predetermined time point post-injection (based on biodistribution studies), anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser (e.g., 2 W/cm² for 10 minutes).

  • Monitor tumor growth by measuring tumor volume with calipers every few days.

  • At the end of the study, sacrifice the mice and excise the tumors and major organs for biodistribution analysis (by measuring this compound fluorescence) and histological examination (e.g., H&E and TUNEL staining to assess apoptosis).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A This compound Encapsulation (PLGA/Lipid-Polymer) B Surface Functionalization (Targeting Ligand Conjugation) A->B C Size & Zeta Potential (DLS) B->C D Morphology (TEM) B->D E Drug Loading & Encapsulation B->E F Cellular Uptake Studies E->F G Photothermal Cytotoxicity (MTT) E->G H Biodistribution & Tumor Accumulation G->H I Photothermal Therapy Efficacy G->I

folate_receptor_pathway cluster_cell_surface Cell Surface (pH ~7.4) cluster_endocytosis Endocytosis cluster_intracellular Intracellular Fate (pH ~5.0) Receptor Folate Receptor Binding Ligand-Receptor Binding Receptor->Binding Ligand Folate-Targeted This compound Nanoparticle Ligand->Binding Invagination Membrane Invagination Binding->Invagination Endosome Early Endosome (pH ~6.5) Invagination->Endosome LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Release This compound Release LateEndosome->Release Recycle Receptor Recycling LateEndosome->Recycle Recycle->Receptor Recycles to cell surface

integrin_pathway cluster_ecm Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand RGD-Targeted This compound Nanoparticle Integrin Integrin Receptor (e.g., αvβ3) Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton Rearrangement Src->Actin Endocytosis Endocytosis Actin->Endocytosis

References

Application Notes and Protocols for Photothermal Therapy Using IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the near-infrared (NIR) dye IR-820 in photothermal therapy (PTT) applications. It includes summaries of its photothermal properties, protocols for both in vitro and in vivo experiments, and an overview of the primary mechanism of cell death.

Introduction to this compound in Photothermal Therapy

This compound is a versatile organic dye with strong absorption in the near-infrared spectrum, typically with peak absorption around 820 nm, though this can shift depending on the solvent and its aggregation state.[1][2] This characteristic makes it an excellent candidate for PTT, a minimally invasive cancer therapy that uses a photosensitizing agent and light to generate heat and ablate tumor cells.[3][4][5] Upon excitation with a laser of the appropriate wavelength (commonly 793 nm or 808 nm), this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cell death, primarily through apoptosis.[3][6] To enhance its stability, biocompatibility, and tumor accumulation, this compound is often encapsulated in nanoparticles, such as PLGA or liposomes.[2][3][6][]

Key Properties of this compound for Photothermal Therapy

This compound possesses several key attributes that make it suitable for PTT applications:

  • High Photothermal Conversion Efficiency: this compound demonstrates a significant ability to convert absorbed light into heat. One study reported a photothermal conversion efficiency of up to 32.74%.[1]

  • Near-Infrared Absorption: Its absorption in the NIR window (700-900 nm) allows for deeper tissue penetration of the excitation light, a critical factor for treating solid tumors.[2][6]

  • Fluorescence Properties: In addition to its photothermal effects, this compound is fluorescent, enabling its use in image-guided therapy.[3][8]

  • Biocompatibility: While free this compound can have limitations, its encapsulation in biocompatible polymers like PLGA enhances its stability and reduces potential toxicity.[6][9]

Experimental Protocols

The following sections provide detailed protocols for utilizing this compound in both in vitro and in vivo photothermal therapy experiments.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for assessing the photothermal efficacy of this compound on cancer cell lines.

1. Cell Culture:

  • Culture desired cancer cell lines (e.g., MCF-7, MDA-MB-231, UMUC3) in appropriate media and conditions.[1][3][6]
  • Seed cells in 24-well or 96-well plates at a suitable density (e.g., 1 x 10⁴ to 3 x 10⁵ cells/well) and allow them to adhere overnight.[3][6]

2. Incubation with this compound:

  • Prepare solutions of free this compound or this compound-loaded nanoparticles in cell culture media.
  • Treat cells with varying concentrations of this compound (e.g., 10 µM to 60 µM) for a specified duration (e.g., 3 to 4 hours).[2][3][6]
  • Include control groups: no treatment, laser only, and this compound only (no laser).[3][6]

3. Laser Irradiation:

  • After incubation, wash the cells with PBS and replenish with fresh media.[3][6]
  • Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 W/cm² to 14.1 W/cm²) for a set time (e.g., 30 seconds to 5 minutes).[2][3][6]

4. Assessment of Cell Viability and Death Mechanism:

  • Cell Viability: 24 hours post-irradiation, assess cell viability using assays such as MTT.[3]
  • Mechanism of Cell Death: To determine if cell death is occurring via apoptosis or necrosis, use techniques like Annexin V/PI staining followed by flow cytometry analysis.[3][6]

In Vivo Photothermal Therapy Protocol

This protocol describes the application of this compound for PTT in a tumor-bearing animal model.

1. Animal Model:

  • Establish subcutaneous tumors in immunocompromised mice by injecting cancer cells (e.g., UMUC3, MDA-MB-231).[1][3]

2. Administration of this compound:

  • Once tumors reach a suitable size, intravenously or intramuscularly inject the mice with a solution of this compound or this compound-loaded nanoparticles (e.g., 100 µL of a 2 mg/mL solution).[1]
  • Include control groups: saline injection, laser only, and this compound only.[1]

3. Laser Irradiation:

  • Allow the this compound to accumulate in the tumor tissue (e.g., 24 to 48 hours post-injection).[1][3]
  • Irradiate the tumor region with a laser (e.g., 793 nm or 808 nm) at a specific power density (e.g., 1.5 W/cm² to 2 W/cm²) for a defined duration (e.g., 5 to 10 minutes).[1][3]
  • Monitor the temperature at the tumor site using an infrared thermal imaging camera.[1]

4. Therapeutic Efficacy Evaluation:

  • Monitor tumor growth by measuring tumor volume at regular intervals.[1]
  • At the end of the study, excise the tumors for histological analysis (e.g., H&E and TUNEL staining) to assess tissue damage and apoptosis.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on this compound for photothermal therapy.

Table 1: In Vitro Experimental Parameters

Cell LineThis compound FormulationConcentrationLaser WavelengthPower DensityIrradiation TimeReference
MDA-MB-231This compound-PLGA NPs10 µM - 35 µM808 nm1.5 - 2 W/cm²5 min[3]
MCF-7This compound-PLGA NPs20 µM - 60 µM808 nm14.1 W/cm²30 s[2][6]
UMUC3Free this compound500 µg/mL793 nm0.5 - 1.5 W/cm²10 min[1]

Table 2: In Vivo Experimental Parameters

Animal ModelTumor ModelThis compound FormulationAdministrationLaser WavelengthPower DensityIrradiation TimeReference
MiceSubcutaneous Bladder TumorFree this compoundIntramuscular793 nm2 W/cm²10 min[1]
MiceTriple-Negative Breast CancerThis compound-PLGA NPsIntravenous810 nm1.5 W/cm²5 min[3]

Visualizing Workflows and Pathways

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol invitro_start Seed Cancer Cells invitro_incubate Incubate with this compound invitro_start->invitro_incubate invitro_irradiate Irradiate with NIR Laser invitro_incubate->invitro_irradiate invitro_assess Assess Cell Viability and Apoptosis invitro_irradiate->invitro_assess invivo_start Establish Tumor Model in Mice invivo_inject Administer this compound invivo_start->invivo_inject invivo_irradiate Irradiate Tumor with NIR Laser invivo_inject->invivo_irradiate invivo_evaluate Evaluate Therapeutic Efficacy invivo_irradiate->invivo_evaluate

Caption: Experimental workflows for in vitro and in vivo photothermal therapy using this compound.

signaling_pathway IR820 This compound + NIR Laser Heat Localized Hyperthermia IR820->Heat Stress Cellular Stress Heat->Stress Apoptosis Apoptosis Stress->Apoptosis Caspases Caspase Activation Apoptosis->Caspases CellDeath Cell Death Caspases->CellDeath

Caption: Simplified signaling pathway of this compound mediated photothermal therapy leading to apoptosis.

Conclusion

This compound is a potent photosensitizer for photothermal therapy with promising applications in cancer treatment. Its strong NIR absorption and efficient heat generation lead to effective tumor ablation. The provided protocols offer a foundational guide for researchers to design and execute experiments to explore the full potential of this compound in PTT. Further research and optimization of delivery systems will continue to enhance its therapeutic efficacy.

References

Application Notes and Protocols for the Use of IR-820 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the near-infrared (NIR) dye IR-820 in photothermal therapy (PTT) research for specific cancer cell lines, namely MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer). Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of experimental workflows and signaling pathways.

Introduction to this compound in Photothermal Therapy

This compound is a heptamethine cyanine (B1664457) dye with strong absorption in the near-infrared spectrum, typically with excitation and emission maxima around 710 nm and 820 nm, respectively.[1][2] This property makes it an effective photothermal agent, capable of converting NIR light into heat, which can then be used to induce localized hyperthermia and subsequent cell death in cancer cells.[3][4] Due to its low water stability and nonspecific distribution, this compound is often encapsulated in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), to enhance its biocompatibility, stability, and delivery to tumor cells.[1][2]

Application in MCF-7 Breast Cancer Cells

MCF-7 is a widely used cell line in breast cancer research, particularly for studies involving estrogen receptor-positive cancers.[5] The application of this compound-mediated PTT has shown significant cytotoxic effects on MCF-7 cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effect of this compound on MCF-7 cells.

Table 1: Biocompatibility of Free this compound and this compound PLGA Nanoparticles in MCF-7 Cells

FormulationConcentrationIncubation TimeCell Viability (%)
Free this compound65 µM48 h42%[3]
This compound PLGA NPs200 µg/mL (equivalent to ~65 µM this compound)48 h>80%[3]

Table 2: Phototoxicity of this compound Formulations in MCF-7 Cells with NIR Laser Irradiation

FormulationThis compound ConcentrationLaser Power DensityIrradiation TimeCell Viability (%)
Free this compound60 µM5.3 W/cm²30 s77%[1][2]
Free this compound60 µM14.1 W/cm²30 s56%[1][2]
This compound PLGA NPs60 µM5.3 W/cm²30 s70%[1][2]
This compound PLGA NPs60 µM14.1 W/cm²30 s42%[1][2]
Experimental Protocol: Photothermal Therapy in MCF-7 Cells

This protocol is a synthesis of methodologies reported for PTT in MCF-7 cells using this compound-loaded PLGA nanoparticles.[1][3]

Materials:

  • MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound-loaded PLGA nanoparticles (this compound PLGA NPs)

  • Phosphate-buffered saline (PBS)

  • 96-well and 24-well cell culture plates

  • MTT assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • NIR laser source (e.g., 808 nm)

  • Flow cytometer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For cytotoxicity assays, seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.[1][2]

    • For apoptosis assays, seed MCF-7 cells in a 24-well plate at a density of 3 x 10⁵ cells per well.[1][3]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound PLGA NPs:

    • Prepare dilutions of this compound PLGA NPs in complete cell culture medium to achieve the desired final concentrations (e.g., 20 µM, 60 µM of this compound).

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Incubate for 3 hours to allow for nanoparticle uptake.[1][3]

  • NIR Laser Irradiation:

    • After incubation, rinse the cells with PBS and add fresh, pre-warmed medium.

    • Irradiate the designated wells with an 808 nm NIR laser at a specified power density (e.g., 14.1 W/cm²) for a set duration (e.g., 30 seconds).[1][3]

    • Include control groups: no treatment, laser only, and this compound PLGA NPs only (no laser).

  • Post-Irradiation Incubation:

    • Return the plates to the incubator and incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Follow the manufacturer's instructions for the MTT assay to determine the metabolic activity and viability of the cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Assessment of Apoptosis (Annexin V-FITC/PI Staining):

    • Harvest the cells by trypsinization.

    • Wash the cells with binding buffer and resuspend in a buffer containing Annexin V-FITC and PI.

    • Incubate in the dark as per the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[1][3]

Application in HeLa Cervical Cancer Cells

HeLa cells are a widely used model for studying cervical cancer and various cellular processes.[6] Research has also demonstrated the utility of this compound in the photothermal and photodynamic therapy of HeLa cells.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the use of this compound in HeLa cells.

Table 3: Cytotoxicity of this compound Formulations in HeLa Cells without Laser Irradiation

FormulationConcentrationIncubation TimeCell Viability (%)
Free this compound50-200 µg/mL4 h~80-95%
This compound@Lipo NPs60 µg/mL6-8 h~60.70%
PpIX-IR-820@Lipo NPs60 µg/mL6-8 h~89.13%

Table 4: Phototoxicity of this compound Formulations in HeLa Cells with Laser Irradiation

FormulationConcentrationLaserPower DensityIrradiation TimeApoptosis Rate (%)
PpIX-IR-820@Lipo NPs50 µg/mL450 nm & 793 nm1 W/cm²5 min70.5%

Note: Data for combined photodynamic (PpIX) and photothermal (this compound) therapy is presented. PTT efficiency with this compound@PSMA NPs was reported to be 73.3% under 793 nm laser excitation, though specific apoptosis rates were not detailed.[7]

Experimental Protocol: Photothermal Therapy in HeLa Cells

This protocol is based on methodologies reported for PTT in HeLa cells.

Materials:

  • HeLa cells

  • Complete cell culture medium

  • This compound-loaded nanoparticles (e.g., liposomes or PSMA NPs)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • NIR laser source (e.g., 793 nm)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 6-well plate at a density of 1 x 10⁵ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment with this compound Nanoparticles:

    • Prepare dilutions of the this compound nanoparticle formulation in complete medium.

    • Replace the existing medium with the nanoparticle-containing medium.

    • Incubate for 2 hours in the dark to facilitate nanoparticle uptake.

  • NIR Laser Irradiation:

    • After incubation, irradiate the designated wells with a 793 nm laser at a power density of 1 W/cm² for 5 minutes.

    • Maintain control groups: no treatment, laser only, and nanoparticles only.

  • Post-Irradiation Incubation:

    • Return the plate to the incubator for a further 24 hours.

  • Assessment of Apoptosis (Annexin V-FITC/PI Staining):

    • Harvest, wash, and stain the cells with Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Analyze the cell populations using a flow cytometer to quantify apoptosis.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed Seed Cancer Cells (MCF-7 or HeLa) incubate1 Incubate Overnight seed->incubate1 add_nps Add this compound Nanoparticles incubate1->add_nps incubate2 Incubate for Uptake (2-3h) add_nps->incubate2 wash Wash with PBS incubate2->wash add_media Add Fresh Medium wash->add_media irradiate NIR Laser Irradiation (e.g., 808 nm) add_media->irradiate incubate3 Incubate Post-Irradiation (24h) irradiate->incubate3 viability Assess Cell Viability (MTT Assay) incubate3->viability apoptosis Assess Apoptosis (Flow Cytometry) incubate3->apoptosis

Caption: Experimental workflow for this compound mediated photothermal therapy.

Proposed Signaling Pathway for Photothermal-Induced Apoptosis

G cluster_trigger External Trigger cluster_cellular_response Cellular Response cluster_execution Execution Phase ir820 This compound Nanoparticles heat Localized Hyperthermia ir820->heat nir NIR Light (e.g., 808 nm) nir->heat stress Cellular Stress heat->stress mito Mitochondrial Outer Membrane Permeabilization stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by photothermal therapy.

References

Application Notes and Protocols for Sentinel Lymph Node Mapping with IR-820 (Indocyanine Green)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) mapping is a critical procedure in the surgical management of various cancers, including breast cancer, melanoma, and uterine cancer. It allows for the identification and biopsy of the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor. Near-infrared (NIR) fluorescence imaging with Indocyanine Green (ICG), also referred to by its spectral properties as IR-820, has emerged as a safe and effective alternative or adjunct to the standard dual-tracer method of blue dye and radioisotope. ICG is a fluorescent dye that, when injected, is taken up by the lymphatic system, enabling real-time visualization of lymphatic channels and SLNs using a dedicated NIR camera system.[1][2] This technique offers several advantages, including high detection rates, elimination of radiation exposure, and a low incidence of adverse reactions.[3][4]

Principle of the Method

Upon subcutaneous or intradermal injection near the primary tumor, Indocyanine Green binds to plasma proteins, primarily albumin.[5] This ICG-protein complex is then taken up by the lymphatic capillaries. The lymphatic fluid carries the complex through the lymphatic vessels to the sentinel lymph node(s), where it accumulates. When illuminated with NIR light (approximately 760-780 nm), the ICG fluoresces, emitting a signal at a longer wavelength (peak emission around 830 nm).[6] This fluorescence is captured by a specialized NIR camera, allowing the surgeon to visualize the lymphatic drainage pathways and locate the SLNs in real-time.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ICG uptake and the general experimental workflow for SLN mapping.

G Mechanism of ICG Lymphatic Uptake cluster_injection Injection Site cluster_lymphatic Lymphatic System ICG Indocyanine Green (ICG) Albumin Albumin (in interstitial fluid) ICG->Albumin Binding LV Lymphatic Vessel Albumin->LV Uptake into Lymphatic Capillaries SLN Sentinel Lymph Node LV->SLN Transport via Lymphatic Flow SLN->SLN Accumulation in Node

Caption: Mechanism of Indocyanine Green (ICG) lymphatic uptake for sentinel lymph node mapping.

G Experimental Workflow for SLN Mapping with ICG prep Patient Preparation & Anesthesia icg_prep ICG Reconstitution & Dilution prep->icg_prep injection ICG Injection (Subareolar/Peritumoral) icg_prep->injection massage Gentle Massage of Injection Site injection->massage imaging NIR Camera System Activation & Visualization massage->imaging incision Skin Incision over Fluorescent Signal imaging->incision dissection Guided Dissection of Lymphatic Channel incision->dissection excision Excision of Fluorescent Sentinel Lymph Node(s) dissection->excision confirmation Ex vivo Confirmation of Fluorescence excision->confirmation pathology Histopathological Analysis confirmation->pathology

Caption: General experimental workflow for sentinel lymph node (SLN) mapping using ICG.

Experimental Protocols

Materials
  • Indocyanine Green (ICG) for injection, USP (25 mg vial)

  • Sterile Water for Injection or 0.9% Normal Saline

  • Sterile syringes (1 mL, 5 mL) and needles

  • Near-Infrared (NIR) fluorescence imaging system with a camera head capable of detecting fluorescence in the 800-850 nm range.

ICG Preparation
  • Reconstitution: Aseptically reconstitute a 25 mg vial of ICG powder with 10 mL of Sterile Water for Injection to obtain a stock solution of 2.5 mg/mL.

  • Dilution: Further dilute the stock solution to the desired final concentration. A commonly used concentration is 1.25 mg/mL, which can be achieved by mixing the 2.5 mg/mL stock solution 1:1 with Sterile Water for Injection or 0.9% Normal Saline. Some protocols may use different concentrations, ranging from 0.25 mg/mL to 5 mg/mL.

Administration and Imaging
  • Patient Positioning: Position the patient appropriately for the surgical procedure.

  • Injection: Immediately before the surgical incision, inject a total volume of 1 to 4 mL of the prepared ICG solution. The injection can be administered intradermally or subcutaneously, typically in 4 aliquots around the primary tumor or biopsy site (peritumoral or subareolar for breast cancer).[7]

  • Massage: Gently massage the injection site for approximately 1-5 minutes to facilitate the uptake of ICG into the lymphatic channels.

  • NIR Imaging: Darken the operating room and use the NIR imaging system to visualize the fluorescent lymphatic pathways and identify the SLN(s). The lymphatic channels typically become visible within minutes after injection and massage.

  • Surgical Procedure:

    • Make a skin incision over the identified fluorescent signal.

    • Use the NIR camera to guide the dissection along the fluorescent lymphatic channel to the SLN.

    • Excise the fluorescent lymph node(s).

    • Confirm the fluorescence of the excised node(s) ex vivo using the NIR camera.

    • Send the excised SLN(s) for pathological examination.

Quantitative Data

The following tables summarize the detection rates of ICG compared to standard methods in various cancer types.

Table 1: Comparison of Sentinel Lymph Node Detection Rates (ICG vs. Blue Dye)

Cancer TypeNumber of Patients (ICG)ICG Detection Rate (%)Number of Patients (Blue Dye)Blue Dye Detection Rate (%)Reference
Uterine Cancer3129516081[3]
Breast Cancer1859718577.2[2]
MelanomaNot specified86-100Not specified43-73[1]

Table 2: Comparison of Sentinel Lymph Node Detection Rates (ICG vs. Radioisotope)

Cancer TypeICG Detection Rate (%)Radioisotope (Technetium-99m) Detection Rate (%)Reference
Breast CancerNot specifiedNot specified[4]
-(Superior to RI in some studies)-
Breast Cancer96.186.4[8]

Table 3: Comparison of Mean Number of Sentinel Lymph Nodes Identified

Cancer TypeMean SLNs with ICGMean SLNs with Blue DyeMean SLNs with RadioisotopeReference
Cervical Cancer3.7Not specified2.1[9]
Breast Cancer1.41.4Not specified[10]

Safety and Adverse Events

ICG is generally considered safe with a low incidence of adverse reactions.[11][12] In a study of 1414 patients undergoing SLN mapping for endometrial cancer with intracervical ICG injection, no patient experienced signs or symptoms of an allergic reaction.[11] Another study of 820 patients, including 25 with documented iodinated contrast allergies, also reported no adverse reactions to ICG injection for SLN mapping.[12][13] While rare, potential adverse events can include mild injection site reactions. Anaphylactic reactions are exceedingly rare but have been reported in the literature, particularly with higher doses.[13]

Conclusion

Sentinel lymph node mapping using this compound (Indocyanine Green) is a highly effective and safe method for identifying SLNs in various cancers. Its real-time visualization capabilities and high detection rates offer significant advantages over traditional methods. The protocols outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing this advanced imaging technique.

References

Application Notes and Protocols for IR-820 in Preclinical Treatment Response Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential for preclinical research, particularly in monitoring treatment responses.[1][2] Its utility stems from its favorable optical properties, including strong absorbance and fluorescence emission in the NIR-I and NIR-II windows (700-1700 nm).[1][3] This allows for deep tissue penetration of light, making it an ideal agent for in vivo imaging and therapy in small animal models.[1][3] Furthermore, this compound exhibits a potent photothermal effect, converting NIR light into heat, which can be harnessed for photothermal therapy (PTT) to induce tumor ablation.[1][4]

These application notes provide a comprehensive overview of the use of this compound for monitoring treatment efficacy, complete with detailed protocols for in vitro and in vivo applications, and quantitative data to support experimental design.

Key Features of this compound

  • Dual Modality: Functions as both a fluorescent imaging agent and a photothermal therapeutic agent.[1][4]

  • NIR-II Imaging Capabilities: Exhibits considerable fluorescence in the NIR-II window, enabling high-resolution imaging with reduced tissue autofluorescence and scattering.[1][3]

  • Biocompatibility: Demonstrates good biocompatibility and can be excreted from the body over time.[1][5]

  • Enhanced Properties in Serum: Fluorescence intensity and quantum yield are significantly enhanced in a serum environment due to interactions with albumin.[1][6][7]

Applications in Preclinical Models

This compound can be employed to monitor therapeutic response in several ways:

  • Tumor Burden Visualization: Longitudinal fluorescence imaging can track changes in tumor size and morphology in response to therapy.

  • Image-Guided Therapy: Real-time fluorescence imaging can guide the application of photothermal therapy, ensuring precise targeting of the tumor.[1][3]

  • Assessment of Vascularity: As a blood pool contrast agent, it can be used to visualize and assess changes in tumor vasculature.[2][8]

  • Monitoring Drug Delivery: When conjugated to or co-administered with a therapeutic agent, this compound can be used to track the biodistribution and tumor accumulation of the drug.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies using this compound.

Table 1: In Vitro Photothermal & Phototoxicity Data

Cell LineFormulationLaser Wavelength (nm)Laser Power Density (W/cm²)DurationOutcomeReference
MCF-7Free this compound80814.130 s56% cell viability[9][10]
MCF-7This compound PLGA NPs80814.130 s42% cell viability[9][10]
HeLaPpIX-IR-820@Lipo450 & 79315 min38.3% cell viability[11]

Table 2: In Vivo Photothermal Therapy Data

Tumor ModelFormulationAdministration RouteLaser Wavelength (nm)Laser Power Density (W/cm²)Treatment RegimenOutcomeReference
Subcutaneous Bladder TumorFree this compoundIntramuscular7932Single irradiation 48h post-injectionSignificant tumor growth inhibition/eradication[1]

Table 3: Biodistribution and Pharmacokinetics

FormulationAnimal ModelTime PointKey Organ AccumulationClearanceReference
Free this compoundMice48 hLiver, Kidney, GutPrimarily renal and hepatic; complete clearance around 5 weeks[1][5]
IR820-SS-CPT NPs4T1 Tumor-bearing Mice12 hStrongest fluorescence signal in tumorSlower clearance than free this compound, enhanced tumor retention[12]

Experimental Protocols

Protocol 1: In Vitro Photothermal Effect and Cytotoxicity Assessment

This protocol details the steps to evaluate the photothermal efficiency and phototoxicity of this compound in a cancer cell line.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • 96-well plates

  • MTT assay kit

  • NIR laser (e.g., 808 nm)

  • Thermal imaging camera

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[10]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or this compound nanoparticles) and incubate for a specified period (e.g., 24 hours).[10]

  • Washing: Wash the cells with PBS to remove any unbound this compound.

  • Irradiation: Irradiate the designated wells with an NIR laser for a set duration.[9][10] Monitor the temperature change in parallel wells using a thermal camera.[9]

  • Incubation: Return the plate to the incubator for 24 hours.[9]

  • Viability Assay: Assess cell viability using an MTT assay according to the manufacturer's protocol.[9]

Protocol 2: In Vivo Tumor Imaging and Photothermal Therapy

This protocol outlines the procedure for using this compound to monitor tumor growth and perform photothermal therapy in a preclinical tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound solution (sterile PBS)

  • NIR fluorescence imaging system

  • NIR laser with appropriate power output

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

Procedure:

  • Animal Model Establishment: Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.[1]

  • This compound Administration: Once tumors reach a suitable size, administer this compound via intravenous or intraperitoneal injection. A typical dose is 0.5 mg/mL in 200 µL.[1][5]

  • Fluorescence Imaging: At various time points post-injection (e.g., 4, 24, 48, 72, 96 hours), perform whole-body NIR fluorescence imaging to monitor the biodistribution of this compound and its accumulation in the tumor.[6][13]

  • Photothermal Therapy: At the time of peak tumor accumulation (often 24-48 hours post-injection), irradiate the tumor with an NIR laser.[1] Monitor the temperature at the tumor site using a thermal imaging camera to ensure it reaches the therapeutic range (typically >49°C).[1]

  • Treatment Response Monitoring:

    • Continue to perform fluorescence imaging periodically to visualize changes in the tumor.

    • Measure tumor volume using calipers every other day.[1] The formula Volume = (Length × Width²) / 2 is commonly used.[1]

    • Monitor the body weight of the mice as an indicator of overall health.[1]

Visualizations

Experimental_Workflow_for_PTT cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_seeding Cell Seeding incubation Incubation with this compound cell_seeding->incubation irradiation_vitro NIR Laser Irradiation incubation->irradiation_vitro viability_assay Cell Viability Assay irradiation_vitro->viability_assay tumor_model Tumor Model Establishment injection This compound Injection tumor_model->injection imaging NIR Fluorescence Imaging injection->imaging irradiation_vivo Photothermal Therapy imaging->irradiation_vivo monitoring Treatment Response Monitoring irradiation_vivo->monitoring

Caption: General experimental workflow for in vitro and in vivo studies using this compound.

IR820_Mechanism_of_Action cluster_imaging Fluorescence Imaging cluster_ptt Photothermal Therapy IR820_imaging This compound Excitation NIR Light Excitation (e.g., 793 nm) Fluorescence NIR-II Fluorescence Emission (>900 nm) Excitation->Fluorescence Photon Absorption Detection In Vivo Imaging System Fluorescence->Detection Tumor_Visualization Tumor Visualization & Treatment Monitoring Detection->Tumor_Visualization IR820_ptt This compound Excitation_PTT NIR Laser Irradiation (e.g., 793 nm) Heat Heat Generation (Non-radiative Relaxation) Excitation_PTT->Heat Energy Conversion Hyperthermia Tumor Hyperthermia (>49°C) Heat->Hyperthermia Cell_Death Tumor Cell Apoptosis/Necrosis Hyperthermia->Cell_Death

Caption: Dual-modal mechanism of action for this compound in imaging and therapy.

References

Application Notes and Protocols for the Biodistribution and Pharmacokinetics of IR-820 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution and pharmacokinetic properties of the near-infrared (NIR) fluorescent dye IR-820 in murine models. The included protocols offer detailed, step-by-step guidance for conducting in vivo and ex vivo studies to assess the behavior of this imaging agent.

Introduction to this compound

This compound is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum, making it a valuable tool for in vivo imaging due to the reduced tissue autofluorescence and deeper tissue penetration of NIR light.[1] Its utility has been demonstrated in various applications, including angiography, tumor imaging, and photothermal therapy.[1][2] Understanding the biodistribution and pharmacokinetics of this compound is crucial for the accurate interpretation of imaging data and the design of effective diagnostic and therapeutic strategies.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound in mice is influenced by its interaction with serum proteins, primarily albumin.[1] This binding enhances its fluorescence and extends its circulation time compared to other NIR dyes like Indocyanine Green (ICG). The route of administration also significantly impacts the pharmacokinetic timeline.

Key Pharmacokinetic Characteristics:

  • Absorption and Distribution: Following intravenous (IV) injection, this compound rapidly distributes throughout the vasculature. Peak fluorescence intensity in the whole body has been observed to occur as late as 48 hours post-IV injection, while intraperitoneal (IP) injection leads to a peak at around 6 hours.

  • Metabolism and Elimination: this compound is primarily cleared from the body through the hepatobiliary and renal systems.[1][3] Ex vivo analysis of feces and urine confirms these routes of excretion.[1] Studies have shown that the fluorescence signal from major organs is significantly diminished after five weeks, indicating clearance from the body.[1][3]

While detailed quantitative pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) for free this compound in mice are not extensively reported in the form of standardized tables in the reviewed literature, the qualitative data indicates a relatively long circulation time, which is advantageous for many imaging applications.

Biodistribution of this compound

The distribution of this compound in various organs has been qualitatively and semi-quantitatively assessed through in vivo and ex vivo fluorescence imaging. The dye exhibits a characteristic distribution pattern with primary accumulation in organs responsible for metabolism and excretion.

Summary of this compound Biodistribution in Mice:

OrganRelative Fluorescence IntensityTime Point of ObservationAdministration RouteCitation
LiverHigh24 - 48 hoursIntravenous[1][4]
KidneysHigh24 - 48 hoursIntravenous[1]
SpleenModerate24 hoursIntravenous[4]
LungsLow to Moderate2 hoursIntravenous[5]
HeartLow2 hoursIntravenous[5]
Gut/IntestineHigh48 hoursIntravenous[1]
TumorVariable (High in some models)12 - 24 hoursIntravenous[4]

Note: This table represents a qualitative summary based on reported fluorescence intensities. For precise quantification, it is essential to perform tissue-specific calibration.

Experimental Protocols

In Vivo Imaging of this compound Biodistribution

This protocol outlines the procedure for real-time, non-invasive imaging of this compound distribution in live mice.

Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy) with appropriate NIR filters

  • Research animals (mice)

Procedure:

  • Preparation of this compound Solution: Freshly prepare a solution of this compound in sterile PBS. A typical concentration for intravenous injection is 0.5 mg/mL.[1] For other routes, concentrations may vary. Ensure the dye is fully dissolved.

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the this compound to account for any autofluorescence.

  • Administration of this compound: Administer the prepared this compound solution to the mouse via the desired route (e.g., tail vein injection for intravenous administration). A typical intravenous dose is 200 µL of a 0.5 mg/mL solution.[1]

  • In Vivo Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, and daily thereafter) to monitor the distribution and clearance of the dye. Use an appropriate excitation wavelength (around 785-808 nm) and emission filter (long-pass > 850 nm or specific for the NIR-II window).[1][6]

  • Data Analysis: Analyze the images using the imaging system's software to quantify the fluorescence intensity in different regions of interest (ROIs) corresponding to various organs.

InVivo_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Prepare this compound Solution D Administer this compound A->D B Anesthetize Mouse C Acquire Baseline Image B->C C->D E Acquire Post-Injection Images (Time-course) D->E F Define Regions of Interest (ROIs) E->F G Quantify Fluorescence Intensity F->G ExVivo_Workflow cluster_sample_prep Sample Preparation cluster_quantification Fluorescence Quantification cluster_data_analysis Data Analysis A Euthanize Mouse & Harvest Organs B Weigh & Homogenize Organs A->B D Measure Fluorescence of Homogenates & Standards B->D C Prepare Standard Curve C->D E Calculate this compound Concentration D->E F Determine % Injected Dose per Gram (%ID/g) E->F PK_Relationship IR820 This compound (Injected) Complex This compound-Albumin Complex IR820->Complex Binds to Albumin Serum Albumin Albumin->Complex Circulation Extended Circulation Time Complex->Circulation Uptake Organ Uptake (Liver, Kidney, Spleen) Circulation->Uptake Excretion Excretion (Hepatobiliary & Renal) Uptake->Excretion

References

Application Notes and Protocols for Conjugating IR-820 to Antibodies and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent conjugation of the near-infrared (NIR) fluorescent dye, IR-820, to antibodies and peptides. These guidelines are intended to assist researchers in the development of fluorescently labeled biologics for various applications, including in vivo imaging, flow cytometry, and targeted therapies.

Introduction

This compound is a cyanine (B1664457) dye with absorption and emission maxima in the near-infrared spectrum (approximately 820 nm), a region where biological tissues exhibit minimal autofluorescence.[1][2] This property makes this compound an excellent candidate for deep-tissue imaging and other applications requiring high signal-to-noise ratios.[3][4] The dye can be chemically modified with reactive groups to enable covalent attachment to biomolecules such as antibodies and peptides.[5][6] The most common conjugation strategies target primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues).[]

This document outlines two primary protocols: one for targeting amines using an this compound N-hydroxysuccinimide (NHS) ester and another for targeting thiols using an this compound maleimide (B117702) derivative.

Pre-Conjugation Considerations

Before beginning the conjugation process, it is crucial to properly prepare the antibody or peptide.

  • Buffer Exchange: The biomolecule must be in a buffer free of extraneous nucleophiles that can compete with the intended reaction. Amine-containing buffers such as Tris or glycine (B1666218) are incompatible with NHS-ester chemistry.[8][9] Similarly, thiol-containing reagents like dithiothreitol (B142953) (DTT) must be removed before maleimide reactions. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer for both types of reactions, though the pH is often raised to 8.0-8.5 for NHS-ester conjugations to increase reactivity.[] Buffer exchange can be performed using dialysis or desalting columns.[][8]

  • Purity and Concentration: The antibody or peptide solution should be of high purity, as contaminating proteins like bovine serum albumin (BSA) can interfere with the conjugation reaction.[8][10] The concentration of the biomolecule should be sufficiently high, typically in the range of 2-10 mg/mL for antibodies, to ensure efficient labeling.[8]

Protocol 1: Amine-Reactive Conjugation using this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to primary amines on an antibody or peptide.

Materials
  • Antibody or peptide in amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound NHS ester[5]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Purification column (e.g., Sephadex G-25)[8]

Experimental Workflow: Amine-Reactive Conjugation

Amine_Reactive_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody/ Peptide Solution C Mix Antibody/Peptide and this compound NHS Ester A->C B Prepare this compound NHS Ester Stock B->C D Incubate C->D E Quench Reaction D->E F Purify Conjugate E->F G Characterize Conjugate F->G

Caption: Workflow for conjugating this compound NHS ester to antibodies or peptides.

Procedure
  • Prepare the Antibody/Peptide: Ensure the biomolecule is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[][8]

  • Prepare this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]

  • Conjugation Reaction: Add the this compound NHS ester stock solution to the antibody/peptide solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended for antibodies.[]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[]

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[9] Incubate for an additional 15-30 minutes.

  • Purification: Remove unconjugated dye and quenching reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[][8] Collect the fractions containing the labeled antibody/peptide.

Quantitative Parameters for Amine-Reactive Conjugation
ParameterRecommended ValueReference
Antibody/Peptide Concentration2-10 mg/mL[8]
Reaction Buffer pH7.2 - 8.5[]
Molar Ratio (Dye:Protein)10:1 - 20:1 (starting point)[]
Incubation Time1-2 hours[]
Incubation TemperatureRoom Temperature[]

Protocol 2: Thiol-Reactive Conjugation using this compound Maleimide

This protocol is suitable for antibodies with engineered cysteines or peptides containing cysteine residues. It can also be used for antibodies where disulfide bonds in the hinge region are selectively reduced.

Materials
  • Antibody or peptide with free thiol groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • This compound maleimide

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

Experimental Workflow: Thiol-Reactive Conjugation

Thiol_Reactive_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody/ Peptide Solution B Reduce Disulfide Bonds (Optional) A->B D Mix Reduced Biomolecule and this compound Maleimide B->D C Prepare this compound Maleimide Stock C->D E Incubate D->E F Purify Conjugate E->F G Characterize Conjugate F->G

Caption: Workflow for conjugating this compound maleimide to antibodies or peptides.

Procedure
  • Prepare the Antibody/Peptide: Ensure the biomolecule is in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • (Optional) Reduction of Disulfide Bonds: If targeting native disulfide bonds in an antibody, a reduction step is necessary. Incubate the antibody with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 30 minutes at room temperature.[] If DTT is used, it must be removed via a desalting column before adding the maleimide reagent.

  • Prepare this compound Maleimide Stock Solution: Dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add the this compound maleimide stock solution to the reduced antibody/peptide solution. A 10-20 fold molar excess of dye is a good starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye and other small molecules.[11]

Quantitative Parameters for Thiol-Reactive Conjugation
ParameterRecommended ValueReference
Antibody/Peptide Concentration1-10 mg/mL
Reaction Buffer pH6.5 - 7.5
Molar Ratio (Dye:Protein)10:1 - 20:1 (starting point)
Incubation Time1-2 hours (RT) or overnight (4°C)[11]
Incubation TemperatureRoom Temperature or 4°C[11]

Characterization of the Conjugate

After purification, it is essential to characterize the this compound conjugate to determine the concentration of the biomolecule and the degree of labeling (DOL).

Measurement of Absorbance
  • Dilute a small amount of the purified conjugate in PBS.

  • Measure the absorbance at 280 nm (A280) for the protein and at the absorbance maximum of this compound (around 820 nm, Amax).[8]

Calculation of Protein Concentration and Degree of Labeling (DOL)

The concentration of the antibody can be calculated using the following formula:

Protein Concentration (mg/mL) = [A280 – (Amax × CF)] / ε_protein × dilution factor

Where:

  • A280 is the absorbance of the conjugate at 280 nm.

  • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, it is typically ~210,000 M⁻¹cm⁻¹).

The Degree of Labeling (DOL), which represents the average number of dye molecules per biomolecule, can be calculated as follows:

DOL = (Amax × dilution factor) / (ε_dye × Protein Concentration (M))

Where:

  • ε_dye is the molar extinction coefficient of this compound at its Amax (provided by the manufacturer).

  • Protein Concentration (M) is the molar concentration of the protein.

The optimal DOL for most antibodies is between 2 and 10.[8]

Storage of Conjugates

Store the purified this compound conjugates at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (if compatible with the downstream application) and a bacteriostatic agent like sodium azide. Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful conjugation of this compound to antibodies and peptides. By carefully controlling the reaction conditions and adequately purifying and characterizing the final product, researchers can generate high-quality fluorescently labeled biomolecules for a wide range of applications. It is important to note that the optimal conditions for conjugation may vary depending on the specific antibody or peptide and should be determined empirically.

References

Revolutionizing Deep-Tissue Bio-Imaging: Applications of IR-820 in NIR-II Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The indocyanine green analog, IR-820, is rapidly emerging as a powerful tool for in vivo imaging within the second near-infrared (NIR-II) window (900-1700 nm). Its favorable photophysical properties, including considerable fluorescence intensity in the NIR-II region and enhanced brightness in serum, are paving the way for high-resolution, deep-tissue imaging with minimal autofluorescence. These characteristics make this compound a promising agent for a range of preclinical research and potential clinical applications, particularly in cerebrovascular imaging and oncology.

This application note provides a comprehensive overview of the utility of this compound for NIR-II fluorescence imaging, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Key Applications and Advantages

This compound's utility in the NIR-II window stems from its broad emission spectrum, which extends from 700 nm to over 1300 nm.[1] Although its peak emission lies in the NIR-I region, it exhibits significant fluorescence in the NIR-II range, enabling deep-tissue imaging with high signal-to-background ratios.[1] Notably, the fluorescence brightness of this compound is significantly enhanced in serum compared to aqueous solutions, making it an excellent candidate for in vivo applications such as angiography.[1]

Cerebrovascular Imaging: The ability of this compound to brightly fluoresce in the bloodstream allows for real-time, high-resolution imaging of cerebral vasculature. This has been demonstrated in mouse models, where intravenous injection of this compound enabled the visualization of blood vessels at depths of up to 800 µm with clear distinction of fine capillary structures.[1][2] This capability is invaluable for studying blood flow dynamics, diagnosing cerebrovascular diseases like thrombosis, and monitoring therapeutic interventions.[1]

Tumor Imaging and Image-Guided Surgery: In oncology, this compound serves as a potent contrast agent for delineating tumor margins.[3][4] Upon intravenous administration, this compound can accumulate in tumor tissues, allowing for their clear visualization against the surrounding healthy tissue.[5] This is crucial for precise, real-time image-guided tumor resection, minimizing the removal of healthy tissue and reducing the chances of recurrence.[3]

Photothermal Therapy (PTT): Beyond its imaging capabilities, this compound is an effective photothermal agent.[1] When irradiated with a near-infrared laser, it efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[1][6][7] Studies have shown that this compound-mediated PTT can significantly inhibit or even completely eradicate subcutaneous tumors in animal models.[1] The primary mechanism of cell death induced by this therapy is apoptosis, a form of programmed cell death.[6][7]

Quantitative Data

The photophysical properties of this compound are crucial for its application in NIR-II imaging. The following tables summarize key quantitative data.

PropertyThis compound in WaterThis compound in 10% Fetal Bovine Serum (FBS)Reference
Peak Absorption ~675 nm, ~780 nm~812 nm[1]
Peak Emission ~829 nm~858 nm[1]
NIR-II Emission Range Extends >1100 nmExtends >1200 nm[1]
Quantum Yield (NIR-II) 0.313%2.521%[1]

Experimental Protocols

In Vivo NIR-II Cerebrovascular Imaging in a Mouse Model

This protocol describes the real-time imaging of cerebral blood vessels in a mouse with a cranial window.

Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS)

  • Mouse with a surgically prepared cranial window

  • NIR-II fluorescence microscopy system with a 793 nm or 808 nm laser

  • InGaAs camera

  • Objective lens (e.g., 25x, NA = 1.05)

Procedure:

  • Prepare a solution of this compound in PBS at a concentration of 0.5 mg/mL.

  • Anesthetize the mouse with the cranial window.

  • Intravenously inject 200 µL of the this compound solution into the mouse via the tail vein.[1]

  • Position the mouse under the NIR-II fluorescence microscope, ensuring the cranial window is aligned with the objective.

  • Use a 793 nm laser for excitation with a power density of approximately 20 mW/cm².[1]

  • Collect fluorescence images in the NIR-II window (e.g., using a >1000 nm long-pass filter) with an InGaAs camera.

  • Acquire images at various depths by adjusting the focal plane of the objective to visualize the cerebrovascular network. Images can be captured at depths ranging from 0 to 800 µm.[1][2]

  • For hemodynamic studies, record time-lapse image sequences to track blood flow.[1]

In Vivo NIR-II Tumor Imaging and Photothermal Therapy in a Mouse Model

This protocol outlines the procedure for imaging and treating a subcutaneous tumor in a mouse model.

Materials:

  • This compound dye

  • PBS

  • Tumor-bearing mouse (e.g., subcutaneous xenograft model)

  • NIR-II small animal imaging system with an 808 nm laser

  • InGaAs camera

  • High-power 808 nm laser for photothermal therapy

Procedure: Tumor Imaging:

  • Prepare a solution of this compound in PBS.

  • Intravenously inject the this compound solution into the tumor-bearing mouse (e.g., 150 µL of a 75 µM solution).[3]

  • At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mouse and place it in the NIR-II imaging system.

  • Excite the region of interest with an 808 nm laser at a low power density (e.g., 50-116 mW/cm²).[3]

  • Capture NIR-II fluorescence images using an InGaAs camera with an appropriate long-pass filter (e.g., >1000 nm).

  • Monitor the accumulation of this compound at the tumor site over time to determine the optimal window for therapy.

Photothermal Therapy:

  • At the time of peak tumor accumulation of this compound as determined by imaging, anesthetize the mouse.

  • Irradiate the tumor area with a high-power 808 nm laser at a power density sufficient to induce hyperthermia (e.g., 1 W/cm²).

  • The duration of irradiation will depend on the tumor size and the desired therapeutic effect (e.g., 5-10 minutes).

  • Monitor the tumor size and animal health in the days following the treatment to assess therapeutic efficacy.

Visualizations

Experimental_Workflow_NIR_II_Imaging cluster_preparation Preparation cluster_administration Administration cluster_imaging NIR-II Fluorescence Imaging cluster_application Application IR820_Prep Prepare this compound Solution (e.g., 0.5 mg/mL in PBS) Injection Intravenous Injection (e.g., Tail Vein) IR820_Prep->Injection Animal_Prep Anesthetize Animal Model (e.g., Mouse with cranial window or tumor) Animal_Prep->Injection Positioning Position Animal in Imaging System Injection->Positioning Excitation Excite with NIR Laser (e.g., 793 nm or 808 nm) Positioning->Excitation Detection Detect Emission >1000 nm (InGaAs Camera) Excitation->Detection Analysis Image Acquisition & Analysis Detection->Analysis Cerebrovascular Cerebrovascular Imaging Analysis->Cerebrovascular Tumor Tumor Imaging / PTT Analysis->Tumor

Caption: Experimental workflow for in vivo NIR-II fluorescence imaging using this compound.

PTT_Apoptosis_Pathway cluster_trigger Trigger cluster_effect Cellular Effect cluster_pathway Apoptotic Pathway IR820 This compound Accumulation in Tumor Heat Localized Hyperthermia IR820->Heat Laser NIR Laser Irradiation (e.g., 808 nm) Laser->Heat Mitochondria Mitochondrial Damage Heat->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Mechanism of this compound mediated photothermal therapy leading to apoptosis.

References

Application Notes and Protocols for Intracellular Delivery of Anticancer Drugs Using IR-820 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of nanoparticles for targeted drug delivery has emerged as a promising strategy in cancer therapy to enhance therapeutic efficacy while minimizing systemic toxicity. IR-820, a near-infrared (NIR) dye, has garnered significant attention not only as an imaging agent but also as a potent photothermal agent. When encapsulated within biodegradable nanoparticles, this compound can be effectively delivered to tumor tissues. Upon irradiation with NIR light, these nanoparticles convert light energy into heat, inducing localized hyperthermia and promoting cancer cell death, primarily through apoptosis. This document provides detailed application notes and protocols for the synthesis, characterization, and application of this compound loaded nanoparticles for the intracellular delivery of anticancer effects, with a focus on photothermal therapy.

Data Presentation: Physicochemical Properties of this compound Loaded Nanoparticles

The following tables summarize the quantitative data from various studies on this compound loaded nanoparticles, providing a comparative overview of their key characteristics.

Table 1: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles

ParameterValueReference
Hydrodynamic Diameter 60 ± 10 nm[1]
103 ± 8 nm[2][3]
Polydispersity Index (PDI) 0.163 ± 0.031[2][3]
Surface Charge (Zeta Potential) -40 ± 6 mV[1]
-28 ± 7 mV[2][3]
Encapsulation Efficiency 90%[1]
84% - 96%[2][3]
Loading Capacity 18%[1]

Table 2: In Vitro and In Vivo Performance of this compound Loaded Nanoparticles

ParameterObservationCell Line/ModelReference
Cellular Uptake Dose-dependentMDA-MB-231[1]
Time-dependentMDA-MB-231[1]
Mechanism of Cell Death Primarily ApoptosisMDA-MB-231, MCF-7[1][2][3]
In Vitro Cytotoxicity (with NIR) Significant reduction in metabolic activityMDA-MB-231[1]
Remarkable phototoxicityMCF-7[2][3]
In Vivo Tumor Accumulation Maximal at or before 24h post-injectionTNBC tumor model[1]
In Vivo Therapeutic Effect (with NIR) Significant reduction in TNBC tumor growthTNBC tumor model[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound nanoparticles.

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles (Single Emulsion Method)

Materials:

Procedure:

  • Dissolve PLGA in acetone to a final concentration of 1 mg/mL.[1]

  • Prepare a stock solution of this compound dye in methanol at a concentration of 0.5 g/mL.[1]

  • Add the this compound dye solution to the PLGA-acetone solution to achieve a final this compound concentration of 0.5 mg/mL.[1]

  • Add the organic mixture dropwise to distilled water (1:3 volume ratio of organic to aqueous phase) while stirring continuously.[1]

  • Continue stirring the resulting emulsion for 2 hours to allow for the evaporation of acetone.[1]

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated dye and excess reagents.

Protocol 2: Synthesis of this compound Loaded Lipid-Polymer Hybrid Nanoparticles (Nanoprecipitation)

Materials:

  • PLGA (50 kDa), carboxylic acid-terminated

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

  • Ethanol

Procedure:

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Dissolve a calculated amount of this compound in DMSO and physically adsorb it with the PLGA solution to a final volume of 1 mL.[2][3]

  • Prepare a phospholipid solution containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.[2][3]

  • Inject the organic phase (PLGA/IR-820) into the aqueous phospholipid solution under stirring.

  • The mixture is then stirred to allow for nanoparticle formation and solvent evaporation.

  • Purify the nanoparticles via dialysis against deionized water.

Protocol 3: Characterization of this compound Nanoparticles

A. Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[1][2]

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.[1][2]

B. Encapsulation Efficiency and Loading Capacity:

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing unencapsulated this compound.

  • Measure the absorbance of the supernatant using a UV-vis spectrophotometer at the characteristic wavelength of this compound (around 810 nm or 710 nm).[1][2]

  • Quantify the amount of free this compound using a standard curve.

  • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

    • LC (%) = [(Total this compound - Free this compound) / Total Nanoparticle Weight] x 100

Protocol 4: In Vitro Cellular Uptake Study

Materials:

  • Cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound loaded nanoparticles

  • Flow cytometer

Procedure:

  • Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight.[1]

  • Treat the cells with various concentrations of this compound loaded nanoparticles (e.g., 0, 10, 25, 35 µM) for a defined period (e.g., 4 hours) to assess dose-dependency.[1]

  • For time-dependency, treat cells with a fixed concentration of nanoparticles for different durations (e.g., 0, 1, 2, 4, 8 hours).

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Detach the cells using trypsin and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.

Protocol 5: In Vitro Photothermal Therapy and Cytotoxicity Assay

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound loaded nanoparticles

  • NIR Laser (e.g., 808 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[2]

  • Treat the cells with different concentrations of this compound loaded nanoparticles for a specific duration (e.g., 4 hours).

  • Wash the cells with PBS and add fresh media.

  • Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 2 W/cm²) for a set time (e.g., 5 minutes).[1]

  • Include control groups: no treatment, nanoparticles only, and laser only.

  • Incubate the cells for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

Protocol 6: Analysis of Apoptosis by Flow Cytometry

Materials:

  • Cancer cell line

  • 24-well plates

  • This compound loaded nanoparticles

  • NIR Laser

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 24-well plates (3 x 10^4 cells/well) and incubate overnight.[1]

  • Treat cells with this compound loaded nanoparticles (e.g., 10 µM) for 4 hours.[1]

  • Wash with PBS and add fresh media.

  • Irradiate the designated wells with an 808 nm laser (2 W/cm², 5 min).[1]

  • Incubate for 24 hours.

  • Collect the cells, wash with cold PBS, and resuspend in binding buffer.

  • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations: Diagrams of Workflows and Signaling Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key processes.

G cluster_synthesis Nanoparticle Synthesis cluster_char Characterization PLGA + this compound in Organic Solvent PLGA + this compound in Organic Solvent Emulsification/Nanoprecipitation Emulsification/Nanoprecipitation PLGA + this compound in Organic Solvent->Emulsification/Nanoprecipitation Aqueous Phase Aqueous Phase Aqueous Phase->Emulsification/Nanoprecipitation Solvent Evaporation Solvent Evaporation Emulsification/Nanoprecipitation->Solvent Evaporation This compound Loaded Nanoparticles This compound Loaded Nanoparticles Solvent Evaporation->this compound Loaded Nanoparticles Size (DLS) Size (DLS) This compound Loaded Nanoparticles->Size (DLS) Zeta Potential Zeta Potential This compound Loaded Nanoparticles->Zeta Potential Morphology (TEM) Morphology (TEM) This compound Loaded Nanoparticles->Morphology (TEM) Drug Loading Drug Loading This compound Loaded Nanoparticles->Drug Loading

Caption: Experimental workflow for synthesis and characterization of this compound nanoparticles.

G This compound NP Administration This compound NP Administration Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) This compound NP Administration->Cellular Uptake (Endocytosis) Intracellular Accumulation Intracellular Accumulation Cellular Uptake (Endocytosis)->Intracellular Accumulation NIR Laser Irradiation (808 nm) NIR Laser Irradiation (808 nm) Intracellular Accumulation->NIR Laser Irradiation (808 nm) Photothermal Effect (Heat Generation) Photothermal Effect (Heat Generation) NIR Laser Irradiation (808 nm)->Photothermal Effect (Heat Generation) Apoptosis Induction Apoptosis Induction Photothermal Effect (Heat Generation)->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Caption: In vitro photothermal therapy workflow using this compound nanoparticles.

G This compound NP + NIR Light This compound NP + NIR Light Heat Heat This compound NP + NIR Light->Heat Cellular Stress Cellular Stress Heat->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of photothermal-induced apoptosis.

References

Troubleshooting & Optimization

How to improve the signal-to-noise ratio of IR-820 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IR-820 Imaging

Welcome to the technical support center for this compound imaging. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) of their experiments.

Troubleshooting Guide

This section addresses common problems encountered during this compound imaging in a question-and-answer format.

Q1: Why is my background signal extremely high, obscuring the specific signal from my region of interest?

High background signal is often due to tissue autofluorescence, a common issue in near-infrared (NIR) imaging. Autofluorescence can originate from various endogenous sources like collagen and elastin, or exogenous sources like diet.[1]

Recommended Solutions:

  • Dietary Modification: Standard rodent chow is a significant source of autofluorescence in the gastrointestinal tract. Switching to a purified or low-chlorophyll diet for at least one week before imaging can dramatically reduce this background noise.[2][3][4]

  • Wavelength Selection: Shifting the excitation and emission wavelengths can help circumvent the spectral range of autofluorescence. For NIR-I imaging, using excitation wavelengths of 760 nm or 808 nm can reduce autofluorescence by orders of magnitude compared to 670 nm.[2][3][4]

  • Spectral Unmixing: If your imaging system has spectral scanning capabilities, you can measure the emission spectrum of the autofluorescence from an unstained control sample. This spectral signature can then be computationally subtracted from the experimental images.[1]

  • Imaging Window: Whenever possible, acquiring images in the NIR-II window (1000–1700 nm) significantly reduces autofluorescence compared to the NIR-I window (700–900 nm).[2][3] this compound has a tail-end emission that extends into the NIR-II region, which can be leveraged.[5]

Q2: My fluorescent signal is weak or fading quickly. What could be the cause?

A weak or unstable signal can stem from issues with the this compound dye itself, such as aggregation, poor photostability, or suboptimal concentration.

Recommended Solutions:

  • Prevent Dye Aggregation: this compound is prone to aggregation in aqueous solutions, which leads to fluorescence self-quenching.[6][7] To mitigate this, consider binding this compound to a protein like albumin. This interaction prevents aggregation, enhances fluorescence quantum yield, and improves stability.[5][8]

  • Optimize Concentration: Both too low and too high concentrations of this compound can result in a poor signal. A concentration that is too high can lead to the aggregation-caused quenching (ACQ) effect.[6][7] It is recommended to perform a titration to find the optimal dye concentration for your specific application. For in-vivo use, concentrations around 7.5 µM have been shown to provide high fluorescence intensity.[5]

  • Check Photostability: Although this compound has better photostability than ICG, it can still degrade under continuous laser irradiation.[5] Minimize exposure time and laser power where possible. Using this compound complexed with albumin can also enhance its photostability.[5]

Q3: The signal from my sample is noisy and grainy. How can I improve the image quality?

Image noise can be introduced by the detection system (readout noise) or be inherent to the signal itself (shot noise).[9] Several instrumental and software-based approaches can improve the SNR.

Recommended Solutions:

  • Instrumental Adjustments:

    • Binning: Applying pixel binning (spatial or spectral) can increase the signal collected per "super-pixel," thereby improving the SNR, though this comes at the cost of resolution.[10]

    • Signal Averaging: Acquiring and averaging multiple frames of the same image reduces random noise. The SNR improves with the square root of the number of scans.[11]

  • Software-Based Processing:

    • Deconvolution: This computational method reassigns out-of-focus light back to its point of origin, which sharpens the image, enhances contrast, and increases the SNR.[12]

    • Background Subtraction Algorithms: Software tools, such as wavelet-based background and noise subtraction (WBNS), can effectively remove both slowly varying background and high-frequency noise from images.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect this compound fluorescence?

The solvent has a profound impact on the optical properties of this compound. In aqueous solutions like water or PBS, this compound tends to form aggregates, which significantly quenches its fluorescence.[6][7] However, when dissolved in serum or complexed with albumin, its fluorescence quantum yield increases dramatically.[6][5] This is because the interaction with proteins prevents aggregation and promotes a rigid molecular conformation that favors radiative decay.[6][5]

Quantitative Comparison of this compound Optical Properties

Property This compound in Water This compound in 10% FBS Reference
Peak Absorption ~678 nm ~821 nm (red-shifted) [6]
Peak Emission ~829 nm ~858 nm (red-shifted) [6]
Quantum Yield (QY) 0.313% 2.521% (~7x higher) [6]

| NIR-II Intensity Ratio | Not specified | 30.17% |[6] |

Q2: What are the key strategies to minimize autofluorescence in preclinical imaging?

Minimizing autofluorescence is critical for achieving a high signal-to-background ratio (SBR). The primary strategies involve controlling the animal's diet and optimizing imaging parameters.

Summary of Strategies to Reduce Autofluorescence

Strategy Method Effectiveness Reference
Dietary Control Switch from standard chow to a purified diet. Reduces background by >2 orders of magnitude. [2][3][4]
Excitation Wavelength Use longer wavelengths (e.g., 760 nm or 808 nm). Reduces background by >2 orders of magnitude. [2][3][4]

| Emission Window | Detect in the NIR-II range (>1000 nm). | Reduces background by >2 orders of magnitude. |[2][3][4] |

Q3: What is the recommended workflow for troubleshooting low SNR in this compound imaging?

A systematic approach is essential for identifying and resolving the cause of low SNR. The workflow below outlines a logical sequence of checks and optimizations.

G start Problem: Low SNR in this compound Imaging check_dye Step 1: Verify Dye Preparation & Integrity start->check_dye check_sample Step 2: Assess Sample Autofluorescence check_dye->check_sample sol_dye1 Use this compound-Albumin Complex check_dye->sol_dye1 Issue: Aggregation/ Concentration sol_dye2 Titrate Dye Concentration check_dye->sol_dye2 Issue: Aggregation/ Concentration check_instrument Step 3: Optimize Instrument Settings check_sample->check_instrument sol_sample1 Switch to Purified Diet check_sample->sol_sample1 Issue: High Background sol_sample2 Image Unstained Control check_sample->sol_sample2 Issue: High Background check_analysis Step 4: Apply Post-Processing check_instrument->check_analysis sol_instrument1 Increase Exposure Time Average Frames check_instrument->sol_instrument1 Issue: Noisy Image sol_instrument2 Optimize Ex/Em Wavelengths check_instrument->sol_instrument2 Issue: Noisy Image sol_analysis Use Deconvolution & Background Subtraction check_analysis->sol_analysis Issue: Residual Noise end_node Result: Improved SNR check_analysis->end_node sol_dye1->check_sample sol_dye2->check_sample sol_sample1->check_instrument sol_sample2->check_instrument sol_instrument1->check_analysis sol_instrument2->check_analysis sol_analysis->end_node

Caption: A step-by-step workflow for troubleshooting low SNR issues.

Experimental Protocols

Protocol 1: Preparation of this compound-Albumin Complex for Enhanced Fluorescence

This protocol describes how to prepare an this compound-Human Serum Albumin (HSA) complex to improve dye stability and fluorescence output.[5]

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Ultrapure water or PBS

  • Magnetic stirrer

Methodology:

  • Prepare stock solutions of this compound (500 µM) and HSA (500 µM) in ultrapure water.

  • In a clean microcentrifuge tube, mix 15 µL of the 500 µM this compound stock solution with 30 µL of the 500 µM HSA stock solution.

  • Add 955 µL of ultrapure water to achieve a final volume of 1 mL. This results in a final concentration of 7.5 µM for this compound and 15 µM for HSA.

  • Gently stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Store the resulting this compound-HSA complex at 4°C for future use. The complex is stable in various media (water, PBS, FBS) for at least 48 hours.[5]

Protocol 2: In-Vivo Imaging to Minimize Gut Autofluorescence

This protocol outlines the procedure for in-vivo imaging in mice, incorporating dietary changes to reduce background signal.

Materials:

  • Mice

  • Purified, low-autofluorescence diet

  • This compound imaging agent (e.g., this compound-HSA complex)

  • In-vivo NIR imaging system

Methodology:

  • Dietary Acclimation: At least 7 days prior to imaging, switch the mice from standard chow to a purified diet to clear autofluorescent components from the gastrointestinal tract.[2][3][4]

  • Agent Administration: Administer the this compound imaging agent via the desired route (e.g., intravenous tail vein injection). A typical dose might be 150 µL of a 75 µM solution.[5]

  • Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Set the excitation source to an optimal wavelength, such as 808 nm, to minimize autofluorescence.[2][5]

    • Use appropriate emission filters to capture the signal. For high SNR, consider a long-pass filter to capture the NIR-II tail of this compound's emission (>1000 nm).

    • Set the exposure time and camera gain to achieve a good signal without saturating the detector. Typical exposure times can range from 200 ms (B15284909) to 1000 ms depending on the signal intensity.[5]

  • Image Analysis: Analyze the acquired images using software like ImageJ to quantify the signal intensity in the region of interest relative to the background.

G cluster_prep Pre-Imaging Preparation cluster_imaging Imaging Procedure cluster_post Post-Acquisition diet Dietary Control (≥7 days on purified diet) admin Agent Administration (e.g., IV injection) diet->admin agent_prep Prepare this compound Agent (e.g., this compound-Albumin) agent_prep->admin anesthesia Anesthetize Animal admin->anesthesia acquire Image Acquisition (Optimize Ex/Em, Exposure) anesthesia->acquire analysis Image Analysis (Quantify SNR) acquire->analysis processing Optional: Deconvolution & Background Subtraction analysis->processing

Caption: General workflow for an in-vivo this compound imaging experiment.

References

Technical Support Center: Understanding and Preventing IR-820 Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the quenching of IR-820 fluorescence. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence important?

This compound is a near-infrared (NIR) cyanine (B1664457) dye with fluorescence emission typically around 820 nm. Its fluorescence in the NIR window is highly valuable for various biomedical applications, including in vivo imaging, due to deeper tissue penetration and lower autofluorescence compared to visible light.

Q2: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, this can lead to a reduced signal-to-noise ratio and compromised sensitivity in fluorescence-based assays and imaging.

Q3: What are the primary causes of this compound fluorescence quenching?

The most common causes of this compound fluorescence quenching are:

  • Aggregation-Caused Quenching (ACQ): In aqueous solutions, this compound molecules have a strong tendency to stack together, or aggregate. This close proximity leads to non-radiative decay pathways, significantly reducing fluorescence.[1][2][3][4][5]

  • Concentration-Dependent Quenching: At high concentrations, even in the absence of aggregation, the close proximity of this compound molecules can lead to self-quenching.[6]

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield of this compound.

  • Photodegradation: Prolonged exposure to excitation light can lead to the chemical degradation of the this compound molecule, resulting in a loss of fluorescence.

Troubleshooting Guide: Low this compound Fluorescence Signal

If you are experiencing a weak or no fluorescence signal from your this compound sample, use the following guide to diagnose and resolve the issue.

Observation Potential Cause Troubleshooting Steps & Solutions
Low fluorescence in aqueous buffer (e.g., PBS) Aggregation-Caused Quenching (ACQ)1. Reduce Concentration: Lower the concentration of this compound in your solution. 2. Add Serum/Albumin: Incorporate bovine serum albumin (BSA) or fetal bovine serum (FBS) into your buffer. Albumin binds to this compound, preventing aggregation and enhancing fluorescence.[1][7] 3. Use Organic Co-solvent: If compatible with your experiment, dissolve or dilute this compound in an organic solvent like DMSO or methanol (B129727) before final dilution in aqueous buffer. 4. Encapsulation: Encapsulate this compound in liposomes or nanoparticles to physically prevent aggregation.
Fluorescence decreases as concentration increases Concentration-Dependent Self-Quenching1. Optimize Concentration: Determine the optimal concentration range for your application by performing a concentration titration curve. Fluorescence intensity is not always linear with concentration. A decrease in fluorescence was observed for this compound concentrations above 1.25 mg/mL in deionized water[6].
Signal fades rapidly under the microscope/spectrometer Photodegradation1. Reduce Excitation Power: Use the lowest possible laser power or illumination intensity. 2. Minimize Exposure Time: Limit the duration of light exposure during imaging or measurement. 3. Use Antifade Reagents: If applicable to your sample preparation, use a commercial antifade mounting medium.
Inconsistent fluorescence between different solvents Solvent Polarity Effects1. Choose an Appropriate Solvent: Be aware that the fluorescence quantum yield of this compound is highly dependent on the solvent environment. For instance, its quantum yield is significantly higher in serum compared to water.[1][4] 2. Maintain Consistent Solvent Environment: Ensure the solvent composition is consistent across all experiments for comparable results.

Quantitative Data

Table 1: Photophysical Properties of this compound in Different Media
MediumAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference(s)
Water~691~8290.313%[1][4]
10% Fetal Bovine Serum (FBS)~793~8582.521%[1][4]
Methanol~820~822Not specified[6]
Dimethyl Sulfoxide (B87167) (DMSO)Not specifiedNot specifiedICG as a reference has a QY of 5.995%[1]

Note: The quantum yield of this compound is significantly enhanced in the presence of serum proteins due to the prevention of aggregation and a more rigid molecular conformation.[1]

Table 2: Concentration-Dependent Fluorescence of this compound in Deionized Water
Concentration (mg/mL)Relative Fluorescence IntensityObservationReference(s)
< 1.25Increases with concentrationLinear range[6]
> 1.25Decreases with concentrationQuenching observed[6]

Note: This data is based on trends observed in published literature. The exact values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Albumin Complex to Prevent Quenching

This protocol describes how to prepare a stabilized this compound solution using Human Serum Albumin (HSA) to enhance fluorescence for in vitro and in vivo applications.[7]

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare a 500 µM stock solution of this compound in deionized water.

  • Prepare a 500 µM stock solution of HSA in deionized water.

  • In a clean vial, mix 15 µL of the this compound stock solution, 30 µL of the HSA stock solution, and 955 µL of deionized water. This results in a molar ratio of this compound to HSA of approximately 1:2.

  • Gently stir the mixture at room temperature for 1 hour to allow for complex formation.

  • The resulting this compound-HSA complex is now ready for use. Store at 4°C for short-term storage.

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles

This protocol outlines a nanoprecipitation method to encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can prevent quenching and improve stability.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Phospholipids (B1166683) (e.g., DSPE-PEG, DSPG)

  • Ethanol (B145695)

  • Deionized water

  • Stirrer

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Dissolve a calculated amount of this compound in DMSO.

  • In a separate vial, dissolve 1 mg of PLGA in acetonitrile.

  • Add the this compound/DMSO solution to the PLGA/acetonitrile solution and adjust the final volume to 1 mL with acetonitrile.

  • In another vial, prepare a lipid suspension by dissolving phospholipids (e.g., 260 µg of DSPE-PEG and 200 µg of DSPG) in 4% ethanol and stirring at 60°C for 30 minutes.

  • Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.

  • Add 1 mL of deionized water to the mixture and continue stirring at room temperature for 1 hour.

  • Purify the this compound loaded nanoparticles by washing three times with phosphate-buffered saline (PBS) using a centrifugal filter unit.

  • Resuspend the final nanoparticle solution in PBS to a concentration of 1 mg/mL and store at 4°C.

Visualizations

Quenching_Mechanisms IR820_Monomer This compound Monomer (Fluorescent) IR820_Aggregate This compound Aggregate (Quenched) IR820_Monomer->IR820_Aggregate Aggregation-Caused Quenching (ACQ) Photodegradation Photodegradation (Non-fluorescent) IR820_Monomer->Photodegradation Photobleaching High_Concentration High Concentration High_Concentration->IR820_Aggregate Increases Proximity Aqueous_Solution Aqueous Solution Aqueous_Solution->IR820_Aggregate Promotes Aggregation Excitation_Light Prolonged Excitation Light Excitation_Light->Photodegradation

Figure 1. Key mechanisms leading to the quenching of this compound fluorescence.

Prevention_Strategies IR820_Aggregate This compound Aggregate (Quenched) IR820_Monomer This compound Monomer (Fluorescent) Prevention Prevention Strategies Albumin Binding to Albumin Prevention->Albumin Encapsulation Encapsulation (Liposomes, Nanoparticles) Prevention->Encapsulation Solvent Optimized Solvent Prevention->Solvent Albumin->IR820_Monomer Prevents Aggregation Encapsulation->IR820_Monomer Physical Separation Solvent->IR820_Monomer Enhances Quantum Yield

Figure 2. Strategies to prevent this compound fluorescence quenching.

Troubleshooting_Workflow Start Low/No this compound Signal Check_Concentration Is Concentration > 1 mg/mL? Start->Check_Concentration Check_Solvent Is Solvent Aqueous? Check_Concentration->Check_Solvent No Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_Exposure Prolonged Light Exposure? Check_Solvent->Check_Exposure No Add_Albumin Add Albumin/Serum Check_Solvent->Add_Albumin Yes Reduce_Exposure Minimize Light Exposure Check_Exposure->Reduce_Exposure Yes End Signal Improved Check_Exposure->End No Reduce_Concentration->End Encapsulate Encapsulate this compound Add_Albumin->Encapsulate Or Add_Albumin->End Encapsulate->End Reduce_Exposure->End

Figure 3. A logical workflow for troubleshooting low this compound fluorescence.

References

Methods to prevent photobleaching of IR-820 during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the near-infrared fluorescent dye IR-820 during microscopy experiments.

Troubleshooting & FAQs

Q1: Why is my this compound fluorescence signal fading so quickly during imaging?

A1: Rapid signal loss, known as photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine (B1664457) dyes like this compound, this process is often exacerbated by interaction with molecular oxygen while the dye is in an excited triplet state, leading to the formation of non-fluorescent products. To minimize photobleaching, a multi-faceted approach is recommended, focusing on optimizing your imaging parameters and using a protective chemical environment.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the laser power settings in your microscope's software.

  • Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light. Use sensitive detectors and adjust camera settings (e.g., binning) to capture a signal with shorter exposure. Only illuminate the sample when actively acquiring an image.

  • Employ Antifade Reagents: Use a mounting medium containing antifade reagents specifically designed to be compatible with near-infrared (NIR) dyes. These reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.

  • Optimize Your Imaging Buffer: The local chemical environment can significantly impact dye stability. For live-cell imaging, ensure the medium is fresh. For fixed samples, the choice of mounting medium is critical. Interestingly, the photostability of this compound has been observed to be high when dissolved in serum, with no noticeable decrease in emission intensity after 60 minutes of continuous laser irradiation at 20 mW/cm².[1][2]

Q2: Which antifade reagent is best for this compound?

A2: The choice of antifade reagent is critical, as its effectiveness can be dye-specific. Not all common antifade agents are suitable for near-infrared cyanine dyes like this compound.

Recommendations:

  • Commercial Antifade Mountants:

    • Products such as ProLong™ Gold and ProLong™ Glass antifade mountants are recommended as they are designed to protect against photobleaching across the visible and near-infrared spectrum.[3]

    • VECTASHIELD® has also been shown to be compatible with far-red and NIR fluorophores like Cy5 and Alexa Fluor 647, making it a viable option.[4]

  • Homemade Antifade Reagents:

    • n-Propyl gallate (NPG): This is a widely used antifade compound that can be added to mounting media.[5] It is generally considered less toxic than PPD and can be used for live-cell imaging.[6]

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): This is another common antifade reagent. However, one study found that while it preserved fluorescence, it diminished the gold signal in correlative microscopy with FluoroNanogold, suggesting it may interact with certain labels.[5]

  • Reagents to Use with Caution:

    • p-Phenylenediamine (PPD): While a very effective antifade agent for many fluorophores, it is not recommended for cyanine dyes like this compound. PPD has been reported to react with and quench the fluorescence of cyanine dyes.[6][7]

Q3: How should I optimize my microscope settings to reduce photobleaching of this compound?

A3: Optimizing your acquisition settings is a crucial and cost-effective method to minimize photobleaching. The goal is to find the right balance between signal quality and signal preservation over time.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power that provides a sufficient signal-to-noise ratio (SNR).Photobleaching is directly related to the intensity of the excitation light.[8]
Exposure Time Use the shortest possible exposure time per frame.Minimizes the total number of photons the fluorophore is exposed to, thus reducing the probability of photodestruction.[9]
Detector Gain/Sensitivity Increase detector gain to compensate for lower excitation power.Allows for the detection of weaker signals without increasing the excitation intensity, which would accelerate photobleaching.
Pinhole Size (Confocal) Use the optimal pinhole size for your objective (typically 1 Airy Unit).An excessively small pinhole rejects more signal, tempting the user to increase laser power to compensate.
Imaging Modality For super-resolution, consider STED microscopy with a pulsed 775 nm depletion laser.Pulsed lasers can reduce photobleaching compared to continuous wave lasers for dyes in the red/NIR spectrum.[10]
Oxygen Environment For fixed samples, consider using an oxygen-scavenging system in your buffer.Anoxia (the absence of oxygen) can significantly reduce the rate of photobleaching for some dyes.[11]

Q4: Can the chemical structure of this compound be modified to improve its photostability?

A4: Yes, research has shown that modifying the chemical structure of this compound can significantly enhance its photostability. One study demonstrated that modifying this compound with a para-substituted phenylthioether group containing a nitro group (IR820-NO₂) resulted in only 44% degradation after 60 minutes of irradiation, compared to 74% degradation for the unmodified this compound under the same conditions.[12] Encapsulating this compound within nanoparticles, such as PLGA, has also been shown to reduce its photodegradation compared to the free dye in solution.[13][14] While these strategies may not be feasible for all users, they highlight the inherent photolability of the dye and the potential for improvement through chemical engineering.

Quantitative Data on this compound Photostability

The following table summarizes available data on the photostability of this compound under various conditions.

ConditionExcitation/IrradiationObservationReference
Unmodified this compound in Methanol800 nm laser, 4.5 W/cm²74% degradation after 60 minutes.[12]
Modified this compound (IR820-NO₂) in Methanol800 nm laser, 4.5 W/cm²44% degradation after 60 minutes.[12]
This compound in 10% Fetal Bovine Serum (FBS)793 nm laser, 20 mW/cm²No noticeable decrease in emission intensity after 60 minutes.[1][2]
Free this compound in aqueous solution808 nm laser, 14.1 W/cm²Significant reduction in the absorption peak after 2 minutes.[13][14]
This compound encapsulated in PLGA nanoparticles808 nm laser, 14.1 W/cm²Lesser reduction in the absorption peak after 2 minutes compared to free dye.[13][14]

Experimental Protocols

Protocol 1: Preparation of Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple recipe for creating an effective antifade mounting medium.

Materials:

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.

  • Prepare a 90% glycerol / 10% PBS solution: Thoroughly mix 9 parts glycerol with 1 part 10X PBS. For example, mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Combine the solutions: With rapid stirring, slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture. For the 10 mL mixture from step 2, add 100 µL of the NPG stock.

  • Mix thoroughly: Continue stirring until the solution is homogeneous. This may take several hours.

  • Storage: Store the final mounting medium in a light-protected container at 4°C or -20°C.

Protocol 2: General Workflow for Imaging this compound Stained Samples

This protocol outlines a general workflow for staining and imaging with this compound, incorporating best practices to minimize photobleaching.

Procedure:

  • Sample Preparation: Prepare and stain your fixed or live cells with this compound according to your specific experimental protocol. Perform all staining steps protected from light.

  • Mounting (for fixed cells):

    • Gently aspirate the final wash buffer.

    • Add a small drop (15-20 µL for a 22x22 mm coverslip) of antifade mounting medium (e.g., ProLong Gold or homemade NPG medium) onto the slide.

    • Carefully lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Allow the mounting medium to cure if necessary (check manufacturer's instructions, e.g., ProLong Gold cures in about 24 hours at room temperature in the dark).[15]

  • Microscope Setup:

    • Turn on the microscope and laser lines, allowing them to warm up for stability.

    • Select an objective appropriate for your sample (e.g., 60x or 100x oil immersion).

    • Set the excitation laser to the appropriate wavelength for this compound (typically ~780-820 nm).

  • Image Acquisition - Minimizing Light Exposure:

    • Locate the Region of Interest (ROI): Use brightfield or DIC to find the general area of your cells. If you must use fluorescence, use a very low laser power and fast scan speed.

    • Initial Settings: Set the laser power to its lowest setting. Start with a moderate detector gain and a fast scan speed.

    • Focus: Focus on a region adjacent to your primary ROI to avoid unnecessarily bleaching your target area.

    • Optimize Signal: Move to your ROI. Gradually increase laser power or detector gain until you achieve a signal that is clearly distinguishable from the background. Always prioritize increasing gain over laser power.

    • Acquire Image: Capture your image or time-lapse series using these optimized, low-light settings. For time-lapse experiments, use the longest possible interval between frames that still captures the dynamics of your process.

Visualizations

G cluster_prep Sample Preparation cluster_acq Image Acquisition Strategy Stain Stain with this compound (Protect from Light) Wash Final Wash Stain->Wash Mount Mount with NIR-Compatible Antifade Medium Wash->Mount Locate Locate ROI using Transmitted Light Mount->Locate Transfer to Microscope Settings Set Lowest Laser Power & Shortest Exposure Locate->Settings Optimize Optimize Signal: Increase Gain > Increase Power Settings->Optimize Acquire Acquire Image Optimize->Acquire

Caption: Workflow for minimizing this compound photobleaching.

G IR820_ground This compound (Ground State) IR820_excited This compound (Excited Singlet) IR820_ground->IR820_excited Excitation Light IR820_excited->IR820_ground Fluorescence IR820_triplet This compound (Excited Triplet) IR820_excited->IR820_triplet Intersystem Crossing Bleached Bleached this compound (Non-Fluorescent) IR820_triplet->Bleached Reaction with ROS ROS Reactive Oxygen Species (ROS) IR820_triplet->ROS Generates Antifade Antifade Agent Antifade->ROS Scavenges

Caption: Mechanism of photobleaching and antifade agent action.

G cluster_imaging Optimize Imaging Parameters cluster_reagents Check Reagents Start Is this compound signal fading? ReducePower Reduce Laser Power Start->ReducePower Yes End Problem Solved Start->End No ReduceTime Shorten Exposure Time ReducePower->ReduceTime IncreaseGain Increase Detector Gain ReduceTime->IncreaseGain UseAntifade Are you using an antifade? IncreaseGain->UseAntifade CheckAntifade Is it NIR-compatible? (e.g., ProLong, NPG) UseAntifade->CheckAntifade AvoidPPD Avoid PPD for Cyanine Dyes CheckAntifade->AvoidPPD AvoidPPD->End

Caption: Troubleshooting decision tree for this compound photobleaching.

References

Technical Support Center: Optimizing IR-820 for In Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of IR-820 in in vivo fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for in vivo imaging?

A1: The optimal concentration of this compound can vary depending on the specific application, animal model, and imaging system. However, based on published studies, a common starting point for intravenous (IV) injection in mice is a concentration of 0.5 mg/mL, with an injection volume of 200 µL.[1][2][3] For intramuscular (IM) injections, a higher concentration of 2.0 mg/mL in a 100 µL volume has been used effectively for tumor imaging.[1][4] It is recommended to perform a pilot study to determine the ideal concentration for your specific experimental setup.

Q2: How should I prepare the this compound solution for injection?

A2: For in vivo applications, this compound powder should be freshly dissolved in a sterile, biocompatible solvent. Phosphate-buffered saline (PBS) is a commonly used and recommended solvent.[5][6] Ensure the powder is completely dissolved to avoid any particulate matter in the injection.

Q3: What is the ideal time point for imaging after this compound administration?

A3: The optimal imaging time point is crucial for achieving a high signal-to-background ratio (SBR). For cerebrovascular imaging, strong fluorescence signals can be observed shortly after intravenous injection.[2] However, for tumor imaging via intramuscular injection, the fluorescence intensity and SBR have been shown to increase over time, reaching a maximum at 48 hours post-injection.[1][4] It is advisable to perform a time-course imaging experiment to identify the peak signal accumulation in your model.

Q4: Why does the fluorescence of this compound increase in a biological environment?

A4: this compound exhibits a significant increase in fluorescence brightness when it comes into contact with serum proteins, such as albumin.[1][2][7] This is attributed to the binding of this compound to these proteins, which prevents the formation of non-fluorescent aggregates and promotes a more rigid molecular structure, leading to a higher quantum yield.[1][7] This phenomenon is beneficial for achieving a strong signal in vivo.

Q5: Is this compound stable in vivo?

A5: Yes, this compound has demonstrated good photostability in serum.[1] Studies have shown no significant decrease in emission intensity after continuous laser irradiation for extended periods.[1] Compared to other near-infrared dyes like ICG, this compound has been reported to have better fluorescence stability.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal-to-Noise Ratio (SNR) Suboptimal this compound concentration.Titrate the this compound concentration to find the optimal dose for your specific model and imaging system.
Imaging at a non-optimal time point.Perform a time-course study to determine the peak fluorescence signal accumulation in the tissue of interest. For tumors, this can be up to 48 hours post-injection.[1][4]
Aggregation of the dye.Ensure the this compound is fully dissolved in PBS before injection. The interaction with serum albumin in vivo should help minimize aggregation and enhance fluorescence.[1][7]
High Background Fluorescence Autofluorescence from the tissue.Utilize appropriate optical filters to separate the this compound signal from tissue autofluorescence. Imaging in the NIR-II window (beyond 900 nm) can also reduce autofluorescence.[2]
Non-specific accumulation of the dye.Allow sufficient time for the dye to clear from non-target tissues. Biodistribution studies show that this compound is cleared through the hepatobiliary and renal systems.[1][2]
Poor Tissue Penetration Limitations of NIR-I imaging.While this compound has its peak emission in the NIR-I region, it also has a considerable emission tail in the NIR-II window (900-1700 nm).[1][2] Utilizing an imaging system capable of detecting NIR-II fluorescence can significantly improve tissue penetration depth.[1][2]
Inconsistent Results Variability in dye preparation.Always prepare fresh this compound solutions for each experiment to ensure consistency.
Differences in animal physiology.Standardize animal models (age, weight, etc.) as much as possible to reduce biological variability.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile 1x Phosphate-Buffered Saline (PBS) to achieve the desired final concentration (e.g., 0.5 mg/mL).[1][2][3]

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Draw the solution into a sterile syringe for injection. This should be done immediately before administration.

Protocol 2: In Vivo Cerebrovascular Fluorescence Imaging
  • Anesthetize the mouse according to your institution's approved animal care and use protocols.

  • Secure the mouse on the imaging stage of a fluorescence imaging system equipped for near-infrared detection.

  • Acquire a baseline image before injection.

  • Administer the freshly prepared this compound solution (e.g., 200 µL of 0.5 mg/mL solution) via tail vein injection.[1][2][3]

  • Immediately begin acquiring fluorescence images to visualize the vasculature.

  • Continue imaging at various time points to observe the distribution and clearance of the dye.

Protocol 3: In Vivo Tumor Fluorescence Imaging
  • Anesthetize the tumor-bearing mouse as per approved protocols.

  • Secure the mouse on the imaging stage.

  • Acquire a pre-injection baseline image.

  • Administer the this compound solution intramuscularly, away from the tumor site (e.g., 100 µL of 2.0 mg/mL solution).[1][4]

  • Image the mouse at multiple time points post-injection (e.g., 24h, 48h) to monitor the accumulation of the dye in the tumor and determine the optimal imaging window.[1][4] A peak signal-to-background ratio is often observed around 48 hours.[1][4]

Quantitative Data Summary

Table 1: Recommended this compound Concentrations and Administration Routes

ApplicationAdministration RouteConcentrationInjection VolumeAnimal ModelReference
Cerebrovascular ImagingIntravenous (IV)0.5 mg/mL200 µLMouse[1][2][3]
Tumor ImagingIntramuscular (IM)2.0 mg/mL100 µLMouse[1][4]
General ImagingIntravenous (IV)0.2 mM100 µLMouse[5][6]

Table 2: Signal-to-Background Ratio (SBR) for Tumor Imaging (IM Injection)

Time Post-InjectionSignal-to-Background Ratio (SBR)Reference
24 hours~6.6[1][4]
48 hours~14.8[1][4]

Visual Guides

experimental_workflow cluster_prep Step 1: Preparation cluster_admin Step 2: Administration cluster_image Step 3: Imaging cluster_analysis Step 4: Analysis prep_ir820 Dissolve this compound in Sterile PBS inject Inject this compound Solution (IV or IM) prep_ir820->inject acquire Acquire Fluorescence Images at Desired Time Points inject->acquire analyze Analyze Signal Intensity and SBR acquire->analyze

Caption: General experimental workflow for in vivo fluorescence imaging with this compound.

troubleshooting_logic cluster_concentration Concentration Issues cluster_timing Timing Issues cluster_background Background Issues start Low Signal? conc_check Is Concentration Optimal? start->conc_check Yes conc_adjust Action: Titrate Concentration conc_check->conc_adjust No time_check Is Imaging Time Optimal? conc_check->time_check Yes time_adjust Action: Perform Time-Course Study time_check->time_adjust No bg_check High Background? time_check->bg_check Yes bg_check->start No, Re-evaluate bg_solution Action: Use NIR-II Detection & Filters bg_check->bg_solution Yes

Caption: A logical troubleshooting guide for low signal issues in this compound imaging.

References

Technical Support Center: Troubleshooting Inconsistent Biodistribution of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vivo experiments with the near-infrared dye IR-820.

Frequently Asked Questions (FAQs)

Issue 1: High background signal and non-specific uptake in organs like the liver and spleen.

Question: Why am I observing high background fluorescence and significant accumulation of this compound in the liver and spleen, and how can I mitigate this?

Answer: High background and non-specific uptake in the liver and spleen are common challenges with cyanine (B1664457) dyes like this compound. This is often attributed to the dye's physicochemical properties, leading to aggregation and rapid clearance by the mononuclear phagocyte system (MPS) in these organs.

Troubleshooting Steps:

  • Prevent Aggregation: this compound has a tendency to form aggregates in aqueous solutions, which are then rapidly cleared by the liver and spleen.[1][2]

    • Formulation with Albumin: Pre-complexing this compound with serum albumin can prevent aggregation and reduce non-specific uptake.[1][3][4] Intravenously injected free this compound can also bind to endogenous albumin in the blood.[3][4]

    • Use of Nanocarriers: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its stability and biodistribution.[5][6][7][8]

  • Optimize the Formulation:

    • Ensure the final formulation is a homogenous solution. The presence of visible particles indicates aggregation.[1][2]

    • For nanoparticle formulations, ensure they are properly purified to remove any free, unencapsulated dye.[9]

  • Control the Injection Process: Administer the this compound formulation slowly and smoothly via intravenous injection to avoid the rapid formation of aggregates in the bloodstream.

Issue 2: Low tumor-to-background ratio.

Question: My tumor signal is weak, and the surrounding tissue has high background fluorescence, resulting in a poor tumor-to-background ratio. How can I improve this?

Answer: A low tumor-to-background ratio (TBR) can be due to insufficient accumulation of the dye in the tumor or high non-specific uptake in the surrounding tissues.

Troubleshooting Steps:

  • Enhance Tumor Targeting:

    • Passive Targeting (EPR Effect): For passive tumor targeting based on the Enhanced Permeability and Retention (EPR) effect, the circulation time of the agent is crucial. Formulations with albumin or nanoparticles can prolong circulation, allowing for greater accumulation in the tumor.[10][11]

    • Active Targeting: Conjugating this compound to a targeting moiety, such as a peptide (e.g., RGD) that recognizes receptors overexpressed on cancer cells, can significantly improve tumor-specific uptake and the TBR.[11]

  • Optimize Imaging Timepoint: The optimal time for imaging post-injection depends on the formulation's pharmacokinetics. It's essential to perform a time-course study to determine the point of maximum tumor accumulation and clearance from background tissues. For example, for some this compound formulations, the best TBR is achieved 24 to 48 hours post-injection.[10][12]

  • Reduce Background Signal: As mentioned in the previous issue, minimizing aggregation and non-specific uptake is key to lowering background fluorescence.

Issue 3: Inconsistent results and batch-to-batch variability.

Question: I am observing significant variability in the biodistribution of this compound between different experiments and batches. What could be the cause, and how can I ensure reproducibility?

Answer: Inconsistent results often stem from variations in the preparation and handling of the this compound formulation.

Troubleshooting Steps:

  • Standardize Formulation Protocol:

    • Fresh Preparation: Always prepare the this compound solution fresh before each experiment.[13] The stability of this compound in aqueous solutions can be limited.[6][14]

    • Consistent Components: Use the same source and lot of this compound and other formulation components for a series of experiments.

    • Precise Measurements: Ensure accurate and consistent concentrations and molar ratios when preparing formulations, especially for albumin or nanoparticle complexes.[3]

  • Quality Control of the Dye:

    • Purity Check: If possible, verify the purity of the this compound dye. Impurities can affect its biodistribution.

    • Storage: Store the powdered this compound dye under the recommended conditions, typically at 4°C, protected from moisture and light.[13]

  • Consistent Animal Handling and Injection:

    • Ensure consistent animal models (species, strain, age, and health status).

    • Standardize the injection volume and rate for intravenous administration.

Quantitative Biodistribution Data

The following tables summarize quantitative biodistribution data for different this compound formulations in mice. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) or as fluorescence intensity at specific time points post-injection.

Table 1: Biodistribution of Free this compound vs. Peptide-Conjugated this compound

OrganFree this compound (Fluorescence Intensity)[15]Ind-G-IR820 (Peptide Conjugate) (Fluorescence Intensity)[15]
Tumor~1.5 x 10⁸~4.0 x 10⁸
Heart~0.5 x 10⁸~0.5 x 10⁸
Liver~3.0 x 10⁸~1.0 x 10⁸
Spleen~0.7 x 10⁸~0.3 x 10⁸
Lung~0.8 x 10⁸~0.4 x 10⁸
Kidney~1.2 x 10⁸~0.8 x 10⁸

Data presented as mean fluorescence intensity from ex vivo organs 2 hours post-injection.[15]

Table 2: Biodistribution of Free this compound vs. Nanoparticle-Encapsulated this compound

OrganFree this compound (Fluorescence Intensity)[16]IR820-SS-CPT NPs (Fluorescence Intensity)[16]
Tumor~1.0 x 10⁷~4.0 x 10⁷
Heart~0.5 x 10⁷~0.8 x 10⁷
Liver~2.5 x 10⁷~1.5 x 10⁷
Spleen~0.4 x 10⁷~0.6 x 10⁷
Lung~0.6 x 10⁷~1.0 x 10⁷
Kidney~1.2 x 10⁷~1.2 x 10⁷

Data presented as fluorescence intensity from ex vivo organs 24 hours post-injection.[16]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection

This protocol provides a general guideline for preparing a simple this compound solution for in vivo use.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile PBS to achieve the final desired concentration (e.g., 0.2 mM).[13]

  • Vortex the tube thoroughly to dissolve the powder completely. Gentle warming may be used if necessary, but avoid excessive heat.

  • Filter the solution through a 0.22 µm sterile syringe filter to remove any potential aggregates or undissolved particles.

  • Use the freshly prepared solution for intravenous injection immediately.[13]

Protocol 2: Preparation of this compound-Albumin Complex

This protocol describes the formation of an this compound-albumin complex for improved in vivo stability and fluorescence.

Materials:

  • This compound powder

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Ultrapure water or PBS, sterile

  • Sterile microcentrifuge tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of this compound (e.g., 500 µM in water).[3]

  • Prepare a stock solution of HSA or BSA (e.g., 500 µM in water).[3]

  • In a sterile tube, mix the this compound solution, albumin solution, and water/PBS to achieve the desired final concentrations and molar ratio. For example, a 1:2 molar ratio of this compound to HSA can be used.[3]

  • Gently stir the mixture at room temperature for 1 hour to allow for complex formation.[3]

  • The resulting this compound-albumin complex is ready for use. Store at 4°C if not used immediately, but fresh preparation is recommended.[3]

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol outlines the steps for assessing the biodistribution of this compound in various organs after in vivo imaging.

Materials:

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Surgical tools for dissection

  • Petri dishes or tissue cassettes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Following the final in vivo imaging timepoint, euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the major organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart).

  • Rinse the organs with PBS to remove excess blood.

  • Arrange the organs in a petri dish or on a non-fluorescent surface for ex vivo imaging.

  • Acquire fluorescence images of the excised organs using an in vivo imaging system with the appropriate excitation and emission filters for this compound.[9][17][18]

  • Use the imaging software to quantify the fluorescence intensity in each organ. The data can be expressed as total fluorescence intensity, radiant efficiency, or, if a standard curve is used, as the concentration of the dye.

Visualizations

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification Problem Inconsistent Biodistribution (e.g., High Liver Uptake, Low TBR) Formulation Check Formulation: - Aggregation? - Purity? - Stability? Problem->Formulation Analyze Protocol Review Protocol: - Consistent? - Correct Dosing? Problem->Protocol Analyze Animal Assess Animal Model: - Health Status? - Consistent Strain/Age? Problem->Animal Analyze Optimize_Formulation Optimize Formulation: - Add Albumin - Use Nanocarriers - Filter Solution Formulation->Optimize_Formulation Implement Standardize_Protocol Standardize Protocol: - Fresh Preparation - Consistent Handling Protocol->Standardize_Protocol Implement Animal->Standardize_Protocol Implement Refine_Imaging Refine Imaging Parameters: - Optimize Timepoint Validation Validate Solution: - Repeat Experiment - Compare with Controls Optimize_Formulation->Validation Test Standardize_Protocol->Validation Test Refine_Imaging->Validation Validation->Problem Re-evaluate Consistent_Results Achieve Consistent and Reliable Biodistribution Validation->Consistent_Results Confirm

Caption: Troubleshooting workflow for inconsistent this compound biodistribution.

Influence of Formulation on Biodistribution Pathways

G cluster_0 Injection cluster_1 Formulation Strategies cluster_2 Biodistribution Outcomes Injection Intravenous Injection of this compound Free_IR820 Free this compound in PBS Injection->Free_IR820 Albumin_Complex This compound-Albumin Complex Injection->Albumin_Complex Nanoparticle This compound Loaded Nanoparticle Injection->Nanoparticle Liver_Spleen High Liver/Spleen Uptake (MPS Clearance) Free_IR820->Liver_Spleen Aggregation Kidney_Clearance Rapid Renal Clearance Free_IR820->Kidney_Clearance Small Size Albumin_Complex->Liver_Spleen Reduced Tumor_Passive Enhanced Tumor Accumulation (EPR Effect) Albumin_Complex->Tumor_Passive Longer Circulation Nanoparticle->Liver_Spleen Size Dependent Nanoparticle->Tumor_Passive Longer Circulation Tumor_Active Targeted Tumor Accumulation Nanoparticle->Tumor_Active Targeting Ligands

Caption: Impact of formulation on this compound biodistribution pathways.

References

Technical Support Center: Enhancing the Photothermal Stability of IR-820 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with IR-820 for photothermal therapy applications.

Frequently Asked Questions (FAQs)

Q1: My free this compound solution appears to degrade quickly in aqueous media. Is this expected?

A1: Yes, this is a known issue. Free this compound, much like its analog indocyanine green (ICG), exhibits poor stability in aqueous solutions.[1][2][][4][5] This degradation can manifest as a loss of absorbance and fluorescence intensity over time. For improved stability, consider formulating this compound into nanoparticles or complexes.

Q2: What are the primary causes of poor photothermal stability in this compound formulations?

A2: The primary causes include:

  • Photobleaching: Upon exposure to NIR laser irradiation, the dye's chromophore can be irreversibly damaged, leading to a loss of its photothermal conversion properties.[6][7]

  • Aggregation: In aqueous solutions, this compound molecules have a tendency to aggregate, which can lead to fluorescence self-quenching and reduced photothermal efficiency.[8][9][10]

  • Thermal Degradation: The heat generated during photothermal therapy can itself contribute to the degradation of the dye.[1]

  • Aqueous Instability: The chemical structure of cyanine (B1664457) dyes like this compound is susceptible to hydrolysis in aqueous environments.[1][2][][4][5]

Q3: How can I improve the photothermal stability of my this compound formulation?

A3: Several strategies can be employed to enhance stability:

  • Encapsulation: Incorporating this compound into nanoparticles is a highly effective method.[1][2][][4][5][11][12][13] Common encapsulation materials include PLGA, liposomes, and dendrimers.[11][13][14][15] This protects the dye from the aqueous environment and prevents aggregation.

  • Protein Complexation: Forming a complex between this compound and proteins, such as albumin, can significantly improve its stability and fluorescence quantum yield.[8][9][10]

  • Chemical Modification: Modifying the chemical structure of this compound can enhance its intrinsic photostability.[16]

Q4: Will encapsulating this compound in nanoparticles affect its photothermal efficiency?

A4: Encapsulation is generally not expected to negatively impact the photothermal efficiency of this compound. Studies have shown that encapsulated this compound heats similarly to the free dye upon laser irradiation.[11] In some cases, nanoformulations can even enhance the photothermal effect.[6]

Q5: What is a typical laser wavelength and power density used for this compound-mediated photothermal therapy?

A5: An 808 nm continuous wave laser is commonly used for irradiating this compound formulations.[11] The power density can vary, with studies reporting effective cell killing at power densities ranging from 1.5 W/cm² to 14.1 W/cm².[4][5][11] The optimal power density will depend on the specific formulation and experimental setup.

Troubleshooting Guides

Issue 1: Rapid Loss of Absorbance/Fluorescence of this compound in Solution
Possible Cause Troubleshooting Step
Aqueous Instability Prepare fresh this compound solutions immediately before use. For longer-term storage, dissolve this compound in an organic solvent like methanol (B129727) and dilute into your aqueous buffer just prior to the experiment.[11]
Photobleaching from Ambient Light Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to room light during preparation and handling.
Aggregation Consider formulating this compound with a stabilizing agent. Encapsulation into nanoparticles or complexation with albumin can prevent aggregation.[8][9][10]
Incorrect pH Ensure the pH of your buffer is within a stable range for this compound. Significant deviations from neutral pH can accelerate degradation.
Issue 2: Low Photothermal Conversion Efficiency in Experiments
Possible Cause Troubleshooting Step
Sub-optimal Laser Wavelength Verify that the emission wavelength of your laser aligns with the absorption maximum of your this compound formulation. While free this compound has an absorption peak around 820 nm, encapsulation can sometimes cause a slight shift in the spectrum.[1][12]
Low this compound Concentration Increase the concentration of your this compound formulation. The temperature increase is dependent on the concentration of the photothermal agent.[11]
Insufficient Laser Power Density Increase the power density of the laser. Higher power densities will result in more significant heating.[8]
This compound Degradation Prepare fresh formulations for each experiment to ensure the dye has not degraded. Refer to "Issue 1" for stability enhancement.
Issue 3: Inconsistent Cell Viability Results After Photothermal Therapy
Possible Cause Troubleshooting Step
Uneven Laser Irradiation Ensure that the laser beam is uniformly illuminating the entire sample well. Consider using a beam homogenizer or ensuring the beam diameter is appropriate for your well size.
Inconsistent Incubation Times Standardize the incubation time of the cells with the this compound formulation before irradiation to ensure consistent uptake.
Variability in Cell Seeding Density Ensure a consistent number of cells are seeded in each well, as this can affect the thermal dose received by individual cells.
Formulation Instability If using a nanoformulation, characterize its stability over the time course of the experiment to ensure it is not aggregating or releasing the dye prematurely. Dynamic light scattering (DLS) can be used to monitor particle size.[11]

Quantitative Data Summary

Table 1: Photothermal Performance of Various this compound Formulations

FormulationConcentrationLaser Wavelength (nm)Laser Power Density (W/cm²)Temperature Increase (°C)Duration (min)Reference
Free this compound25 µM8081.5~205[11]
This compound-PLGA NPs25 µM8081.5~205[11]
Free this compound500 µg/mL7930.5~204[8]
Free this compound500 µg/mL7931.5>5510[8]
Liposomal this compoundNot Specified808Not SpecifiedUp to 600.5[13]

Table 2: In Vitro Cytotoxicity of this compound Formulations with Photothermal Therapy

Cell LineFormulationConcentrationLaser Power Density (W/cm²)Post-Irradiation Cell Viability (%)Reference
MDA-MB-231This compound-PLGA NPs35 µM1.5Significantly Reduced[11]
MCF-7Free this compound65 µM14.156[4][5]
MCF-7This compound PLGA NPs65 µM14.142[4][5]
MCF-7Liposomal this compoundNot SpecifiedNot Specified<50[13]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is a generalized representation based on common nanoprecipitation methods.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 10 mg) and this compound (e.g., 2 mg) in a suitable organic solvent such as acetone (B3395972) or acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, for example, a phospholipid-PEG conjugate, in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase while stirring vigorously.

  • Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate completely.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.

  • Characterization: Characterize the nanoparticles for size and polydispersity using Dynamic Light Scattering (DLS), and determine the encapsulation efficiency and loading capacity via UV-Vis spectrophotometry.[11]

Protocol 2: In Vitro Photothermal Heating Study
  • Sample Preparation: Suspend the this compound formulation (e.g., free this compound or this compound nanoparticles) in a suitable buffer like PBS at the desired concentration in a clear microcentrifuge tube or a well of a microplate.

  • Temperature Measurement Setup: Position a thermal camera or a thermocouple probe to continuously monitor the temperature of the solution.

  • Laser Irradiation: Irradiate the sample with an 808 nm laser at a defined power density (e.g., 1.5 W/cm²) for a specific duration (e.g., 5 minutes).[11]

  • Data Recording: Record the temperature at regular intervals throughout the irradiation period.

  • Control Groups: Include control groups such as the buffer alone and a formulation without this compound to assess any heating from the laser or the vehicle itself.

Protocol 3: MTT Assay for Phototoxicity Assessment
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the this compound formulation at various concentrations and incubate for a specific period (e.g., 4 hours) to allow for cellular uptake.[11]

  • Washing: Wash the cells with PBS to remove any extracellular formulation.

  • Irradiation: Add fresh media to the wells and irradiate with an 808 nm laser at the desired power density.[11] Include non-irradiated control groups.

  • Post-Irradiation Incubation: Return the cells to the incubator for a further 24 hours.[11]

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

Experimental_Workflow_for_PTT cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action prep This compound Formulation (e.g., Nanoparticles) char Physicochemical Characterization (DLS, UV-Vis) prep->char uptake Cellular Uptake Studies char->uptake ptt Photothermal Heating Experiment char->ptt dark_tox Dark Toxicity Assay char->dark_tox photo_tox Phototoxicity Assay (e.g., MTT) uptake->photo_tox laser NIR Laser Irradiation ptt->laser apoptosis Apoptosis/Necrosis Assays photo_tox->apoptosis laser->photo_tox

Caption: Experimental workflow for evaluating this compound formulations for photothermal therapy.

PTT_Signaling_Pathway cluster_apoptosis Apoptosis cluster_necrosis Necrosis IR820 This compound Formulation Heat Localized Hyperthermia IR820->Heat Laser NIR Laser (808 nm) Laser->Heat Stress Cellular Stress Heat->Stress Caspase Caspase Activation Stress->Caspase Membrane_damage Membrane Damage Stress->Membrane_damage DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptotic_bodies Apoptotic Body Formation DNA_frag->Apoptotic_bodies Cell_Death Tumor Cell Death Apoptotic_bodies->Cell_Death Cell_lysis Cell Lysis Membrane_damage->Cell_lysis Inflammation Inflammatory Response Cell_lysis->Inflammation Cell_lysis->Cell_Death

Caption: Signaling pathways for PTT-induced cell death.

References

Technical Support Center: Overcoming Poor Water Solubility of IR-820 for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor water solubility of the near-infrared (NIR) dye IR-820 in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges of using this compound in biological studies?

A1: The primary challenge of using this compound is its low water solubility and stability in physiological solutions.[1] This can lead to several issues, including:

  • Aggregation: this compound molecules tend to aggregate in aqueous environments, which can quench their fluorescence signal.[2]

  • Low Stability: The dye can degrade in aqueous solutions, losing its optical properties over time.[1]

  • Nonspecific Distribution: Free this compound can distribute nonspecifically in vivo and have a short circulation half-life, limiting its effectiveness for targeted applications.[3]

  • Toxicity: At higher concentrations, free this compound can exhibit cytotoxicity.[4][5]

Q2: What are the common strategies to improve the water solubility and stability of this compound?

A2: Several strategies have been developed to overcome the limitations of this compound's poor water solubility. The most common approaches involve:

  • Encapsulation into Nanoparticles: Loading this compound into various nanocarriers such as liposomes, polymeric nanoparticles (e.g., PLGA, PCLGC), and dendrimers.[1][3][6][7]

  • Conjugation with Polymers: Covalently linking this compound to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or chitosan (B1678972).[8][9]

  • Complexation with Proteins: Forming complexes with proteins like albumin, which can enhance fluorescence and stability.[10][11][12]

Q3: How does nanoparticle encapsulation improve this compound performance?

A3: Encapsulating this compound into nanoparticles offers several advantages:

  • Enhanced Stability: Nanoparticles protect the dye from degradation in physiological environments.[1]

  • Improved Solubility: The nanoparticle formulation can be readily dispersed in aqueous solutions.

  • Reduced Toxicity: Encapsulation can shield cells from the direct toxicity of free this compound, improving biocompatibility.[3][5]

  • Controlled Release: Nanoparticles can be designed for controlled or triggered release of the dye.[13]

  • Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to enhance accumulation in specific tissues or cells.[6]

Troubleshooting Guides

Issue 1: Low Fluorescence Signal or Signal Instability

Problem: You are observing a weak or rapidly decaying fluorescence signal from your this compound solution during in vitro or in vivo experiments.

Possible Cause: This is likely due to the aggregation and/or degradation of this compound in the aqueous buffer.

Troubleshooting Steps:

  • Formulation Check:

    • Free this compound: Avoid using free this compound directly in aqueous buffers for extended periods. If you must use it, prepare fresh solutions immediately before use.

    • Serum-Containing Media: The presence of serum proteins, like albumin, can help to stabilize this compound and enhance its fluorescence.[2][10][11] Consider if your experimental medium contains a sufficient protein concentration.

  • Adopt a Formulation Strategy:

    • Encapsulation: Encapsulate this compound into nanoparticles (e.g., PLGA NPs). This has been shown to improve stability and maintain fluorescence.[3][4]

    • Conjugation: Use a water-soluble conjugate of this compound, such as this compound-PEG, which can prevent aggregation.[9]

    • Albumin Complexation: Pre-incubate this compound with serum albumin to form a stable complex with enhanced fluorescence.[10][11]

Issue 2: High Background Signal or Non-Specific Staining

Problem: You are observing high background fluorescence or non-specific accumulation of this compound in your imaging experiments.

Possible Cause: The poor solubility of free this compound can lead to the formation of aggregates that are non-specifically taken up by cells or tissues. Its inherent hydrophobicity can also cause it to bind non-specifically.

Troubleshooting Steps:

  • Improve Targeting and Circulation:

    • PEGylation: Formulations incorporating polyethylene glycol (PEG), such as PEGylated nanoparticles or this compound-PEG conjugates, can reduce non-specific uptake and prolong circulation time.[3][9]

    • Targeted Nanoparticles: For cell-specific imaging, use nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides) to increase specific binding. For example, transferrin-modified liposomes have been used for targeted delivery to breast cancer cells.[6]

  • Washing Steps:

    • In Vitro: Ensure adequate washing steps in your cell staining protocol to remove unbound or non-specifically associated this compound. Refer to standard immunofluorescence or cell staining protocols for appropriate washing buffers and durations.[14][15]

    • In Vivo: Allow sufficient time for the clearance of non-specifically distributed dye from circulation. The optimal imaging time point will depend on the formulation's pharmacokinetic profile.

Data Presentation

Table 1: Physicochemical Properties of Different this compound Formulations
FormulationHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound PLGA NPs103 ± 80.163 ± 0.031-28 ± 7--[3][5]
This compound-PLGA NPs60 ± 10--40 ± 69018[4]
PCLGC-IR NPs150 - 200-+10 (increase)--[1]
IR820@Lipo84.30 ± 15.660.068 ± 0.016-8.21 ± 2.0686.38 ± 0.998.82 ± 0.92[6]
Tf-IR820@Lipo116.20 ± 14.680.055 ± 0.013-5.23 ± 1.1993.81 ± 1.06-[6]
Ac-PR/IR820 Dendrimers337.1 ± 41.40.893 ± 0.09610.0 ± 0.6-~6.7 this compound molecules/dendrimer[7]
Table 2: In Vitro Cytotoxicity of Free this compound vs. Formulations
Cell LineFormulationConcentrationIncubation TimeCell Viability (%)Reference
MCF-7Free this compound65 µM48 h42[3][5]
MCF-7This compound PLGA NPs200 µg/mL (equivalent to 65 µM this compound)48 h>80[3][5]
MDA-MB-231Free this compound>10 µM24 h<80[4]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from the methodology described by Bylapudi et al.[3]

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • DSPE-PEG and DSPG (phospholipids)

  • Acetonitrile (B52724)

  • Deionized water

  • Ethanol

  • Amicon centrifugal filter units (10 kDa MWCO)

Procedure:

  • Prepare a solution of this compound encapsulated PLGA nanoparticles.

  • Prepare a lipid mixture containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.

  • Stir the lipid mixture at 60 °C for 30 minutes.

  • Add the this compound encapsulated PLGA nanoparticle solution dropwise to the lipid suspension while stirring.

  • Add 1 mL of deionized water (maintaining an acetonitrile to water ratio of 1:3).

  • Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.

  • Purify the formed this compound encapsulated PLGA nanoparticles using a 10 kDa Amicon filter, centrifuging at 3500 rpm for 10 minutes.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is a general guide based on descriptions in multiple sources.[3][4]

Materials:

  • Cells (e.g., MCF-7, MDA-MB-231)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • This compound formulation (and free this compound as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader

Procedure:

  • Seed cells at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Wash the cells twice with 1X PBS to remove any debris.

  • Replace the medium with fresh medium containing various concentrations of the this compound formulation or free this compound. Include an untreated control group.

  • Incubate the cells for the desired treatment period (e.g., 4 hours or 48 hours).

  • (Optional, for photothermal therapy studies) After incubation, wash the cells with PBS, add fresh media, and then irradiate with an appropriate NIR laser (e.g., 808 nm).

  • After the full incubation period (post-treatment and/or post-irradiation), add MTT solution to each well according to the manufacturer's instructions and incubate for a few hours.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

IR820_Solubility_Issues_Workflow cluster_problem Problem cluster_consequences Consequences in Biological Systems cluster_solutions Solutions cluster_outcomes Improved Outcomes IR820 This compound Dye PoorSolubility Poor Water Solubility IR820->PoorSolubility exhibits Aggregation Aggregation & Fluorescence Quenching PoorSolubility->Aggregation Degradation Poor Stability & Degradation PoorSolubility->Degradation NonSpecific Non-Specific Distribution PoorSolubility->NonSpecific Toxicity Cytotoxicity PoorSolubility->Toxicity Encapsulation Nanoparticle Encapsulation (e.g., PLGA, Liposomes) PoorSolubility->Encapsulation addressed by Conjugation Polymer Conjugation (e.g., PEG, Chitosan) PoorSolubility->Conjugation addressed by Complexation Protein Complexation (e.g., Albumin) PoorSolubility->Complexation addressed by ImprovedStability Enhanced Stability & Solubility Encapsulation->ImprovedStability ReducedToxicity Reduced Toxicity Encapsulation->ReducedToxicity TargetedDelivery Targeted Delivery & Longer Circulation Encapsulation->TargetedDelivery Conjugation->ImprovedStability Conjugation->TargetedDelivery Complexation->ImprovedStability

Caption: Logical workflow for addressing this compound's poor water solubility.

Experimental_Workflow_for_IR820_Nanoparticle_Testing start Start: Formulate This compound Nanoparticles characterization Physicochemical Characterization (DLS, TEM, Zeta Potential) start->characterization stability Colloidal Stability Test (e.g., in PBS over time) start->stability invitro_setup In Vitro Cell Culture (Seed cells in plates) characterization->invitro_setup treatment Treat Cells with This compound NP Formulation invitro_setup->treatment dark_toxicity Dark Toxicity Assay (e.g., MTT, 24-48h) treatment->dark_toxicity ptt_branch Photothermal Therapy (PTT) Arm treatment->ptt_branch imaging Cellular Uptake & Imaging (Microscopy) treatment->imaging end End: Analyze Data dark_toxicity->end ptt_branch->dark_toxicity No (Control) irradiation NIR Laser Irradiation (e.g., 808 nm) ptt_branch->irradiation Yes ptt_toxicity Phototoxicity Assay (e.g., MTT, 24h post-irradiation) irradiation->ptt_toxicity ptt_toxicity->end imaging->end

Caption: Experimental workflow for testing this compound nanoparticle formulations.

References

Minimizing non-specific binding of IR-820 in tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the near-infrared dye IR-820, with a specific focus on minimizing non-specific binding in tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a significant issue?

A1: this compound is a cyanine-based organic dye used for near-infrared (NIR) fluorescence imaging.[1] Non-specific binding, where the dye accumulates in tissues that are not the intended target, is a critical issue because it can lead to high background signals. This elevated background reduces the signal-to-noise ratio (SNR), making it difficult to distinguish the specific signal from the target tissue (e.g., a tumor) and complicating quantitative analysis.[2][3]

Q2: What are the primary mechanisms driving the non-specific binding of this compound?

A2: The primary mechanism for this compound's non-specific binding is its strong affinity for serum proteins, particularly albumin.[4][5][6] Upon entering the bloodstream, this compound molecules rapidly adsorb to serum proteins, forming "nanoparticles" that circulate throughout the body.[1][7] While this interaction can enhance the dye's fluorescence quantum yield, it also leads to its accumulation in organs with high blood flow and filtration functions, such as the liver and kidneys, which are the main routes of excretion.[1][7][8]

Q3: Can the interaction of this compound with albumin be advantageous?

A3: Yes. The binding of this compound to albumin significantly enhances its fluorescence properties. When dissolved in serum, the quantum yield of this compound can increase by approximately sevenfold compared to its quantum yield in water (e.g., from 0.313% in water to 2.521% in serum).[1][9] This interaction prevents the dye from forming aggregates in aqueous solutions, which would otherwise lead to fluorescence self-quenching.[1][7][8] By promoting a rigid molecular conformation, albumin binding minimizes non-radiative decay, resulting in a much brighter signal.[1][8] This phenomenon can be leveraged to create brighter imaging agents by pre-complexing this compound with albumin before injection.[10][11]

Q4: What are the main strategies to reduce non-specific binding and improve the signal-to-noise ratio?

A4: Key strategies include:

  • Formulation Modification: Pre-forming a complex of this compound with Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can create a more stable and brighter probe.[8][11] Covalent conjugation to polymers like PEG or chitosan (B1678972) can also alter biodistribution.[12]

  • Use of Blocking Agents: While more common in immunofluorescence, the principle of using blocking agents like BSA or serum can help saturate non-specific binding sites in tissues prior to dye administration.[13][14][15]

  • Optimizing Dye Concentration: Using the lowest effective concentration of this compound can help reduce the overall background signal without compromising the target signal.[16][17]

  • Sufficient Washing/Clearance Time: Allowing adequate time for the unbound or non-specifically bound dye to clear from circulation and non-target tissues before imaging is crucial. Biodistribution studies show that the dye is primarily cleared through the digestive and urinary systems.[8]

  • Imaging Parameter Optimization: Employing imaging techniques that improve the signal-to-noise ratio, such as background subtraction algorithms or optimizing detector settings, can help computationally reduce the impact of non-specific binding.[3][18][19]

Troubleshooting Guide

Problem: High Background Fluorescence in Non-Target Tissues

Possible Cause Recommended Solution Citation
Excessive Dye Concentration Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound for your specific application.[16][20]
Inadequate Clearance Time Increase the time interval between dye injection and imaging to allow for more thorough clearance of unbound dye from non-target organs like the liver and kidneys. Monitor clearance through serial imaging if possible.[7][8]
High Protein Binding in Healthy Tissue Consider pre-dosing with a blocking agent, such as unlabeled albumin, to saturate non-specific protein binding sites before injecting the this compound.[13][14]
Tissue Autofluorescence Image an unstained control animal to determine the baseline autofluorescence of the tissues. This can be subtracted from the final image. Autofluorescence is often higher at shorter wavelengths.[16][21]

Problem: Low Signal-to-Noise Ratio (SNR)

Possible Cause Recommended Solution Citation
Aggregation-Caused Quenching Formulate this compound with serum albumin (HSA or BSA) before injection. This prevents aggregation and dramatically increases fluorescence brightness.[1][8][11]
Suboptimal Imaging Parameters Adjust imaging system settings, such as exposure time and detector gain, to maximize signal collection. Utilize system software for background subtraction to enhance contrast.[17][19]
Poor Dye Stability Use freshly prepared this compound solutions. Complexing this compound with albumin has been shown to improve its stability compared to free dye in solution.[5][8]
High Background Noise Implement advanced imaging techniques like digital lock-in algorithms or adaptive background subtraction to computationally filter out noise and improve the SNR.[3][18]

Data Presentation

Table 1: Optical Properties of this compound in Water vs. Serum

This table summarizes the significant changes in this compound's optical characteristics upon binding to serum proteins.

PropertyThis compound in WaterThis compound in 10% Fetal Bovine Serum (FBS)Citation
Peak Absorption ~680-710 nm~793-812 nm[1][4][8]
Peak Emission ~820-829 nm~858 nm[1][4]
Quantum Yield (QY) ~0.313%~2.521%[1][9]

Table 2: Summary of In Vivo Biodistribution of Free this compound

This table provides a general overview of the primary organs where non-specific accumulation of this compound is observed post-injection.

Organ Relative Fluorescence Intensity Notes Citation
Liver HighA primary organ for clearance and metabolism.[1][7][8]
Kidneys HighA key organ in the renal excretion pathway.[1][7][8]
Tumor Moderate to HighAccumulation is often due to the Enhanced Permeability and Retention (EPR) effect in solid tumors.[8][22]
Spleen ModeratePart of the reticuloendothelial system involved in clearance.[22]
Lungs Low to Moderate[22]
Heart Low[22]

Visualizations and Diagrams

IR820_Albumin_Interaction cluster_0 In Aqueous Solution cluster_1 In Serum IR820_free Free this compound Aggregate This compound Aggregates IR820_free->Aggregate Aggregation Quenching Low Fluorescence Aggregate->Quenching Self-Quenching IR820_serum Free this compound Complex This compound-Albumin Complex IR820_serum->Complex Binding Albumin Serum Albumin Albumin->Complex Enhanced High Fluorescence Complex->Enhanced Conformational Rigidity

Caption: Mechanism of this compound fluorescence enhancement by serum albumin binding.

Troubleshooting_Workflow Start Start: High Background or Low SNR Check_Formulation Is this compound complexed with albumin? Start->Check_Formulation Complex_Dye Action: Prepare this compound-Albumin Complex (See Protocol 1) Check_Formulation->Complex_Dye No Check_Concentration Is dye concentration optimized? Check_Formulation->Check_Concentration Yes Complex_Dye->Check_Concentration Titrate_Dye Action: Titrate dye to find lowest effective dose Check_Concentration->Titrate_Dye No Check_Clearance Is clearance time sufficient? Check_Concentration->Check_Clearance Yes Titrate_Dye->Check_Clearance Increase_Time Action: Increase time between injection and imaging Check_Clearance->Increase_Time No Check_Blocking Consider Advanced Strategies: Use Blocking Agents or Background Subtraction Check_Clearance->Check_Blocking Yes Increase_Time->Check_Blocking End Result: Improved Image Quality Check_Blocking->End

Caption: Troubleshooting workflow for high background signal with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Albumin Complex

This protocol is adapted from methodologies designed to enhance the fluorescence and stability of this compound for in vivo imaging.[8][11]

Materials:

  • This compound Dye (Sigma-Aldrich, #543365 or equivalent)

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or ultrapure water

  • 0.22 µm syringe filter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 5-10 mM).

    • Prepare a stock solution of HSA or BSA in ultrapure water or PBS (e.g., 500 µM).

  • Complex Formation:

    • In a sterile microcentrifuge tube, add the required volume of the HSA/BSA solution.

    • While gently vortexing or stirring, add the desired molar equivalent of the this compound stock solution to the albumin solution. A common starting point is a 1:1 molar ratio.

    • Example: To prepare 1 mL of a 7.5 µM this compound-HSA complex, mix 15 µL of 500 µM this compound with 30 µL of 500 µM HSA and add 955 µL of ultrapure water.[8]

  • Incubation:

    • Gently stir or rotate the mixture at room temperature for at least 1 hour, protected from light, to ensure complete complex formation.[8]

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Store the this compound-albumin complex at 4°C, protected from light. Use within 24-48 hours for best results.

Protocol 2: General Protocol for Reducing Non-Specific Binding In Vivo

This protocol outlines key steps and considerations for an in vivo imaging experiment.

Procedure:

  • Animal Preparation: Prepare the animal according to your institution's approved animal care and use protocols. If imaging a specific region, remove fur to reduce light scattering and absorption.

  • Dye Administration:

    • Administer the prepared this compound formulation (either free dye or albumin complex) via the desired route (e.g., intravenous tail vein injection).

    • The injection volume and concentration should be based on prior optimization experiments. A typical starting dose might be 100-200 µL of a 0.2-0.5 mg/mL solution.[1][9]

  • Clearance Phase:

    • House the animal under normal conditions for a predetermined period to allow the dye to circulate, accumulate at the target site, and clear from non-target tissues.

    • This clearance time is critical and can range from 4 to 48 hours, depending on the model and formulation.[1][8] Intense whole-body fluorescence is often observed at 4 hours, with clearer tumor boundaries appearing at 24-48 hours.[8]

  • Imaging:

    • Anesthetize the animal.

    • Position the animal in the NIR imaging system.

    • Acquire images using the appropriate excitation laser (e.g., 793 nm or 808 nm) and emission filters (e.g., a long-pass filter at 900 nm or 1000 nm).[1][8]

    • Ensure consistent imaging parameters (laser power, exposure time, etc.) across all animals and time points for comparable results.

  • Post-Imaging Analysis:

    • For biodistribution analysis, euthanize the animal immediately after the final imaging session.

    • Dissect major organs (liver, kidneys, spleen, lungs, heart) and the target tissue (tumor).

References

How to correct for autofluorescence in IR-820 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in IR-820 imaging experiments.

Troubleshooting Guide: Correcting for Autofluorescence

Autofluorescence, the natural emission of light from biological tissues, can interfere with the signal from fluorescent probes like this compound, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and correct for autofluorescence in your imaging studies.

Logical Workflow for Autofluorescence Correction

The following diagram outlines the decision-making process for addressing autofluorescence in your this compound imaging experiments.

AutofluorescenceCorrection cluster_prep Experimental Preparation cluster_acq Image Acquisition & Initial Assessment cluster_correction Correction Strategy cluster_analysis Data Analysis & Final Output Start Start: Plan this compound Imaging Experiment Diet Control for Diet-Induced Autofluorescence Start->Diet Step 1 Controls Prepare Necessary Controls Diet->Controls Step 2 Wavelength Optimize Excitation/Emission Wavelengths Controls->Wavelength Step 3 Acquire Acquire Images of All Groups Wavelength->Acquire Assess Assess Autofluorescence in Control Group Acquire->Assess LowAF Autofluorescence is Negligible Assess->LowAF Low HighAF High Autofluorescence Detected Assess->HighAF High ChooseMethod Choose Correction Method HighAF->ChooseMethod SpectralUnmixing Spectral Unmixing ChooseMethod->SpectralUnmixing Option A BackgroundSubtraction Background Subtraction ChooseMethod->BackgroundSubtraction Option B Analyze Apply Correction & Analyze Data SpectralUnmixing->Analyze BackgroundSubtraction->Analyze FinalImage Generate Corrected Image Analyze->FinalImage

Caption: Workflow for identifying and correcting autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of autofluorescence in the near-infrared (NIR) region?

While autofluorescence is generally lower in the NIR spectrum (700-900 nm) compared to the visible spectrum, several endogenous molecules and experimental factors can still contribute to background signal.[1][2]

  • Endogenous Fluorophores: Collagen and elastin (B1584352) in the skin and other connective tissues are major contributors.[3] Other molecules like porphyrins and lipids can also fluoresce in the NIR range.[4]

  • Diet: Chlorophyll and its metabolites from standard rodent chow are significant sources of autofluorescence, particularly in the gastrointestinal tract.[1][5]

  • Bedding and Environment: Animal bedding and dander can sometimes contribute to background phosphorescence.[6]

Q2: How can I proactively minimize autofluorescence before imaging?

Several steps can be taken during the experimental design and preparation phase to reduce the impact of autofluorescence.

  • Dietary Control: Switching rodents to an alfalfa-free or purified diet for at least one week prior to imaging can dramatically reduce gut autofluorescence.[1][6]

  • Wavelength Selection: If your imaging system allows, shifting to longer excitation and emission wavelengths within the NIR-I or into the NIR-II window (1000-1700 nm) can significantly decrease autofluorescence.[1][7] For this compound, which has a broad emission spectrum, collecting the signal at the longer end of its emission tail can be beneficial.[8][9]

  • Animal Preparation: For imaging studies where the skin is the primary source of background, hair removal is recommended as dark hair can absorb and scatter light.[6] Ensure the imaging stage is clean to avoid background from bedding or dander.[6]

Q3: What are the main methods for correcting for autofluorescence during data analysis?

Two primary computational methods are used to remove autofluorescence from this compound imaging data:

  • Spectral Unmixing: This is a powerful technique that separates the emission spectra of the this compound dye from the autofluorescence spectrum on a pixel-by-pixel basis.[10][11] It requires acquiring images at multiple wavelengths to generate a spectral signature for both the dye and the background.[11]

  • Background Subtraction: This method involves subtracting the background fluorescence signal from the total signal to isolate the fluorescence from the this compound probe.[12][13]

Q4: How do I choose between spectral unmixing and background subtraction?

The choice of correction method depends on the complexity of your experiment and the capabilities of your imaging system.

  • Choose Spectral Unmixing when:

    • You are using multiple fluorescent probes with overlapping spectra.[11]

    • The autofluorescence spectrum is complex and varies across different tissues.

    • You need the most accurate quantification of your probe's signal.[10]

  • Choose Background Subtraction when:

    • You are using a single fluorescent probe.

    • The autofluorescence is relatively uniform across the region of interest.

    • Your imaging system does not have the capability for multi-spectral imaging.

Experimental Protocols

Protocol 1: Spectral Unmixing for In Vivo this compound Imaging

This protocol outlines the steps for performing spectral unmixing to remove autofluorescence from this compound images in a small animal model.

Materials:

  • In vivo imaging system with multi-spectral capabilities

  • This compound fluorescent dye

  • Anesthetized animal with the region of interest

  • Control animal (no dye injection)

  • Image analysis software with spectral unmixing algorithms

Procedure:

  • Acquire Reference Spectrum for Autofluorescence:

    • Anesthetize the control animal (no this compound).

    • Place the animal in the imaging system.

    • Acquire a series of images across a range of emission wavelengths (e.g., 700 nm to 900 nm in 20 nm steps) using the same excitation wavelength that will be used for this compound.

    • Generate the autofluorescence spectral signature from these images using the analysis software.

  • Acquire Reference Spectrum for this compound:

    • While an in vitro spectrum can be a starting point, it is highly recommended to obtain the in vivo spectrum of this compound, as tissue can alter the emission profile.[10]

    • Inject a separate animal with a high concentration of this compound to ensure a strong signal that will dominate the autofluorescence.

    • Acquire a spectral image series as in step 1.

    • Use the software to define a region of interest (ROI) with a high this compound signal and generate the in vivo spectral signature for the dye.

  • Acquire Experimental Images:

    • Anesthetize the experimental animal injected with the desired concentration of this compound.

    • Acquire a multi-spectral image series using the same settings as for the reference spectra.

  • Perform Spectral Unmixing:

    • Open the experimental image data in the analysis software.

    • Load the previously acquired reference spectra for autofluorescence and this compound.

    • Run the spectral unmixing algorithm. The software will generate separate images showing the contribution of autofluorescence and the this compound signal in each pixel.

Protocol 2: Background Subtraction for In Vivo this compound Imaging

This protocol provides a method for simple background subtraction to correct for autofluorescence.

Materials:

  • In vivo imaging system

  • This compound fluorescent dye

  • Anesthetized experimental animal

  • Anesthetized control animal (no dye injection) or a region of non-specific signal in the experimental animal

  • Image analysis software

Procedure:

  • Acquire Experimental Image:

    • Anesthetize the experimental animal injected with this compound.

    • Acquire a fluorescence image at the optimal excitation and emission wavelengths for this compound.

  • Acquire Background Image:

    • Method A (Control Animal): Anesthetize a control animal (no this compound) and acquire a fluorescence image using the exact same imaging parameters (exposure time, gain, etc.).

    • Method B (Contralateral/Non-Target Region): In the experimental animal, define a region of interest (ROI) in an area where there is no specific this compound signal (e.g., a contralateral tumor-free flank or a non-target tissue).[14]

  • Perform Background Subtraction:

    • Open both the experimental and background images in the image analysis software.

    • Use the software's image calculator or background subtraction tool to subtract the average pixel intensity of the background image/ROI from the experimental image.

Quantitative Data

Table 1: Relative Autofluorescence of Murine Tissues in the NIR-I Region

The following table provides a qualitative comparison of autofluorescence intensity from different murine tissues when excited with NIR light. Absolute values can vary significantly based on the imaging system, excitation wavelength and power, and the specific animal model.

TissueRelative Autofluorescence Intensity (700-900 nm)Key Endogenous Fluorophores
Skin HighCollagen, Elastin, Melanin[3][4]
Gastrointestinal Tract High (with standard chow)Chlorophyll metabolites[1]
Liver Moderate to HighPorphyrins, Lipofuscin
Spleen ModeratePorphyrins
Heart ModerateLipofuscin, NADH
Brain Low to ModerateLipofuscin, NADH[15]
Muscle LowNADH

Note: This table provides a general guide. It is always recommended to determine the autofluorescence profile for your specific experimental setup.

Mandatory Visualizations

Experimental Workflow for Autofluorescence Correction

experimental_workflow cluster_planning 1. Experimental Planning cluster_imaging 2. Image Acquisition cluster_processing 3. Image Processing cluster_analysis 4. Data Analysis a Select Animal Model & this compound Dose b Implement Alfalfa-Free Diet (≥ 1 week) a->b c Define Control Groups (untreated, vehicle) b->c d Acquire Autofluorescence Spectrum (Control Animal) c->d e Acquire this compound & Autofluorescence Spectrum (Experimental Animal) d->e h Select Appropriate Method e->h f Perform Spectral Unmixing i Quantify Corrected this compound Signal f->i g Perform Background Subtraction g->i h->f h->g j Generate Final Images & Data i->j

Caption: Step-by-step experimental workflow for correcting autofluorescence.

References

Technical Support Center: Enhancing the Circulation Half-Life of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820. This resource provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the short in vivo circulation half-life of the near-infrared (NIR) dye this compound.

General FAQs & Troubleshooting

Q1: What is this compound and why is its short circulation half-life a significant issue?

This compound is a near-infrared (NIR) cyanine (B1664457) dye with optical properties similar to Indocyanine Green (ICG). It possesses a prominent absorption peak in the NIR region and has been noted for its improved stability compared to ICG.[1][2] Its applications are promising in biomedical fields, including optical imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[3][4] However, like many small-molecule dyes, free this compound suffers from a short circulation half-life, rapid clearance from the body, low stability in aqueous solutions, and non-specific distribution.[3][5] These limitations hinder its effectiveness for applications requiring sustained plasma concentration, such as long-term in vivo imaging and targeted tumor therapy.[6][7]

Q2: What are the primary strategies to extend the circulation half-life of this compound?

The main strategies focus on increasing the hydrodynamic size of the molecule, shielding it from enzymatic degradation and rapid renal clearance, and improving its stability in physiological conditions. The most common and effective approaches are:

  • Nanoparticle Encapsulation: Loading this compound into various nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), and dendrimers.[1][3][8] This protects the dye from degradation and leverages the enhanced permeability and retention (EPR) effect for passive tumor targeting.

  • Albumin Binding: Exploiting the long natural half-life of serum albumin (around 19 days in humans). This can be achieved by direct conjugation to albumin or by designing formulations that promote strong non-covalent binding to endogenous albumin in the bloodstream.[9][10][11]

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the this compound molecule. PEGylation increases the molecule's size and creates a hydrophilic shield, which reduces renal filtration and uptake by the mononuclear phagocyte system (MPS).[5][6]

Q3: How can I determine the circulation half-life of my this compound formulation in a preclinical model?

Determining the pharmacokinetic profile is crucial. A typical workflow involves:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the this compound formulation intravenously (e.g., via tail vein injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[5][12]

  • Quantification: Extract and quantify the concentration of the this compound formulation in the plasma samples. This is typically done by measuring the fluorescence intensity or absorbance at this compound's characteristic wavelength (~710-820 nm).

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters like distribution half-life (t½α), elimination half-life (t½β), and Area Under the Curve (AUC).[5]

Strategy 1: Nanoparticle Encapsulation

Encapsulating this compound within a nanoparticle shell is a widely used strategy to improve its stability and pharmacokinetic profile.

FAQs: Nanoparticle Encapsulation

Q4: How does nanoparticle encapsulation work to improve half-life? By entrapping this compound within a larger structure (typically >10 nm), nanoparticle encapsulation prevents its rapid clearance by the kidneys. The nanoparticle shell also protects the dye from degradation in the bloodstream and can be surface-modified (e.g., with PEG) to prevent uptake by the immune system, further prolonging circulation time.[3][13]

Q5: What are the most common types of nanoparticles used for this compound? Several types of nanoparticles have been successfully used, including:

  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and biocompatible polymers that offer sustained release.[3][14]

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic molecules. Surface modification with transferrin has been used for targeted delivery.[8][15]

  • Dendrimers: Highly branched, monodisperse macromolecules that can encapsulate this compound. Their surface can be readily functionalized for targeting and improved biocompatibility.[1][2]

Q6: What are the critical quality attributes for this compound-loaded nanoparticles? Key parameters to control and characterize are:

  • Size and Polydispersity Index (PDI): A uniform size (typically 50-200 nm for passive tumor targeting) and low PDI are essential for predictable in vivo behavior.[3][14]

  • Zeta Potential: This measures surface charge and predicts colloidal stability. A sufficiently high negative or positive charge can prevent aggregation.[3][8]

  • Encapsulation Efficiency (EE) & Drug Loading (DL): High EE and DL are crucial for delivering a therapeutic dose. Efficiencies can be very high, with some liposomal formulations reaching over 90%.[8][15]

  • Stability: The formulation should be stable in physiological buffers and during storage, with minimal dye leakage.[3][16]

Troubleshooting Guide: Nanoparticle Formulations
Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency Poor affinity of this compound for the nanoparticle core; incorrect solvent/antisolvent ratio; suboptimal process parameters (e.g., sonication energy, stirring speed).Optimize the formulation: for liposomes, adjust the lipid composition; for polymeric NPs, try different polymers or solvents. Modify the pH to alter the charge of this compound. Re-evaluate the preparation method parameters.
Nanoparticle Aggregation Insufficient surface charge (Zeta potential near zero); degradation of stabilizing agents (e.g., PEG).Increase the ratio of charged lipids or polymers. Add a PEGylated lipid/polymer to the formulation for steric stabilization.[13] Ensure proper storage conditions (e.g., temperature, pH).
Premature "Burst" Release of this compound High concentration of this compound adsorbed to the nanoparticle surface; porous or unstable nanoparticle structure.Improve purification methods (e.g., dialysis, centrifugation) to remove surface-adsorbed dye.[3] Optimize the polymer/lipid concentration to create a denser, more stable nanoparticle matrix.
Data Presentation: Comparison of Nanoparticle Formulations
Formulation TypeMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key FindingReference
PLGA Nanoparticles 103 ± 8-28 ± 7N/A (Loading optimized at 300 µg this compound per mg PLGA)NPs showed high stability and maintained optical properties for 3 weeks, unlike free this compound.[3][14]
Dendrimers (Ac-PR) 337.1 ± 41.4+10.0 ± 0.6N/A (Loaded 6.7 this compound molecules per dendrimer)Dendrimer loading significantly improved this compound stability under various storage conditions.[1][16]
Liposomes (IR820@Lipo) 84.3 ± 15.7-8.2 ± 2.186.4 ± 1.0Liposomal encapsulation provided a sustained release profile compared to free this compound.[8][15]
Tf-Liposomes (Tf-IR820@Lipo) 116.2 ± 14.7-5.2 ± 1.293.8 ± 1.1Transferrin modification enhanced encapsulation efficiency and tumor targeting.[8][15]
Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles

This protocol is adapted from the nanoprecipitation method described in the literature.[3][14]

  • Preparation of Organic Phase:

    • Dissolve 1 mg of PLGA (carboxylic acid-terminated, MW 50 kDa) in 400 µL of acetonitrile.

    • Add a calculated amount of this compound (e.g., 300 µg) dissolved in a minimal volume of DMSO to the PLGA solution.

    • Adjust the final volume of the mixture to 1 mL with acetonitrile.

  • Preparation of Aqueous Phase:

    • Prepare a lipid mixture containing DSPE-PEG (260 µg) and DSPG (200 µg) in 4% ethanol.

    • Stir the lipid mixture at 60°C for 30 minutes to form a clear suspension.

  • Nanoprecipitation:

    • Add the organic phase (Step 1) dropwise to the aqueous lipid suspension (Step 2) with vigorous stirring.

    • Add 1 mL of deionized water to bring the final acetonitrile/water ratio to 1:3.

    • Continue stirring at room temperature for 1 hour to allow for nanoparticle formation and solvent evaporation.

  • Purification:

    • Purify the resulting nanoparticle suspension using an Amicon ultra-centrifugal filter (10 kDa MWCO) at 3500 rpm for 10 minutes to remove free dye and organic solvent.

    • Wash the nanoparticles multiple times with deionized water.

  • Characterization:

    • Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of encapsulated this compound spectrophotometrically by measuring the absorbance of the lysed nanoparticles at ~710 nm to calculate loading efficiency.

Visualization: Nanoparticle Formulation Workflow

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization prep1 Dissolve PLGA and this compound in Organic Solvent form1 Nanoprecipitation: Add Organic to Aqueous Phase with Stirring prep1->form1 prep2 Prepare Lipid-PEG Aqueous Suspension prep2->form1 purify1 Purify via Centrifugal Filtration (e.g., Amicon 10 kDa) form1->purify1 Crude NP Suspension char1 Characterize: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency purify1->char1 Purified This compound NPs

Caption: Workflow for preparing and characterizing this compound loaded nanoparticles.

Strategy 2: Albumin Binding

Leveraging the long half-life of serum albumin is a highly effective "biomimetic" strategy.

FAQs: Albumin Binding

Q7: How does albumin binding extend this compound's half-life? Albumin is a large protein (~66.5 kDa) that is too big for rapid renal clearance. More importantly, it is recycled by the neonatal Fc receptor (FcRn), a cellular mechanism that rescues albumin from degradation, giving it a very long circulation half-life.[17] When this compound binds to albumin, it effectively inherits this extended half-life.[10][18]

Q8: What is the difference between endogenous and exogenous albumin strategies?

  • Endogenous: Free this compound is injected intravenously, where it non-covalently binds to the abundant albumin already present in the patient's bloodstream.[9][11]

  • Exogenous: An this compound-albumin complex is pre-formed in vitro and then administered. This provides better control over the complex stoichiometry and characteristics.[9][11]

Q9: How does albumin binding affect the fluorescence of this compound? Binding to albumin significantly enhances the fluorescence brightness of this compound.[19] This is because the interaction with hydrophobic pockets in albumin prevents this compound molecules from aggregating in aqueous solution, which reduces self-quenching. It also provides a rigid conformation that minimizes non-radiative decay, leading to a higher quantum yield.[9]

Troubleshooting Guide: Albumin Binding Strategies
Problem Potential Cause(s) Suggested Solution(s)
Inconsistent Fluorescence In Vivo (Endogenous Strategy) Variable albumin levels between subjects; competition for binding sites from other endogenous molecules.Ensure consistent health and fasting status of animal models. Characterize the binding affinity of this compound to albumin to understand potential displacement issues. Consider switching to an exogenous (pre-formed complex) strategy for better control.
Low Yield/Purity of Pre-formed this compound-Albumin Complex Suboptimal reaction conditions (pH, temperature); inefficient purification method.Optimize the incubation conditions for complex formation (e.g., molar ratio, incubation time). Use size exclusion chromatography or dialysis to effectively separate the complex from free this compound.
Complex Dissociates Prematurely In Vivo Weak, non-covalent binding affinity.For non-covalent strategies, this is an inherent risk. For a more stable interaction, develop a covalent conjugation strategy between this compound and albumin using appropriate linker chemistry.
Data Presentation: Pharmacokinetic Impact of Albumin Binding

Quantitative data for the direct comparison of free this compound vs. albumin-bound this compound half-life is often presented qualitatively in the literature. Studies confirm that binding to albumin significantly improves pharmacokinetics, enabling enhanced imaging and therapy. For example, forming an this compound-albumin complex is described as essential for achieving intense NIR-II fluorescence for in vivo imaging.[11]

Experimental Protocol: Preparation of this compound-Albumin Complex (Exogenous)

This protocol is based on methods described for the in vitro formation of the complex.[9][11]

  • Reagent Preparation:

    • Prepare a stock solution of Human Serum Albumin (HSA) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a stock solution of this compound in DMSO or another suitable organic solvent.

  • Complex Formation:

    • In a light-protected tube, add the HSA solution.

    • Slowly add the this compound stock solution to the HSA solution while gently vortexing. A typical molar ratio might be 1:1 or with a slight excess of this compound, to be optimized.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) with gentle agitation, protected from light.

  • Purification:

    • Remove unbound, free this compound from the complex solution.

    • Dialyze the solution against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa) for 24-48 hours with several buffer changes.

    • Alternatively, use size exclusion chromatography to separate the high-molecular-weight complex from the low-molecular-weight free dye.

  • Characterization:

    • Confirm complex formation using UV-Vis and fluorescence spectroscopy. A red-shift in the absorption peak and enhanced fluorescence intensity are indicative of successful binding.[19][20]

    • Verify the purity and size of the complex using SDS-PAGE or DLS.

Visualization: FcRn-Mediated Recycling of Albumin-Bound this compound

G cluster_blood Bloodstream (pH 7.4) cluster_cell Endothelial Cell complex Albumin This compound endosome Endosome (pH < 6.5) complex->endosome Pinocytosis lysosome Lysosome (Degradation) endosome->lysosome No FcRn Binding (Degradation Pathway) fcRn FcRn Receptor endosome->fcRn Binding at low pH fcRn->complex Recycling to Bloodstream

Caption: FcRn receptor recycling pathway for albumin-bound this compound.

Strategy 3: PEGylation

Covalent modification with PEG is a classic and robust method for improving drug pharmacokinetics.

FAQs: PEGylation

Q10: What is PEGylation and how does it improve this compound's half-life? PEGylation is the process of covalently attaching chains of polyethylene glycol (PEG) to a molecule. For this compound, this modification:

  • Increases Hydrodynamic Size: This dramatically reduces the rate of renal clearance.[12]

  • Creates a Hydration Shell: The PEG chains bind water molecules, forming a shield that masks the this compound from uptake by the mononuclear phagocyte system (MPS) in the liver and spleen.[13]

  • Enhances Solubility: PEG can improve the solubility of hydrophobic molecules in aqueous environments.

Q11: What are the critical parameters to consider for PEGylating this compound?

  • PEG Size: The length of the PEG chain (e.g., 2 kDa, 6 kDa, 20 kDa) is critical. Longer chains generally lead to longer half-lives, but may also reduce the biological activity of the molecule.[12]

  • Conjugation Chemistry: The choice of reactive groups on both this compound and the PEG derivative determines the stability and site-specificity of the linkage. Common methods involve reacting an activated PEG (e.g., PEG-NHS ester) with an amine group.

  • Degree of PEGylation: The number of PEG chains attached per this compound molecule can affect both pharmacokinetics and function.

Troubleshooting Guide: PEGylation
Problem Potential Cause(s) Suggested Solution(s)
Loss of Photothermal/Fluorescence Activity PEG chain is sterically hindering the active chromophore of this compound; conjugation chemistry has altered the dye's electronic structure.Use a smaller PEG chain.[12] Employ a linker to create more space between the dye and the PEG chain. Try a different conjugation site on the this compound molecule if possible.
Heterogeneous Product (Mixture of mono-, di-, poly-PEGylated species) Multiple reactive sites on the this compound molecule; non-optimized reaction stoichiometry.Carefully control the molar ratio of PEG to this compound. If possible, use site-specific conjugation chemistry. Utilize purification techniques like ion-exchange or size-exclusion chromatography to isolate the desired species.
Low Conjugation Yield Inactive reagents (hydrolyzed PEG); suboptimal reaction conditions (pH, temperature, time).Use fresh, high-quality PEG reagents. Optimize the reaction pH based on the specific chemistry (e.g., NHS ester reactions are more efficient at slightly alkaline pH).
Data Presentation: Pharmacokinetic Parameters of PEGylated this compound
CompoundDistribution Half-Life (t½α) (min)Elimination Half-Life (t½β) (min)Area Under Curve (AUC) (µg·min/mL)Key FindingReference
Free this compound 1.1 ± 0.119.3 ± 4.51,029 ± 153-[5]
IRPDcov (this compound-PEG-diamine conjugate) 1.7 ± 0.287.7 ± 18.24,249 ± 526Covalent PEGylation significantly increased elimination half-life (>4-fold) and overall drug exposure (AUC).[5]
Experimental Protocol: Covalent Conjugation of this compound with PEG-Diamine

This protocol is a conceptual guide based on the synthesis of IRPDcov.[5][6] It assumes this compound has been functionalized with a group (e.g., NHS ester) reactive towards an amine.

  • Activation of this compound (if necessary):

    • If not already activated, convert a carboxylic acid group on this compound to an N-hydroxysuccinimide (NHS) ester using EDC/NHS chemistry in an anhydrous organic solvent like DMF or DMSO.

  • Conjugation Reaction:

    • Dissolve 6 kDa PEG-diamine in a suitable buffer (e.g., PBS at a slightly alkaline pH of 8.0-8.5).

    • Add the activated this compound-NHS ester to the PEG-diamine solution. The molar ratio of this compound to PEG should be optimized (e.g., starting with a 2:1 molar excess of PEG-diamine).

    • Allow the reaction to proceed for several hours (e.g., 4-12 hours) at room temperature or 4°C, protected from light.

  • Purification:

    • Stop the reaction by adjusting the pH or adding a quenching agent.

    • Purify the resulting this compound-PEG conjugate from unreacted starting materials.

    • Dialyze the reaction mixture against deionized water using a membrane with an appropriate MWCO (e.g., 10 kDa) to remove unreacted this compound and other small molecules.

    • Lyophilize the purified solution to obtain the final product as a powder.

  • Characterization:

    • Confirm covalent conjugation using techniques like NMR, FT-IR, and UV-Vis spectroscopy.

    • Characterize the size and zeta potential of the resulting nanoconjugates using DLS.

Visualization: Mechanism of PEGylation Benefit

G cluster_logic Effect of PEGylation cluster_outcome Pharmacokinetic Outcome peg This compound-PEG Conjugate size Increased Hydrodynamic Size peg->size shield Steric Hindrance & Hydration Shell peg->shield renal Decreased Renal Clearance size->renal mps Reduced MPS Uptake (Opsonization) shield->mps half_life Increased Circulation Half-Life renal->half_life mps->half_life

References

Validation & Comparative

A Comparative Guide to Validating IR-820 Fluorescence Imaging with Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-820 fluorescence imaging with traditional histology for tissue analysis, supported by experimental data. It offers detailed protocols for researchers seeking to validate their fluorescence imaging results and includes visualizations to clarify the experimental workflows.

Performance Comparison: this compound Fluorescence vs. Histology

This compound, a near-infrared (NIR) cyanine (B1664457) dye, offers a non-invasive method for in vivo and ex vivo tissue imaging. Its validation against the gold standard, histopathology, is crucial for its adoption in research and clinical settings. The following tables summarize quantitative data from studies comparing this compound fluorescence imaging with histological analysis.

ParameterThis compound Fluorescence ImagingHistologySource
Tumor-to-Background Ratio (TBR) 5.5 (at 48h post-injection)Not Applicable[1]
Signal-to-Background Ratio (SBR) 21.196 (in cerebrovascular imaging)Not Applicable[2]
Tumor Detection Sensitivity >89%Considered the gold standard (100% for analysis)
Tumor Detection Specificity >89%Considered the gold standard (100% for analysis)
Concordance in Tumor Margin Assessment High correlation between fluorescence intensity and proximity of tumor to the surgical margin.Gold standard for margin assessment.
FeatureThis compound Fluorescence ImagingHistology
Methodology In vivo or ex vivo imaging of fluorescence emitted by this compound dye.Microscopic examination of stained tissue sections.
Data Output Quantitative fluorescence intensity, tumor-to-background ratios.Qualitative and quantitative cellular and tissue morphology.
Time to Result Real-time to hours.Days to weeks.
Sample Integrity Non-destructive (in vivo) or minimally destructive (ex vivo).Destructive tissue processing.
Depth Penetration Millimeters to centimeters (NIR-II window).Micrometers (thin tissue sections).
Field of View Wide-field imaging of whole organs or organisms.Microscopic view of small tissue sections.

Experimental Protocols

I. In Vivo this compound Fluorescence Imaging and Subsequent Histological Validation

This protocol outlines the steps for performing in vivo fluorescence imaging with this compound in a tumor-bearing mouse model, followed by histological validation of the tumor tissue.

1. This compound Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., PBS with a solubilizing agent like serum albumin).

  • Administer the this compound solution to the animal model, typically via intravenous injection. A common dosage is 0.5 mg/mL in a 200 µL volume.[2]

2. In Vivo Fluorescence Imaging:

  • At a predetermined time point post-injection (e.g., 48 hours to allow for optimal tumor accumulation and background clearance), anesthetize the animal.[1]

  • Image the animal using a near-infrared fluorescence imaging system equipped with appropriate excitation (around 793 nm) and emission filters (for NIR-II, >1000 nm).[2]

  • Acquire fluorescence images of the tumor and surrounding tissues.

3. Tissue Collection and Preparation:

  • Following imaging, euthanize the animal.

  • Excise the tumor and any other organs of interest.

  • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[2]

4. Histological Processing and Staining:

  • Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions.

  • Clear the tissues in xylene.

  • Infiltrate and embed the tissues in paraffin (B1166041) wax.

  • Section the paraffin blocks into thin slices (e.g., 4-5 µm).

  • Mount the sections on microscope slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for morphological assessment.

5. Co-registration of Fluorescence and Histology:

  • To directly compare fluorescence with histology, it is crucial to co-register the images. This can be achieved by:

    • Imaging the unstained tissue section for fluorescence before H&E staining.

    • Using fiducial markers visible in both imaging modalities.

    • Employing advanced image registration software to align the fluorescence image with the digital image of the H&E-stained slide.

II. Ex Vivo this compound Fluorescence Imaging of Resected Tissue

This protocol is suitable for validating this compound fluorescence in freshly excised surgical specimens.

1. Ex Vivo Imaging:

  • Immediately after surgical resection, place the tissue specimen in a light-tight imaging chamber of a near-infrared fluorescence imaging system.

  • Acquire fluorescence images of the entire specimen.

2. Tissue Marking and Sectioning:

  • After imaging, ink the surgical margins of the specimen for orientation.

  • Fix the specimen in 10% neutral buffered formalin.

  • Serially section the tissue, paying close attention to the orientation to correlate with the fluorescence images.

3. Histological Processing and Analysis:

  • Process the tissue sections for histology as described in the in vivo protocol (steps 4 and 5).

  • Correlate the fluorescence intensity in the ex vivo images with the histopathological findings on the corresponding H&E-stained sections.

Visualizing the Workflow

ValidationWorkflow ir820_admin This compound Administration invivo_img In Vivo Fluorescence Imaging ir820_admin->invivo_img tissue_collection Tissue Collection invivo_img->tissue_collection exvivo_img Ex Vivo Fluorescence Imaging (Optional) tissue_collection->exvivo_img fixation Formalin Fixation exvivo_img->fixation coregistration Image Co-registration exvivo_img->coregistration processing Paraffin Embedding & Sectioning fixation->processing staining H&E Staining processing->staining staining->coregistration quant_analysis Quantitative Analysis coregistration->quant_analysis validation Validation of Fluorescence Signal quant_analysis->validation

Caption: Workflow for validating this compound fluorescence imaging with histology.

CoRegistration cluster_fluorescence Fluorescence Data cluster_histology Histology Data cluster_registration Co-registration fluorescence_image Ex Vivo Fluorescence Image of Tissue Section registration_software Image Registration Software fluorescence_image->registration_software he_image H&E Stained Histology Image he_image->registration_software overlay_image Overlaid Image for Direct Comparison registration_software->overlay_image

Caption: Co-registration of fluorescence and histological images.

References

A Comparative Analysis of IR-820 and Indocyanine Green (ICG) for In Vivo Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo near-infrared (NIR) fluorescence imaging, the selection of an appropriate contrast agent is paramount to achieving high-quality, reproducible results. This guide provides a comprehensive comparison of two widely used NIR dyes: IR-820 and the clinically approved Indocyanine Green (ICG). This analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to inform the selection of the optimal dye for specific research applications.

Executive Summary

Indocyanine Green (ICG) is a well-established NIR dye with a long history of clinical use. However, it possesses certain limitations, including poor stability in aqueous solutions and a short plasma half-life.[1] this compound, a cyanine (B1664457) dye with structural similarities to ICG, has emerged as a promising alternative, offering enhanced stability and a longer residence time in vivo.[2] This guide delves into a detailed comparison of their photophysical properties, in vitro performance, and in vivo imaging capabilities. While ICG exhibits a higher fluorescence quantum yield, this compound's superior stability and concentration-independent emission peak present significant advantages for long-term imaging studies.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of this compound and ICG.

Table 1: Photophysical and Chemical Properties

PropertyThis compoundIndocyanine Green (ICG)Reference(s)
Molecular Weight~849.47 Da~775 Da[5]
Peak Absorption (Methanol)~820 nm~779 nm[2]
Peak Absorption (Water)~691 nm~784 nm[6]
Peak EmissionNot concentration-dependentConcentration-dependent[3][4]
Fluorescence Quantum Yield Ratio (in vitro)110[4]
Aqueous Solution Half-lifeApproximately double that of ICG-[3][4]

Table 2: In Vivo Performance Characteristics

ParameterThis compoundIndocyanine Green (ICG)Reference(s)
Plasma Residence TimeLongerShorter[2][4]
Primary Organ of AccumulationLiver (with some lung uptake)Liver[4]
24-hour In Vivo Image IntensityHigherLower[3][4]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to facilitate reproducibility.

Determination of Dye Stability in Aqueous Solution

This protocol outlines the procedure for comparing the degradation kinetics of this compound and ICG under various environmental conditions.

Objective: To quantify and compare the stability of this compound and ICG in aqueous solution over time.

Materials:

  • This compound

  • Indocyanine Green (ICG)

  • Deionized water

  • Spectrofluorometer

  • Temperature-controlled incubators (4°C, room temperature, 42°C)

  • Light source and light-blocking foil

Procedure:

  • Prepare stock solutions of this compound and ICG in deionized water at a concentration of 1 mg/mL.

  • From the stock solutions, prepare experimental solutions of each dye in deionized water at a concentration suitable for spectrofluorometer analysis (e.g., in the linear absorption range).

  • Divide the experimental solutions for each dye into aliquots for testing under different conditions:

    • Light exposure at room temperature.

    • Darkness (wrapped in foil) at room temperature.

    • Darkness at 4°C.

    • Darkness at 42°C.

  • Measure the initial fluorescence emission spectrum of each sample using a spectrofluorometer.

  • Incubate the samples under their respective conditions.

  • At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), measure the fluorescence emission spectrum of each sample.

  • The degradation of the dyes can be modeled using pseudo-first-order kinetics to calculate the degradation half-time for each dye under each condition.[4]

In Vitro Cellular Uptake and Localization

This protocol describes the methodology for visualizing the uptake and subcellular localization of this compound and ICG in cultured cells.

Objective: To qualitatively assess and compare the cellular uptake and distribution of this compound and ICG.

Materials:

  • Human cell lines (e.g., SKOV-3 ovarian cancer cells, HUVEC endothelial cells)

  • Cell culture medium and supplements

  • This compound and ICG

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture the selected cell lines on glass coverslips in multi-well plates until they reach the desired confluency.

  • Prepare solutions of this compound and ICG in cell culture medium at a final concentration of 10 µM.[3]

  • Remove the culture medium from the cells and replace it with the dye-containing medium.

  • Incubate the cells with the dyes for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.

  • After incubation, remove the dye-containing medium and wash the cells three times with PBS to remove any unbound dye.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope to observe the intracellular distribution of each dye.[4]

In Vivo Imaging in a Rat Model

This protocol details the procedure for comparing the biodistribution and in vivo imaging performance of this compound and ICG in a rat model.

Objective: To compare the in vivo distribution, signal intensity, and clearance of this compound and ICG over time.

Materials:

  • Wistar rats

  • This compound and ICG

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with a CCD camera

  • Animal handling and restraint equipment

Procedure:

  • Prepare equimolar solutions of this compound and ICG in sterile saline.

  • Anesthetize the rats using a calibrated anesthesia system.

  • Administer an equimolar dose of either this compound or ICG to each rat via a tail vein injection.[4]

  • Immediately after injection and at subsequent time points (e.g., 1, 4, 24 hours), place the anesthetized rat in the in vivo imaging system.

  • Acquire fluorescence images of the whole body, paying particular attention to the abdominal region for liver accumulation.[4]

  • Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., liver, abdomen) at each time point.[3]

  • Monitor the animals for recovery from anesthesia.

Mandatory Visualizations

Experimental and Biological Workflows

The following diagrams illustrate the key experimental workflows and the general biological fate of the dyes upon intravenous administration.

experimental_workflow cluster_stability Protocol 1: Stability Assessment cluster_invitro Protocol 2: In Vitro Cellular Uptake cluster_invivo Protocol 3: In Vivo Imaging s1 Prepare Dye Solutions (this compound & ICG) s2 Incubate under various conditions (light, temp) s1->s2 s3 Measure Fluorescence at time points s2->s3 s4 Calculate Degradation Half-life s3->s4 c1 Culture Cells c2 Incubate with Dyes c1->c2 c3 Wash to remove unbound dye c2->c3 c4 Fluorescence Microscopy c3->c4 v1 Administer Dye via Tail Vein Injection v3 Acquire Fluorescence Images (multiple time points) v1->v3 v2 Anesthetize Animal v2->v1 v4 Analyze Signal Intensity and Biodistribution v3->v4

Figure 1: Overview of Experimental Workflows.

biodistribution_pathway start Intravenous Injection of Dye (this compound or ICG) plasma Binding to Plasma Proteins start->plasma circulation Systemic Circulation plasma->circulation liver Accumulation in Liver circulation->liver clearance Hepatobiliary Clearance liver->clearance excretion Excretion clearance->excretion

Figure 2: General Biodistribution Pathway.

Conclusion

The choice between this compound and ICG for in vivo imaging is highly dependent on the specific requirements of the experiment. ICG, with its strong fluorescence signal, may be suitable for applications requiring rapid, high-contrast imaging.[4] However, for longitudinal studies or applications where consistent and stable fluorescence over extended periods is critical, this compound presents a superior alternative due to its enhanced stability and longer plasma residence time.[3][4] The concentration-independent emission peak of this compound also simplifies quantification and spectral analysis.[3][4] Researchers should carefully consider the experimental timeline, the need for quantitative accuracy, and the desired imaging window when selecting between these two near-infrared dyes.

References

A Comparative Analysis of Photothermal Efficiency: IR-820 vs. Gold Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic outcomes. Among the various agents available, the organic dye IR-820 and inorganic gold nanorods have emerged as prominent candidates, each with a unique set of properties. This guide provides an objective comparison of their photothermal performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Quantitative Performance Metrics

The photothermal conversion efficiency (PCE), a key metric for evaluating the effectiveness of a photothermal agent, varies for both this compound and gold nanorods depending on their formulation and experimental conditions. While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, a compilation of reported PCE values provides valuable insights.

Photothermal AgentReported Photothermal Conversion Efficiency (PCE)Key Considerations
This compound 17.10% - 32.74%[1]PCE can be influenced by the solvent and encapsulation method. Encapsulation in nanoparticles, such as PLGA, can enhance stability and photothermal performance.
Gold Nanorods 11% - 63%[2]PCE is highly dependent on the aspect ratio (length-to-width ratio), size, and surface coating of the nanorods, as well as the wavelength of the laser used for excitation.

Experimental Methodologies

The determination of photothermal efficiency and the evaluation of cytotoxic effects are crucial for characterizing and comparing photothermal agents. Below are detailed protocols for these key experiments.

Measurement of Photothermal Conversion Efficiency

The photothermal conversion efficiency (PCE) of both this compound and gold nanorods is typically determined by measuring the temperature change of a solution containing the agent upon irradiation with a near-infrared (NIR) laser.

Experimental Setup and Procedure:

  • Sample Preparation: Prepare solutions of this compound or suspensions of gold nanorods of known concentrations in a suitable solvent (e.g., deionized water or phosphate-buffered saline).

  • Irradiation: Place the sample in a quartz cuvette and irradiate with a continuous-wave NIR laser (e.g., 808 nm) of a specific power density.

  • Temperature Monitoring: Record the temperature of the solution over time using a thermocouple or an infrared thermal imaging camera until a steady-state temperature is reached.

  • Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to ambient temperature.

  • PCE Calculation: The PCE (η) is calculated using the following formula:

    η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Tmax is the maximum steady-state temperature.

    • Tsurr is the ambient temperature.

    • Q0 is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the sample at the laser wavelength.

In Vitro Cytotoxicity and Cell Death Mechanism Analysis

To assess the therapeutic efficacy, the cytotoxicity of the photothermal agents is evaluated in cancer cell lines.

Protocol:

  • Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa) in appropriate media.

  • Incubation: Treat the cells with varying concentrations of this compound or gold nanorods for a specific duration (e.g., 24 hours).

  • Irradiation: Expose the cells to a NIR laser at a specific power density for a set time.

  • Viability Assay: Assess cell viability using assays such as MTT or trypan blue exclusion.

  • Apoptosis/Necrosis Staining: To determine the mechanism of cell death, stain the cells with markers like Annexin V (for apoptosis) and propidium (B1200493) iodide (for necrosis) and analyze using flow cytometry or fluorescence microscopy.

Mechanism of Action: Induction of Apoptosis

Both this compound and gold nanorod-mediated photothermal therapy primarily induce cell death through apoptosis, a programmed and controlled form of cell death that minimizes inflammation.[3]

The heat generated by these agents upon NIR irradiation triggers the intrinsic pathway of apoptosis. This process is initiated by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell dismantling.

G cluster_0 Photothermal Agent cluster_1 Cellular Response Photothermal Agent Photothermal Agent Heat Generation Heat Generation Photothermal Agent->Heat Generation NIR Laser NIR Laser NIR Laser Mitochondrial Stress Mitochondrial Stress Heat Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by photothermal therapy.

Experimental Workflow

The general workflow for evaluating and comparing the photothermal efficacy of different agents is a multi-step process that encompasses material characterization, in vitro studies, and potentially in vivo validation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment A Synthesis & Formulation of this compound/Gold Nanorods B Physicochemical Characterization A->B C Photothermal Conversion Efficiency Measurement B->C D Cellular Uptake Studies C->D E In Vitro Cytotoxicity (Dark & Light) D->E F Mechanism of Cell Death (Apoptosis/Necrosis) E->F G Animal Tumor Model Establishment F->G H In Vivo Photothermal Therapy G->H I Tumor Growth Inhibition & Survival Analysis H->I

Caption: A typical experimental workflow for photothermal therapy research.

Conclusion

Both this compound and gold nanorods are effective photothermal agents with distinct advantages. Gold nanorods can exhibit very high photothermal conversion efficiencies that are tunable by altering their physical dimensions. However, concerns regarding their long-term biocompatibility and potential for accumulation in the body persist. This compound, an organic dye, offers the advantage of being biodegradable. While its photothermal efficiency may be lower in some cases compared to optimized gold nanorods, its encapsulation within biocompatible nanoparticles can enhance its performance and stability.

The choice between this compound and gold nanorods will ultimately depend on the specific requirements of the research or therapeutic application, including the desired level of photothermal efficiency, biocompatibility considerations, and the target tissue or cell type. Further direct comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative performance.

References

A Side-by-Side Comparison of IR-820 and Other Commercially Available NIR Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) dyes are indispensable tools in biomedical research, offering deep tissue penetration and high signal-to-background ratios for a range of applications, from in vivo imaging to photothermal therapy. Among these, IR-820 has emerged as a promising candidate. This guide provides an objective, data-driven comparison of this compound with other widely used commercially available NIR dyes: Indocyanine Green (ICG), IRDye® 800CW, and Cyanine7 (Cy7).

Quantitative Performance Comparison

The following tables summarize the key photophysical and stability properties of this compound, ICG, IRDye 800CW, and Cy7. Data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary depending on the solvent, concentration, and specific experimental conditions.

Dye Absorption Max (λabs, nm) Emission Max (λem, nm) **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **Quantum Yield (Φ) Solvent/Medium
This compound ~710[1], ~820 (in methanol)[2]~820[1][3]Not consistently reported0.313% (in water), 2.521% (in serum)[4][5]Water, Serum
ICG ~780[6]~820[6]~2.2 x 10⁵[7]~2.5% (in water)[8], ~12.7% (triplet quantum yield in aqueous solution)[7]Water, Aqueous solution
IRDye 800CW ~774[9]~789[9]~240,000 (in PBS)[9]~9%[10], similar to ICG[11][12]PBS, Serum
Cy7 ~756[3]~779[3]HighGenerally lower than Cy5Various

Table 1: Photophysical Properties of Selected NIR Dyes.

Dye Photostability Key Stability Observations
This compound More stable than ICGDegradation half-time is approximately double that of ICG in aqueous solution[4][13][14]. Good photostability in serum with no noticeable decrease in emission after 60 minutes of laser irradiation[4][5].
ICG Prone to degradationLimited stability in aqueous solutions, undergoes hydrolysis[7]. Photostability can be enhanced through encapsulation or binding to proteins[6][15].
IRDye 800CW Generally goodConsidered to have good photostability, making it suitable for in vivo imaging[16].
Cy7 Lower than other cyanine (B1664457) dyesKnown to have significantly lower photostability compared to dyes like Cy5[17]. Photodegradation can occur through electrocyclic closure of its heptamethine chain[18].

Table 2: Stability Comparison of Selected NIR Dyes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NIR dyes. Below are generalized protocols for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO). B Make a series of dilutions in the desired solvent (e.g., PBS). A->B C Measure the absorbance of each dilution at the λabs(max) using a spectrophotometer. B->C D Plot absorbance vs. concentration. C->D E Calculate ε using the Beer-Lambert law (A = εcl) from the slope of the linear fit. D->E

Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare optically dilute solutions (Abs < 0.1) of the sample and a reference standard (e.g., ICG in DMSO). B Measure the absorbance of both solutions at the excitation wavelength. A->B C Record the fluorescence emission spectra of both solutions under identical conditions. B->C D Integrate the area under the emission curves. C->D E Calculate the quantum yield of the sample using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) D->E

Workflow for relative quantum yield measurement.

Assessment of Photostability

Photostability is the ability of a dye to resist photodegradation upon exposure to light.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Monitoring cluster_3 Analysis A Prepare a solution of the dye at a known concentration. B Expose the solution to a constant light source (e.g., laser or lamp) of a specific wavelength and power. A->B C Measure the fluorescence intensity at regular time intervals. B->C D Plot the normalized fluorescence intensity vs. time. C->D E Determine the photobleaching half-life (t1/2), the time at which the fluorescence intensity is reduced to 50% of its initial value. D->E

Workflow for assessing photostability.

Signaling Pathway and In Vivo Imaging Context

The utility of these NIR dyes is realized in their application, particularly in preclinical and clinical imaging. The following diagram illustrates a generalized workflow for in vivo fluorescence imaging.

G cluster_0 Probe Administration cluster_1 Distribution and Targeting cluster_2 Imaging cluster_3 Analysis A NIR dye-conjugated targeting moiety (e.g., antibody) is administered (e.g., intravenously). B Probe circulates in the bloodstream. A->B C Probe accumulates at the target site (e.g., tumor) via passive (EPR effect) or active targeting. B->C D Animal is placed in an in vivo imaging system. C->D E Excitation with a light source at the dye's λabs(max). D->E F Detection of emitted fluorescence at the dye's λem(max). E->F G Image processing and quantification of signal intensity. F->G

Generalized workflow for in vivo NIR fluorescence imaging.

Conclusion

The choice of an NIR dye is highly dependent on the specific application.

  • This compound presents a compelling alternative to ICG, particularly in applications requiring enhanced stability and longer imaging windows. While its quantum yield is generally lower than ICG, its improved stability can lead to a more intense fluorescence signal in vivo over time[4][13].

  • ICG , as an FDA-approved dye, remains a benchmark and is widely used in clinical applications. However, its limited stability in aqueous solutions is a significant drawback for many research applications[7][8].

  • IRDye 800CW offers a good balance of brightness and photostability, making it a popular choice for a variety of in vivo imaging applications[16]. Its ability to be covalently conjugated to biomolecules is a significant advantage over ICG[11].

  • Cy7 provides fluorescence in the far-red to near-infrared region, which is beneficial for reducing autofluorescence. However, its lower photostability compared to other cyanine dyes can be a limiting factor in experiments requiring prolonged light exposure[17][18].

Researchers and drug development professionals should carefully consider the trade-offs between brightness, stability, and ease of conjugation when selecting the optimal NIR dye for their specific experimental needs. The protocols and comparative data presented in this guide are intended to facilitate this decision-making process.

References

Enhancing Experimental Reproducibility in Photothermal Therapy: A Comparative Guide to IR-820 and Alternative NIR Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the burgeoning field of near-infrared (NIR) dye-mediated photothermal therapy (PTT), ensuring consistent and reliable outcomes is critical for advancing preclinical and clinical applications. This guide provides a comprehensive comparison of IR-820, a promising NIR dye, with its main alternatives, Indocyanine Green (ICG) and IRDye® 800CW, offering insights into their performance, stability, and the signaling pathways they activate. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to improve the reproducibility of their PTT studies.

The selection of a suitable photothermal agent is a crucial factor influencing the reliability of experimental outcomes. While Indocyanine Green (ICG) has been the most widely used NIR dye in clinical applications, its inherent instability in aqueous solutions often leads to variability in experimental results.[1][2][3][4] this compound has emerged as a promising alternative with enhanced stability, offering the potential for more consistent and reproducible photothermal effects.[1][2][3][4]

Comparative Analysis of NIR Dyes

A thorough understanding of the optical and photothermal properties of NIR dyes is essential for designing robust and reproducible experiments. The following tables provide a quantitative comparison of this compound, ICG, and IRDye® 800CW.

Table 1: Optical Properties of NIR Dyes

PropertyThis compoundIndocyanine Green (ICG)IRDye® 800CW
Excitation Maximum (λex) ~710 nm~780 nm~774 nm
Emission Maximum (λem) ~820 nm[5]~811 nm[6]~789 nm
Molar Extinction Coefficient (ε) Not explicitly statedNot explicitly stated~240,000 M⁻¹cm⁻¹
Quantum Yield Lower than ICG[1][2]Higher than this compound[1][2][3]Not explicitly stated
Photostability Higher than ICG[1][2][3]Lower than this compound[1][2][3]High

Table 2: Photothermal Performance and Stability

PropertyThis compoundIndocyanine Green (ICG)IRDye® 800CW
Photothermal Conversion Efficiency High[7]ModerateHigh
Degradation Half-life Approximately double that of ICG[1][2][3]Shorter than this compound[1][2][3]High
In Vitro Cytotoxicity (Dark) Lower than ICG at high concentrationsHigher than this compound at high concentrationsLow
In Vitro Phototoxicity Significant upon NIR irradiation[5]Significant upon NIR irradiation[1]Significant upon NIR irradiation

Experimental Protocols for Reproducible Photothermal Therapy

Consistent experimental design is key to achieving reproducible results. Below are detailed protocols for in vitro photothermal therapy using this compound with breast cancer cell lines, such as MCF-7 and MDA-MB-231.

Materials and Reagents
  • This compound dye

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT assay kit for cell viability

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • 808 nm NIR laser

  • Thermal imaging camera

Cell Culture and Treatment
  • Cell Seeding: Seed breast cancer cells in 96-well plates (for viability assays) or 12-well plates with coverslips (for apoptosis imaging) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]

  • This compound Incubation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 35 µM for MDA-MB-231 cells) and incubate for 4 hours.[9]

  • Washing: After incubation, wash the cells with PBS to remove any free this compound.

  • Fresh Medium: Add fresh, pre-warmed cell culture medium to each well.

NIR Laser Irradiation
  • Temperature Maintenance: Before laser irradiation, ensure the cell plate is maintained at 37°C.[8]

  • Irradiation: Irradiate the cells with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.[9] A thermal imaging camera can be used to monitor the temperature change in real-time.

  • Post-Irradiation Incubation: Return the cells to the incubator for 24 hours before assessing cell viability or apoptosis.

Assessment of Cell Viability and Apoptosis
  • Cell Viability (MTT Assay): Follow the manufacturer's protocol for the MTT assay to determine the percentage of viable cells.

  • Apoptosis Analysis (Flow Cytometry): For a quantitative analysis of apoptosis, stain the cells with Annexin V-FITC and PI and analyze using a flow cytometer.

  • Apoptosis Imaging (Fluorescence Microscopy): For qualitative analysis, stain the cells with Hoechst 33342 and Propidium Iodide (PI) and visualize under a fluorescence microscope.[8]

Visualizing Experimental Workflows and Signaling Pathways

To further enhance clarity and reproducibility, the following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for PTT and the key signaling pathway involved in this compound-induced apoptosis.

G cluster_workflow Experimental Workflow for In Vitro PTT A Cell Seeding (e.g., MDA-MB-231) B Incubation with this compound A->B 24h C Washing Step B->C 4h D NIR Laser Irradiation (808 nm) C->D E Post-Irradiation Incubation D->E 5 min F Assessment of Cell Viability/Apoptosis E->F 24h G cluster_pathway Apoptotic Signaling Pathway in PTT IR820 This compound + NIR Light Heat Localized Hyperthermia IR820->Heat Mito Mitochondrial Stress Heat->Mito Bid Bid Activation Mito->Bid BakBax Bak/Bax Oligomerization Bid->BakBax CytoC Cytochrome c Release BakBax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Cross-validation of IR-820 imaging with other imaging modalities (e.g., MRI, PET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of IR-820 near-infrared (NIR) fluorescence imaging with two widely used clinical imaging modalities: Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). The information presented is intended to assist researchers in selecting appropriate imaging techniques for preclinical studies and to highlight the complementary nature of these modalities.

Executive Summary

This compound is a versatile near-infrared dye with applications in fluorescence imaging and photothermal therapy. Its utility in preclinical research, particularly in oncology, prompts a need for cross-validation with established imaging techniques like MRI and PET. This guide summarizes available data comparing the performance of this compound imaging with T2-weighted MRI and ¹⁸F-FDG PET, outlines detailed experimental protocols, and provides visualizations of experimental workflows.

While direct head-to-head comparative studies between this compound and PET are limited in publicly available literature, this guide synthesizes data from separate studies to offer a comparative perspective. A direct comparison between an this compound-based agent and T2-weighted MRI in a tumor model is presented, providing valuable insights into their respective capabilities in tumor delineation and biodistribution.

Data Presentation: Quantitative Imaging Metrics

The following table summarizes key quantitative parameters for this compound fluorescence imaging, T2-weighted MRI, and ¹⁸F-FDG PET in the context of preclinical tumor imaging. It is important to note that the data for this compound and PET are derived from separate studies and do not represent a direct head-to-head comparison.

Imaging ModalityParameterTypical Values in Tumor ModelsNotes
This compound Fluorescence Imaging Tumor-to-Background Ratio (TBR)5.5[1]This value was obtained in a 4T1 tumor-bearing mouse model at 48 hours post-injection of free this compound.[1]
Signal-to-Background Ratio (SBR)Up to 21.2In a study using this compound for cerebrovascular imaging, a high SBR was achieved, highlighting the potential for high-contrast imaging.[2]
T2-Weighted MRI Signal-to-Noise Ratio (SNR) of TumorVaries significantly based on hardware, sequence parameters, and contrast agent.SNR can be enhanced by optimizing imaging parameters such as increasing the number of excitations and slice thickness.
Tumor Signal Intensity ChangeDecrease from 179.32 to 87.24 (a.u.)This change was observed in an orthotopic hepatocellular carcinoma model 24 hours after injection of an this compound-based MRI contrast agent.
¹⁸F-FDG PET Maximum Standardized Uptake Value (SUVmax)5.26 (median)This value was reported in a study on early-stage non-small cell lung cancer patients, but similar values are observed in preclinical models.[3]
Tumor-to-Background Ratio (TBR)Can be influenced by reconstruction algorithms and background tissue selection.[4]In a study comparing different PET tracers, TBRs for liver metastases were significantly higher with ⁶⁸Ga-FAPI than ¹⁸F-FDG.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of imaging studies. Below are representative protocols for in vivo imaging using this compound, MRI, and PET in mouse tumor models.

This compound Fluorescence Imaging Protocol

This protocol is based on studies utilizing this compound for in vivo tumor imaging.[1][2]

  • Animal Model: 4T1 tumor-bearing Balb/c mice.

  • Imaging Agent Preparation: this compound is dissolved in a suitable solvent like PBS or DMSO and then diluted to the desired concentration.

  • Administration: 150 µL of a 75 µM this compound solution is injected intravenously via the tail vein.[1]

  • Imaging System: An in vivo fluorescence imaging system equipped with a suitable laser for excitation (e.g., 793 nm) and a sensitive camera for detection in the NIR-II window is used.

  • Image Acquisition:

    • Mice are anesthetized (e.g., with isoflurane).

    • Whole-body fluorescence images are acquired at various time points post-injection (e.g., 0, 4, 24, 48, 72, and 96 hours) to monitor biodistribution and tumor accumulation.[1]

    • For higher resolution imaging of specific regions, a fluorescence microscope can be employed.[2]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the tumor and a background area (e.g., muscle) to calculate the Tumor-to-Background Ratio (TBR).

    • Fluorescence intensity within the tumor ROI is quantified over time.

T2-Weighted MRI Protocol

This protocol is a general guideline for T2-weighted tumor imaging in mice, which can be adapted based on the specific MRI system and contrast agent used.

  • Animal Model: Mice bearing subcutaneous or orthotopic tumors.

  • Contrast Agent: For enhanced contrast, a T2 contrast agent can be used. In a comparative study, an this compound-based superparamagnetic iron oxide (SPIO) nanoparticle was utilized.

  • Administration: Intravenous injection of the contrast agent at a specified dose.

  • MRI System: A high-field preclinical MRI scanner (e.g., 7T or 9.4T) is typically used.[5]

  • Image Acquisition:

    • Mice are anesthetized and placed in a specialized holder with monitoring of vital signs.

    • A T2-weighted spin-echo or fast spin-echo sequence is employed.

    • Typical parameters include: repetition time (TR) > 2000 ms, and multiple echo times (TE) for T2 mapping.

    • Axial and coronal slices covering the tumor volume are acquired.

  • Data Analysis:

    • ROIs are drawn on the tumor and surrounding tissues on the T2-weighted images.

    • The signal intensity within the ROIs is measured to calculate the Signal-to-Noise Ratio (SNR) and contrast between tissues.

    • Changes in T2 relaxation times can be quantified if a T2 mapping sequence is used.

¹⁸F-FDG PET Protocol

This protocol outlines the key steps for performing ¹⁸F-FDG PET imaging in a preclinical setting.[6][7]

  • Animal Model: Mice bearing tumors.

  • Animal Preparation: Mice are fasted for 6-12 hours prior to the injection of ¹⁸F-FDG to reduce background glucose levels.[7]

  • Radiotracer: ¹⁸F-FDG is a glucose analog that is taken up by metabolically active cells.

  • Administration: Mice are typically injected intravenously with a dose of ¹⁸F-FDG, often in the range of 185-370 MBq (5-10 mCi).

  • Uptake Period: A 60-minute uptake period is allowed for the tracer to distribute and accumulate in tissues. During this time, animals are kept warm to minimize brown fat uptake.

  • PET/CT System: A preclinical PET/CT scanner is used for image acquisition.

  • Image Acquisition:

    • Mice are anesthetized and positioned in the scanner.

    • A static PET scan of 10-20 minutes is typically acquired, followed by a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • PET images are reconstructed using appropriate algorithms.

    • ROIs are drawn on the tumor and other organs of interest on the co-registered PET/CT images.

    • The tracer uptake is quantified as the Standardized Uptake Value (SUV), and the maximum value (SUVmax) within the tumor is often reported.

    • TBR can also be calculated by dividing the tumor SUV by the SUV of a background tissue.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_Preparation Preparation cluster_Imaging Imaging Modalities cluster_Analysis Data Analysis Animal_Model Tumor Model (e.g., 4T1 mice) Agent_Prep Imaging Agent Preparation IR820_Img This compound Fluorescence Imaging Agent_Prep->IR820_Img Injection MRI_Img T2-Weighted MRI Agent_Prep->MRI_Img Injection PET_Img 18F-FDG PET Agent_Prep->PET_Img Injection Quant_Analysis Quantitative Analysis (TBR, SNR, SUVmax) IR820_Img->Quant_Analysis Qual_Analysis Qualitative Analysis (Image Comparison) IR820_Img->Qual_Analysis MRI_Img->Quant_Analysis MRI_Img->Qual_Analysis PET_Img->Quant_Analysis PET_Img->Qual_Analysis

Caption: Experimental workflow for cross-validating imaging modalities.

Signaling_Pathway_Concept cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Imaging_Probes Imaging Probes EPR Enhanced Permeability and Retention (EPR) Effect Metabolism Increased Glucose Metabolism Anatomy Anatomical Structure IR820 This compound Dye IR820->EPR MRI_CA MRI Contrast Agent MRI_CA->Anatomy FDG 18F-FDG FDG->Metabolism

Caption: Conceptual link between tumor biology and imaging probes.

Logical_Comparison cluster_Parameters Comparison Parameters Imaging_Modalities Imaging Modalities IR820 This compound Fluorescence Imaging_Modalities->IR820 MRI MRI Imaging_Modalities->MRI PET PET Imaging_Modalities->PET Resolution Spatial Resolution IR820->Resolution Sensitivity Sensitivity IR820->Sensitivity Depth Penetration Depth IR820->Depth Quantitative Quantitative Accuracy IR820->Quantitative MRI->Resolution MRI->Sensitivity MRI->Depth MRI->Quantitative PET->Resolution PET->Sensitivity PET->Depth PET->Quantitative

Caption: Logical framework for comparing imaging modalities.

Discussion and Future Directions

The cross-validation of emerging imaging agents like this compound with established clinical modalities is essential for their translation into routine preclinical and, eventually, clinical use. The available data suggests that this compound-based fluorescence imaging offers high-contrast visualization of tumors, with tumor-to-background ratios comparable to or exceeding those of other imaging agents.[1] Its combination with MRI contrast agents in a single nanoparticle platform has demonstrated the potential for complementary anatomical and functional information.

A significant area for future research is the direct, head-to-head comparison of this compound fluorescence imaging with PET, particularly using ¹⁸F-FDG. Such studies would provide invaluable data on the relative sensitivity and specificity of these modalities for detecting and characterizing tumors based on different biological principles – vascular permeability and retention for this compound versus metabolic activity for ¹⁸F-FDG.

Furthermore, the development of dual-modal PET/NIRF probes incorporating this compound or similar dyes holds promise for leveraging the high sensitivity and quantitative nature of PET for whole-body imaging with the high-resolution, real-time capabilities of fluorescence imaging for applications such as image-guided surgery.

References

A Comparative Guide to IR-820 Uptake in Tumors Versus Healthy Tissue for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical cancer research and drug development, near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging. Among these, IR-820 has emerged as a promising agent for tumor visualization and photothermal therapy due to its favorable optical properties and enhanced stability compared to the clinically approved Indocyanine Green (ICG). This guide provides a quantitative comparison of this compound uptake in cancerous versus non-cancerous tissues, supported by experimental data and detailed methodologies to aid researchers in designing and interpreting their studies.

Quantitative Analysis of this compound Biodistribution

The preferential accumulation of this compound in tumor tissues is a key attribute for its use in cancer imaging. This phenomenon, often attributed to the enhanced permeability and retention (EPR) effect of the tumor microenvironment, allows for a clear distinction between malignant and healthy tissues. Below is a summary of quantitative data from various preclinical studies.

Animal ModelTumor TypeTime Post-InjectionOrgan/TissueMean Fluorescence Intensity (Arbitrary Units)Tumor-to-Background Ratio (TBR)Reference
Nude Mice4T1 Breast Cancer12 hTumorHighNot Specified
Nude Mice4T1 Breast Cancer12 hLiverHighNot Specified[1]
BALB/c MiceColon2624 hTumorSignificantly Higher than Liver (for modified CD)Not Specified
BALB/c MiceColon2624 hLiverLower than Tumor (for modified CD)Not Specified[2]
Nude Mice143B Osteosarcoma8 hTumor~1.5 x 10^8~5[3]
Nude Mice143B Osteosarcoma8 hLiver~1.0 x 10^8Not Applicable[3]
Nude Mice143B Osteosarcoma8 hKidney~0.5 x 10^8Not Applicable[3]

Comparative Performance: this compound vs. Indocyanine Green (ICG)

This compound is often compared to ICG, the only FDA-approved NIR dye for clinical use. While both are heptamethine cyanine (B1664457) dyes, this compound exhibits several advantages in preclinical settings.

ParameterThis compoundIndocyanine Green (ICG)Reference
In Vitro Stability Half-life is approximately double that of ICG.[4][5]Less stable in aqueous solutions.[4][5][4][5]
In Vivo Stability More stable, allowing for longer imaging times.[4][5]Less stable, with a shorter plasma residence time.[4][4][5]
Fluorescence Signal More intense signal at 24 hours post-injection.[5]Initially higher, but decreases more rapidly.[4][4][5]
Peak Emission Not concentration-dependent.[4]Concentration-dependent.[4][4]
Tumor Accumulation Enhanced tumor accumulation, especially when conjugated.[6]Lacks tumor selectivity.[2][2][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical imaging studies. Below are representative protocols for in vivo and ex vivo quantification of this compound uptake.

In Vivo Fluorescence Imaging Protocol
  • Animal Model: Nude mice (BALB/c or other appropriate strains) are subcutaneously injected with a suspension of cancer cells (e.g., 4T1, U14, 143B) to induce tumor growth. Tumors are typically allowed to reach a palpable size before imaging.

  • Dye Administration: A solution of this compound (concentration may vary, e.g., 75 µM) is administered via intravenous tail vein injection.[7]

  • Imaging System: A near-infrared fluorescence imaging system equipped with an appropriate laser for excitation (e.g., 793 nm or 808 nm) and filters to capture the emission spectrum of this compound (typically in the 850-1700 nm range for NIR-II imaging) is used.[7][8]

  • Image Acquisition: Whole-body fluorescence images of the mice are acquired at various time points post-injection (e.g., 0, 4, 8, 12, 24, 48, 72, 96 hours) to monitor the biodistribution and tumor accumulation of the dye.[1][7]

  • Data Analysis: The fluorescence intensity in the tumor region and other organs of interest (e.g., liver, kidneys) is quantified using imaging software. The tumor-to-background ratio (TBR) is calculated to assess the imaging contrast.

Ex Vivo Biodistribution Protocol
  • Quantitative Analysis: The average fluorescence intensity of each organ and the tumor is measured. This provides a more direct comparison of dye accumulation in different tissues without the interference of tissue depth and scattering that can affect in vivo measurements.[9]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_ex_vivo Ex Vivo Validation animal_model Tumor Model Preparation (e.g., Subcutaneous Xenograft) dye_injection This compound Administration (Intravenous Injection) animal_model->dye_injection live_imaging Longitudinal NIR Fluorescence Imaging dye_injection->live_imaging data_quantification_vivo Image Analysis: Tumor-to-Background Ratio live_imaging->data_quantification_vivo euthanasia Euthanasia & Tissue Harvest live_imaging->euthanasia organ_imaging Ex Vivo Imaging of Tumor & Organs euthanasia->organ_imaging data_quantification_exvivo Quantitative Analysis of Fluorescence Intensity organ_imaging->data_quantification_exvivo

Caption: Experimental workflow for quantifying this compound uptake.

While the precise signaling pathways governing this compound uptake are not fully elucidated and are thought to be largely passive due to the EPR effect, a simplified logical diagram can represent the factors influencing its accumulation.

Logical_Relationships cluster_factors Factors Influencing this compound Accumulation cluster_outcomes Observed Outcomes epr_effect EPR Effect tumor_accumulation Preferential Tumor Accumulation epr_effect->tumor_accumulation dye_properties This compound Properties dye_properties->tumor_accumulation tumor_microenvironment Tumor Microenvironment tumor_microenvironment->epr_effect high_tbr High Tumor-to-Background Ratio tumor_accumulation->high_tbr

Caption: Factors influencing preferential this compound tumor uptake.

References

A Comparative Guide to IR-820 Nanoparticle Formulations for Photothermal and Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various nanoparticle formulations encapsulating the near-infrared (NIR) dye IR-820. This compound has garnered significant interest for its dual utility in photothermal therapy (PTT) and photodynamic therapy (PDT) of cancer. Its strong absorbance in the NIR region allows for deeper tissue penetration of light, making it a promising agent for targeted cancer treatment.[1][2][3] This document aims to assist researchers in selecting the optimal nanoparticle formulation for their specific preclinical or clinical research needs by presenting a side-by-side comparison of key performance metrics, detailed experimental protocols, and the underlying biological mechanisms of action.

Performance Benchmarking of this compound Nanoparticle Formulations

The choice of nanoparticle carrier for this compound significantly influences its stability, biocompatibility, cellular uptake, and therapeutic efficacy. Here, we compare four common formulations: poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, dendrimers, and melanin-based nanoparticles.

Physicochemical and Photothermal Properties
FormulationSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Photothermal Conversion Efficiency (η) (%)Reference
This compound-PLGA NPs 103 ± 8-28 ± 793Not explicitly calculated, but significant heating observed[1]
Tf-IR-820@Lipo 116.20 ± 14.68-5.23 ± 1.1993.81 ± 1.06Not Reported[4]
Ac-PR/IR-820 Dendrimers 337.1 ± 41.4+10.0 ± 0.6Loading of ~6.7 this compound molecules per dendrimerNot Reported[5]
MNP-PEG-IR820 (Melanin) ~159.6Not ReportedNot Reported24.7[6]
Stability and Biocompatibility
FormulationStabilityBiocompatibility (Cell Viability)Reference
This compound-PLGA NPs Highly stable in physiological pH. Less than 20% dye release over 72h.>80% viability at high concentrations (200 µg/mL).[1]
Tf-IR-820@Lipo Robust stability with no significant changes in particle size or PDI over 7 days.No significant toxic side effects observed in mice.[4]
Ac-PR/IR-820 Dendrimers Improved stability compared to free this compound under various storage conditions.Desirable cytocompatibility under studied conditions.[5]
MNP-PEG-IR820 (Melanin) Better photostability and lower cytotoxicity than free this compound.Excellent biocompatibility.[6]
Cellular Uptake and Therapeutic Efficacy
FormulationCellular UptakeTherapeutic EfficacyReference
This compound-PLGA NPs Efficiently taken up by MCF-7 breast cancer cells.Significant cell death via apoptosis upon NIR irradiation.[1]
Tf-IR-820@Lipo Enhanced uptake in 4T1 breast cancer cells.Superior tumor inhibitory effects in a breast cancer mouse model.[4]
Ac-PR/IR-820 Dendrimers Enhanced cellular uptake in an integrin receptor-dependent manner.Not explicitly reported, but enhanced uptake suggests potential for high efficacy.[5]
MNP-PEG-IR820 (Melanin) Efficiently internalized by cancer cells.Effective photothermal ablation of cancer cells.[6]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of the discussed this compound nanoparticle formulations.

Preparation of this compound Loaded PLGA Nanoparticles (Nanoprecipitation)
  • Preparation of Organic Phase: Dissolve a calculated amount of this compound in dimethyl sulfoxide (B87167) (DMSO). Separately, dissolve 1 mg of carboxylic acid-terminated poly(lactic-co-glycolic acid) (PLGA) in acetonitrile. Mix the this compound solution with the PLGA solution to a final volume of 1 mL.

  • Preparation of Lipid Solution: Prepare a lipid mixture containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol. Stir the lipid mixture at 60°C for 30 minutes.

  • Nanoparticle Formation: Add the organic phase dropwise to the stirred lipid suspension. Add 1 mL of deionized water. Continue stirring at room temperature for 1 hour.

  • Purification: Purify the formed this compound PLGA nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes.[1]

Preparation of Transferrin-Modified this compound Liposomes (Thin Film Dispersion)
  • Film Formation: Accurately weigh and dissolve 8 mg of DPPC, 7 mg of cholesterol, 4 mg of DSPE-PEG2000, and 1 mg of this compound in 3 mL of chloroform (B151607). Remove the chloroform using a rotary evaporator at 40°C for 30 minutes to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer to form liposomes.

  • Surface Modification: Modify the liposomes with transferrin (Tf) for active targeting.[4]

Synthesis of this compound Loaded Dendrimers
  • Dendrimer Functionalization: Modify amine-terminated generation 5 poly(amidoamine) (PAMAM) dendrimers with arginine-glycine-aspartic (RGD) peptides and polyethylene (B3416737) glycol (PEG) chains to enhance cancer cell specificity and biocompatibility.

  • This compound Loading: Add an aqueous solution of this compound to the functionalized dendrimer solution at a specific molar ratio (e.g., 30:1 this compound to dendrimer).

  • Purification: Purify the this compound loaded dendrimers by centrifugation and lyophilize for storage.[5]

Preparation of this compound Functionalized Melanin (B1238610) Nanoparticles
  • Melanin Nanoparticle Synthesis: Synthesize melanin nanoparticles (MNPs) using a previously reported method.

  • PEGylation of this compound: React this compound with a PEG derivative to form an this compound-PEG conjugate.

  • Functionalization: Dissolve MNPs in deionized water by sonication. Add the this compound-PEG solution to the MNP suspension and stir overnight.

  • Purification: Centrifuge and wash the resulting MNP-PEG-IR820 nanoparticles three times and then freeze-dry.[6]

Characterization of Nanoparticles
  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and zeta potential of the nanoparticles.

  • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).[1]

  • Encapsulation Efficiency and Loading Content: Determine the amount of encapsulated this compound using UV-Vis spectrophotometry by measuring the absorbance at its characteristic wavelength and comparing it to a standard curve.

  • In Vitro Drug Release: Monitor the release of this compound from the nanoparticles over time in a physiological buffer (e.g., PBS pH 7.4) using dialysis methods.[1]

Evaluation of Photothermal Performance
  • Sample Preparation: Suspend the this compound nanoparticle formulations in a suitable buffer (e.g., PBS) at various concentrations in an Eppendorf tube.

  • Laser Irradiation: Irradiate the samples with a continuous-wave 808 nm NIR laser at a specific power density for a set duration (e.g., 2 minutes).

  • Temperature Measurement: Record the temperature of the solution at regular intervals during irradiation using a thermal camera or a thermocouple.[1]

Cellular Uptake Studies
  • Cell Culture: Seed cancer cells (e.g., MCF-7) in appropriate culture vessels and allow them to adhere overnight.

  • Incubation: Treat the cells with the this compound nanoparticle formulations for a specific period (e.g., 3 hours).

  • Visualization: Visualize the cellular uptake of fluorescently labeled nanoparticles using confocal microscopy.

  • Quantification: Quantify the cellular uptake using flow cytometry.[1]

In Vitro Phototoxicity Assay
  • Cell Treatment: Treat cancer cells with different concentrations of this compound nanoparticle formulations.

  • Laser Exposure: Irradiate the cells with an 808 nm NIR laser at a specific power density and duration.

  • Viability Assessment: Assess cell viability 24 hours post-treatment using a standard assay such as the MTT assay.[1]

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound nanoparticles are primarily mediated through the induction of apoptosis in cancer cells upon NIR light irradiation. This process involves both photothermal and photodynamic effects.

Photothermal Therapy (PTT) Induced Apoptosis

The hyperthermia generated by this compound nanoparticles upon NIR irradiation can trigger the intrinsic apoptotic pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Photodynamic Therapy (PDT) Induced Apoptosis

In addition to heat, this compound can generate reactive oxygen species (ROS) upon light activation, which is the basis of its photodynamic effect. ROS can induce cellular damage and trigger both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is similar to that induced by PTT. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, such as Fas, which leads to the recruitment of FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex activates caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the mitochondrial apoptotic pathway.[7]

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Performance Evaluation NP_Prep This compound Nanoparticle Formulation Size_Zeta Size & Zeta Potential (DLS) NP_Prep->Size_Zeta Morphology Morphology (TEM) NP_Prep->Morphology Encapsulation Encapsulation Efficiency (UV-Vis) NP_Prep->Encapsulation PTT_Eval Photothermal Performance NP_Prep->PTT_Eval Cell_Uptake Cellular Uptake (Confocal/Flow Cytometry) NP_Prep->Cell_Uptake Phototoxicity In Vitro Phototoxicity (MTT) NP_Prep->Phototoxicity

Caption: General experimental workflow for benchmarking this compound nanoparticles.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_effect Cellular Effects cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway IR820_NP This compound Nanoparticle Hyperthermia Hyperthermia (PTT) IR820_NP->Hyperthermia PTT ROS ROS Generation (PDT) IR820_NP->ROS PDT NIR_Light NIR Light (808 nm) NIR_Light->Hyperthermia NIR_Light->ROS Mitochondria Mitochondria Hyperthermia->Mitochondria ROS->Mitochondria Death_Receptor Death Receptors (e.g., Fas) ROS->Death_Receptor Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Casp9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 DISC DISC (FADD, pro-Casp8) Death_Receptor->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to IR-820 Fluorescence: In Vitro Characteristics and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular imaging, selecting the appropriate near-infrared (NIR) fluorophore is a critical decision. This guide provides an objective comparison of IR-820 and its primary alternative, Indocyanine Green (ICG), focusing on the correlation between their in vitro fluorescence properties and in vivo imaging performance. The information herein is supported by experimental data to aid in making informed decisions for preclinical and clinical applications.

Overview of this compound and ICG

This compound is a cyanine (B1664457) dye that, like ICG, exhibits optical properties in the near-infrared spectrum, making it suitable for deep-tissue imaging.[1] While sharing similarities with the FDA-approved ICG, this compound possesses distinct characteristics, particularly in terms of stability and its fluorescence behavior in biological environments.[2][3][4]

In Vitro vs. In Vivo Fluorescence: A Noteworthy Correlation

A significant finding in the study of this compound is the enhancement of its fluorescence intensity in a serum environment compared to an aqueous solution.[5][6] This phenomenon is crucial for its in vivo applications. When this compound molecules interact with serum proteins, they are prevented from forming aggregates, which typically leads to fluorescence self-quenching.[5][7] This interaction results in a more rigid molecular conformation, minimizing non-radiative decay and thereby increasing the quantum yield.[5] This key characteristic suggests that in vitro assessments in aqueous solutions may not fully represent the dye's performance in vivo.

Quantitative Comparison of this compound and ICG

The following tables summarize the key performance metrics of this compound and ICG based on published experimental data.

Table 1: Optical Properties of this compound and ICG

PropertyThis compoundICGReference
Absorption Max (in Methanol) 820 nm779 nm[1]
Absorption Max (in Water) 691 nm784 nm[1]
Absorption Max (in 10% FBS) Red-shifted by ~143 nm vs. waterNot specified[5][8]
Emission Max (in Water) ~829 nmVaries with concentration[1][5]
Emission Max (in 10% FBS) ~858 nmNot specified[5][8]
Quantum Yield (in Water) 0.313%Higher than this compound[4][5][8]
Quantum Yield (in 10% FBS) 2.521% (approx. 7-fold increase)Not specified[5][8]

Table 2: Stability and In Vivo Performance

ParameterThis compoundICGReference
In Vitro Stability (Aqueous Solution) Degradation half-time approx. double that of ICGLess stable[4]
Photostability (in Serum) Good stability with no noticeable decrease after 60 min of laser irradiationLess stable[5][8]
In Vivo Fluorescence Signal (24h post-injection) Significantly more intense signalLower signal intensity[4]
Organ Dye Content (24h post-injection) Significantly higherLower[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical experimental protocols for evaluating this compound.

In Vitro Fluorescence Spectroscopy
  • Objective: To determine the absorption and emission spectra and quantum yield of this compound in different solvents.

  • Materials: this compound dye, deionized water, 10% fetal bovine serum (FBS).

  • Instrumentation: UV-Vis-NIR spectrophotometer, fluorescence spectrometer.

  • Procedure:

    • Prepare stock solutions of this compound in the desired solvents (e.g., water, 10% FBS).

    • For absorption spectra, scan a dilution of the stock solution across the appropriate wavelength range (e.g., 600-900 nm).

    • For fluorescence emission spectra, excite the sample at a specified wavelength (e.g., 785 nm or 793 nm) and measure the emission spectrum.[1][5]

    • To determine the quantum yield, compare the integrated fluorescence intensity of the this compound sample to a standard dye with a known quantum yield.[5][8]

In Vivo NIR-II Fluorescence Imaging
  • Objective: To evaluate the biodistribution, tumor targeting, and clearance of this compound in a living animal model.

  • Animal Model: Nude mice (e.g., Balb/c) bearing subcutaneous tumors (e.g., 4T1 or MDA-MB-231).[2][9]

  • Materials: this compound solution (e.g., 0.5 mg/mL), saline.

  • Instrumentation: Small animal NIR-II fluorescence imaging system with an appropriate excitation laser (e.g., 793 nm or 808 nm) and an InGaAs camera.[2][5]

  • Procedure:

    • Anesthetize the tumor-bearing mouse.

    • Administer this compound intravenously (e.g., 200 µL of a 0.5 mg/mL solution via tail vein injection).[5][6][7]

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1 min, 1h, 24h, 48h) to monitor biodistribution and clearance.[2][7]

    • For tumor imaging, focus on the tumor region and acquire images with appropriate exposure times and laser power densities.[2]

    • Following the final imaging session, organs can be harvested for ex vivo imaging to confirm biodistribution.[7]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo analysis of this compound.

in_vitro_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output prep1 Prepare this compound Stock Solution prep2 Dilute in Solvents (Water, 10% FBS) prep1->prep2 abs_spec Measure Absorption Spectrum prep2->abs_spec UV-Vis-NIR Spectrophotometer fluo_spec Measure Fluorescence Spectrum prep2->fluo_spec Fluorescence Spectrometer abs_max Absorption Maxima abs_spec->abs_max qy_calc Calculate Quantum Yield fluo_spec->qy_calc em_max Emission Maxima fluo_spec->em_max qy Quantum Yield qy_calc->qy in_vivo_workflow cluster_animal_prep Animal Model Preparation cluster_injection Dye Administration cluster_imaging In Vivo Imaging cluster_ex_vivo Ex Vivo Analysis cluster_results Endpoint Analysis animal Tumor-bearing Mouse anesthesia Anesthetize Animal animal->anesthesia injection Intravenous Injection of this compound anesthesia->injection whole_body Whole-body Imaging (Time-course) injection->whole_body tumor_img Tumor-specific Imaging whole_body->tumor_img biodist Biodistribution whole_body->biodist clearance Clearance Rate whole_body->clearance harvest Harvest Organs tumor_img->harvest tumor_acc Tumor Accumulation tumor_img->tumor_acc ex_vivo_img Ex Vivo Organ Imaging harvest->ex_vivo_img ex_vivo_img->biodist

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific explorations, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of IR-820, a near-infrared dye also known as New Indocyanine Green. Adherence to these protocols is critical to ensure a safe laboratory environment and compliance with regulatory standards.

This compound is a combustible solid and is classified as highly hazardous to water (Water Hazard Class 3). Therefore, it is imperative that it is not disposed of down the drain or in regular waste streams.

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn to minimize exposure risks:

PPE ItemSpecification
Respiratory ProtectionN95 Dust Mask
Eye ProtectionSafety Goggles/Shields
Hand ProtectionChemical-resistant Gloves
Body ProtectionLaboratory Coat

Spill Management Protocol

In the event of an this compound spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spread of the powder.

  • Cleanup: Carefully sweep the solid material into a designated, labeled waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers is a critical final step in the chemical's lifecycle. The following workflow outlines the necessary procedures for safe disposal.

cluster_preparation Waste Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal prep_waste Collect Waste this compound prep_container Rinse Empty Container collect_solid Place Solid Waste in Labeled Container prep_waste->collect_solid Solid Residue collect_rinse Collect First Rinse as Hazardous Waste prep_container->collect_rinse Contaminated Rinse storage Store in a Designated, Secure Area collect_solid->storage collect_rinse->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation pickup Arrange for Professional Disposal documentation->pickup

Safeguarding Your Research: A Comprehensive Guide to Handling IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of IR-820, a near-infrared dye crucial for various imaging and therapeutic applications. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Immediate Safety and Handling Protocols

This compound is a combustible solid that requires careful handling to minimize risk. Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound in its solid form and when working with solutions.

PPE CategoryItemSpecification
Respiratory Protection Dust MaskN95 (US) or equivalent
Eye Protection Safety GlassesChemical splash goggles
Hand Protection GlovesNitrile or other chemically resistant gloves
Body Protection Lab CoatStandard laboratory coat
Hazard Identification and First Aid

While this compound generally exhibits low cytotoxicity in dark conditions, it can be harmful if inhaled, ingested, or if it comes into contact with skin and eyes.[1][2] It is crucial to be aware of the potential hazards and the appropriate first aid measures.

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact May cause skin irritation.Remove contaminated clothing. Wash the affected area thoroughly with soap and water.
Eye Contact May cause eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion May be harmful if swallowed.Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plans: From Receipt to Disposal

A clear and structured operational plan is essential for the safe and efficient use of this compound in a laboratory setting.

Receiving and Storage

Upon receiving this compound, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, it is recommended to store the powder at -20°C.

Preparation of Stock Solutions

Due to its photosensitive nature, it is recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be stored in a light-protected container at -20°C for short-term storage.

Protocol for Preparing a 1 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound powder (M.W. 849.47 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Light-protected microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder in a fume hood. For 1 mL of a 1 mM solution, weigh 0.849 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

In Vitro Cell Viability Assay

This protocol outlines the steps to assess the cytotoxicity of this compound on a cell line (e.g., MCF-7 breast cancer cells) with and without near-infrared (NIR) laser irradiation.[1][2]

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound containing medium to each well.

    • Incubate the cells for another 24 hours.

  • NIR Laser Irradiation:

    • For the phototoxicity assessment, expose the designated wells to an 808 nm NIR laser at a specific power density for a set duration.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

In Vivo Animal Imaging

This protocol provides a general guideline for using this compound as a contrast agent for in vivo imaging in a mouse model.[3]

  • Animal Model:

    • Use appropriate mouse models for your research question (e.g., tumor-bearing mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Preparation of this compound Solution:

    • Freshly prepare a 0.2 mM solution of this compound in sterile phosphate-buffered saline (PBS).[3]

  • Administration:

    • Inject the this compound solution into the mice via an appropriate route (e.g., intravenous tail vein injection). The volume of injection will depend on the weight of the mouse.

  • Imaging:

    • At desired time points post-injection, anesthetize the mice and perform imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for this compound (excitation max ~710 nm, emission max ~820 nm).

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid this compound Waste: Collect unused or expired this compound powder in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as chemical waste in a designated container.

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from receiving the chemical to its final disposal.

IR820_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage (-20°C) receiving->storage Store Securely weighing Weighing in Fume Hood storage->weighing Retrieve for Use dissolving Dissolving in Solvent weighing->dissolving Prepare Solution in_vitro In Vitro Experiments dissolving->in_vitro in_vivo In Vivo Experiments dissolving->in_vivo waste_collection Waste Collection (Labeled Containers) in_vitro->waste_collection Dispose Waste in_vivo->waste_collection Dispose Waste ehs_disposal EHS Disposal waste_collection->ehs_disposal Follow Institutional Protocol

A streamlined workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。